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  • Product: 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid
  • CAS: 1248387-82-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid

Executive Summary This technical guide provides a comprehensive analysis and prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid. This...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis and prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid. This pyrazole derivative is a highly substituted heterocyclic compound, making its structural elucidation a non-trivial task that relies heavily on modern spectroscopic techniques. This document offers a detailed theoretical framework for understanding the electronic effects of each substituent on the pyrazole core, leading to a robust prediction of the full NMR spectrum. Furthermore, we present a validated, step-by-step experimental protocol for the acquisition and confirmation of these spectral data, intended for researchers in synthetic chemistry, medicinal chemistry, and drug development.

Introduction

Pyrazole derivatives are a cornerstone of modern medicinal and agricultural chemistry, with their unique structure serving as a scaffold for a wide array of bioactive molecules.[1][2] The specific compound, 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid, incorporates several key functional groups—a halogen, an alkyl chain, and a carboxylic acid—each contributing to a distinct electronic and steric environment. Accurate structural verification is paramount for any downstream application, and NMR spectroscopy remains the gold standard for the unambiguous determination of molecular structure in solution.

This guide moves beyond a simple data sheet by delving into the causal relationships between the molecular architecture and the resulting NMR spectrum. By understanding the interplay of inductive and resonance effects of the bromo, ethyl, N-methyl, and carboxylic acid substituents, we can predict the chemical shifts with high confidence and provide a logical framework for spectral assignment.

Theoretical Framework: Substituent Effects on the Pyrazole Ring

The chemical shifts in a substituted pyrazole ring are governed by the electron density around each nucleus. This density is modulated by the attached functional groups, which can either donate or withdraw electron density.[3]

  • Electron Donating Groups (EDGs): The N-methyl and 5-ethyl groups are classified as EDGs. They increase the electron density (shielding) on the pyrazole ring through inductive effects, generally causing attached nuclei to resonate at a lower chemical shift (upfield).

  • Electron Withdrawing Groups (EWGs): The 4-bromo and 3-carboxylic acid groups are EWGs. The bromine atom exerts a powerful electron-withdrawing inductive effect due to its high electronegativity. The carboxylic acid group withdraws electron density through both inductive and resonance effects. These groups decrease electron density (deshielding) on the ring, shifting nuclei to a higher chemical shift (downfield).[4]

The final observed chemical shift for each nucleus is a net result of these competing electronic influences, mediated through the pyrazole ring's aromatic system.

Predicted NMR Spectra and Analysis

The structure of 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid is presented below with systematic numbering for clarity in the spectral analysis.

Caption: Molecular structure with atom numbering.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to be relatively simple, as there are no protons directly attached to the pyrazole ring. The expected signals are summarized in Table 1.

  • Carboxylic Acid (-COOH): The proton of the carboxylic acid is highly deshielded and is expected to appear as a broad singlet in the 10-13 ppm range.[5] Its exact position is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[6] This signal will disappear upon the addition of a drop of D₂O, a key confirmatory test.[7]

  • N-Methyl (-NCH₃): The three protons of the methyl group attached to N1 will resonate as a sharp singlet. Being attached to a nitrogen within an aromatic ring, this group is moderately deshielded, with a predicted chemical shift around 3.8 - 4.2 ppm.

  • Ethyl Group (-CH₂CH₃):

    • Methylene (-CH₂): These protons are adjacent to the C5 position of the pyrazole ring and will be deshielded. They will appear as a quartet due to coupling with the neighboring methyl protons. The predicted chemical shift is in the range of 2.8 - 3.2 ppm.

    • Methyl (-CH₃): These protons are further from the ring and will be the most shielded (upfield) protons in the molecule. They will appear as a triplet, coupled to the methylene protons, with a chemical shift around 1.2 - 1.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts

Protons Predicted δ (ppm) Multiplicity Integration Rationale
-COOH 10.0 - 13.0 Broad Singlet 1H Highly deshielded acidic proton, exchangeable with D₂O.[5]
N-CH₃ 3.8 - 4.2 Singlet 3H Methyl group on electron-deficient pyrazole nitrogen.
-CH₂CH₃ 2.8 - 3.2 Quartet 2H Deshielded by adjacent aromatic ring.

| -CH₂CH₃ | 1.2 - 1.5 | Triplet | 3H | Standard alkyl region, shielded from the ring. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show seven distinct signals, including four quaternary carbons within the pyrazole ring system. The predicted shifts are based on the additive effects of the substituents.

  • Carbonyl (-COOH): The carbonyl carbon is the most deshielded carbon, expected in the 160 - 165 ppm range.[5]

  • Pyrazole Ring Carbons:

    • C3: This carbon is bonded to two nitrogen atoms (in effect) and the electron-withdrawing carboxylic acid group. It is expected to be significantly deshielded, likely in the 145 - 150 ppm range.

    • C5: This carbon is bonded to a nitrogen and the electron-donating ethyl group. It will also be downfield due to its position in the heterocyclic ring but should be upfield relative to C3. A reasonable estimate is 140 - 145 ppm.

    • C4: This carbon is directly attached to the highly electronegative bromine atom. While halogens deshield, the "heavy atom effect" can sometimes introduce complexity. Based on data for similar 4-bromopyrazoles, this carbon is expected to be the most upfield of the ring carbons, estimated around 95 - 100 ppm.[8]

  • Alkyl Carbons:

    • N-Methyl (-NCH₃): The carbon of the N-methyl group is typically found in the 35 - 40 ppm range.

    • Ethyl (-CH₂CH₃): The methylene carbon (-CH₂) will be more deshielded than the methyl carbon, predicted at 20 - 25 ppm. The terminal methyl carbon (-CH₃) will be the most shielded carbon in the molecule, appearing around 13 - 16 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Predicted δ (ppm) Rationale
-C OOH 160 - 165 Standard chemical shift for a carboxylic acid carbonyl.[5]
C3 145 - 150 Attached to EWG (-COOH) and two nitrogens.
C5 140 - 145 Attached to EDG (-CH₂CH₃) and two nitrogens.
C4 95 - 100 Directly bonded to bromine, resulting in an upfield shift.
N-C H₃ 35 - 40 Typical range for an N-methyl group on a heteroaromatic ring.
-C H₂CH₃ 20 - 25 Alkyl carbon deshielded by the pyrazole ring.

| -CH₂C H₃ | 13 - 16 | Shielded terminal alkyl carbon. |

Experimental Protocol for Spectral Acquisition and Verification

To ensure the accurate and unambiguous assignment of all proton and carbon signals, a multi-step NMR analysis is required. This protocol represents a self-validating system where 2D experiments are used to confirm the assignments made from 1D spectra.

Sample Preparation
  • Mass Measurement: Accurately weigh 10-15 mg of 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid.

  • Solvent Selection: Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice as it readily dissolves carboxylic acids and its residual solvent peak does not typically interfere with signals of interest. Furthermore, it slows the exchange rate of the acidic proton, often allowing it to be observed more clearly than in other solvents like CDCl₃.[3]

  • Transfer: Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition Workflow

The following sequence of experiments should be performed on a 400 MHz (or higher) NMR spectrometer.

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments for Confirmation H1_NMR ¹H NMR (Proton Count & Multiplicity) C13_NMR ¹³C NMR (Carbon Count) HSQC HSQC (Direct ¹H-¹³C Correlation) H1_NMR->HSQC Initial Assignment DEPT DEPT-135 (CH₃/CH vs CH₂) C13_NMR->HSQC Initial Assignment DEPT->HSQC Initial Assignment HMBC HMBC (Long-Range ¹H-¹³C Correlation) HSQC->HMBC Assign Quaternary Carbons Final_Assignment Final Unambiguous Structural Assignment HMBC->Final_Assignment

Caption: Recommended workflow for NMR data acquisition and analysis.

  • ¹H NMR: Acquire a standard proton spectrum. This will provide information on the number of proton signals, their integration (ratio), and their multiplicity (splitting pattern).

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to identify the number of unique carbon environments.

  • DEPT-135: This experiment is crucial for differentiating carbon types. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons (like C3, C4, C5, and C=O) will be absent. This will confirm the -CH₂- of the ethyl group.

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates each proton signal with the carbon to which it is directly attached. It will definitively link the ¹H signals for the N-CH₃, -CH₂-, and -CH₃- groups to their corresponding ¹³C signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for determining the complete carbon skeleton by showing correlations between protons and carbons that are 2 or 3 bonds away.[7] For this molecule, it is essential for assigning the quaternary carbons:

    • The N-CH₃ protons should show a correlation to C5 (3 bonds) and C3 (3 bonds).

    • The -CH₂- protons of the ethyl group should show correlations to C5 (2 bonds) and the methyl carbon of the ethyl group (2 bonds).

    • The observation of these key correlations will provide undeniable proof of the substituent positions and the overall molecular structure.

Conclusion

The structural elucidation of 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid via NMR spectroscopy is a clear-cut process when a systematic approach is employed. The predicted ¹H and ¹³C chemical shifts, derived from a thorough understanding of substituent electronic effects, provide a reliable template for spectral analysis. The ¹H spectrum is expected to be characterized by four distinct signals corresponding to the carboxylic acid, N-methyl, and ethyl groups. The ¹³C spectrum will display seven signals, whose assignments can be definitively confirmed through a combination of 1D and 2D NMR experiments, particularly the HMBC experiment, which is indispensable for mapping the connectivity of the quaternary carbons. The protocols and predictions outlined in this guide serve as a robust framework for researchers engaged in the synthesis and analysis of complex pyrazole derivatives.

References

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (n.d.). PMC - NIH. Retrieved March 17, 2026, from [Link]

  • Polar solvent fluctuations drive proton transfer in hydrogen bonded complexes of carboxylic acid with pyridines: NMR, IR and ab initio MD study. (2017). RSC Publishing. Retrieved March 17, 2026, from [Link]

  • Jimeno, M. L., et al. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. SciSpace. Retrieved March 17, 2026, from [Link]

  • 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives. (1984). Semantic Scholar. Retrieved March 17, 2026, from [Link]

  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. (2017). ACS Publications. Retrieved March 17, 2026, from [Link]

  • Pyrazole-4-carboxylic acid. (n.d.). PubChem - NIH. Retrieved March 17, 2026, from [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (n.d.). PMC. Retrieved March 17, 2026, from [Link]

  • Substituent effects and electron delocalization in five-membered N-heterocycles. (2024). RSC Publishing. Retrieved March 17, 2026, from [Link]

  • (PDF) 1H and 13C NMR study of perdeuterated pyrazoles. (2026). ResearchGate. Retrieved March 17, 2026, from [Link]

  • NMR and Mass Spectroscopy of Carboxylic Acids. (2025). JoVE. Retrieved March 17, 2026, from [Link]

  • Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. (2020). MDPI. Retrieved March 17, 2026, from [Link]

  • Pyrazole-3-carboxylic acid. (n.d.). SpectraBase. Retrieved March 17, 2026, from [Link]

  • Solvent and H/D Isotope Effects on the Proton Transfer Pathways in Heteroconjugated Hydrogen-Bonded Phenol-Carboxylic Acid Anions Observed by Combined UV–vis and NMR Spectroscopy. (2013). Journal of the American Chemical Society. Retrieved March 17, 2026, from [Link]

  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (n.d.). DergiPark. Retrieved March 17, 2026, from [Link]

  • Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. (n.d.). Asian Journal of Chemistry. Retrieved March 17, 2026, from [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (2025). PubMed. Retrieved March 17, 2026, from [Link]

  • Protons Carboxylic acids in 1H NMR. (2022). Reddit. Retrieved March 17, 2026, from [Link]

  • Carboxylic Acids. (n.d.). University of Calgary. Retrieved March 17, 2026, from [Link]

  • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. (2025). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. (2003). Prof. Dr. H.-H. Limbach. Retrieved March 17, 2026, from [Link]

  • NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. (n.d.). PMC. Retrieved March 17, 2026, from [Link]

  • 4-Bromo-3-methylpyrazole. (n.d.). SpectraBase. Retrieved March 17, 2026, from [Link]

  • 4-bromo-1-methyl-1h-pyrazole-3-carboxylic acid. (n.d.). PubChemLite. Retrieved March 17, 2026, from [Link]

  • 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. (n.d.). NIST WebBook. Retrieved March 17, 2026, from [Link]

  • 4-bromo-1-ethyl-1H-pyrazole-5-carboxylic acid - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved March 17, 2026, from [Link]

  • 4-bromo-1-methyl-5-nitro-1H-pyrazole-3-carboxylic acid. (n.d.). Chemspace. Retrieved March 17, 2026, from [Link]

  • 4-BROMO-3-ETHYL-1-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID ETHYL ESTER — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 17, 2026, from [Link]

  • Ethyl 5-amino-1-methylpyrazole-4-carboxylate. (n.d.). NIST WebBook. Retrieved March 17, 2026, from [Link]

Sources

Exploratory

An In-depth Technical Guide on the Crystal Structure and X-ray Diffraction of 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist This guide provides a comprehensive technical overview of the methodologies used to determine and analyze the...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of the methodologies used to determine and analyze the crystal structure of 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid. While a specific deposited crystal structure for this exact molecule is not publicly available, this document will leverage established protocols and comparative data from closely related pyrazole derivatives to offer a robust framework for its crystallographic analysis. Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] The precise three-dimensional arrangement of atoms, elucidated through single-crystal X-ray diffraction, is fundamental to understanding structure-activity relationships (SAR) and guiding rational drug design.

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to understanding the crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The synthesis of 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid can be approached through established pyrazole synthesis routes, often involving cyclocondensation reactions followed by functional group modifications.

Proposed Synthetic Pathway

A plausible synthetic route, adapted from known procedures for related pyrazole carboxylic acids, is outlined below. The process would likely begin with the synthesis of a pyrazole ester, followed by hydrolysis to the carboxylic acid.

Experimental Protocol: Synthesis of a Pyrazole Carboxylic Acid Derivative

  • Cyclization: A common method involves the reaction of a β-ketoester with a hydrazine derivative. For the target compound, this could involve the reaction of a suitably substituted diketone with methylhydrazine.

  • Bromination: The pyrazole ring can be brominated using a reagent such as N-bromosuccinimide (NBS) or bromine in a suitable solvent like chloroform or acetic acid.[2][3]

  • Ester Hydrolysis: The resulting pyrazole ester is then hydrolyzed to the carboxylic acid, typically by heating with an aqueous solution of a strong base like sodium hydroxide, followed by acidification.[4]

  • Purification: The final product is purified by recrystallization from an appropriate solvent system to achieve high purity, which is crucial for the subsequent crystallization step.

The Art of Crystallization

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step. The goal is to grow a well-ordered, single crystal of sufficient size and quality. Several techniques can be employed:

  • Slow Evaporation: A solution of the purified compound is prepared in a suitable solvent or solvent mixture and allowed to evaporate slowly at a constant temperature.

  • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent (the precipitant). The slow diffusion of the precipitant vapor into the compound's solution reduces its solubility, promoting crystal growth.

  • Cooling: A saturated solution of the compound is slowly cooled, causing the solubility to decrease and leading to crystallization.

The choice of solvent is critical and is often determined empirically. A good crystallization solvent is one in which the compound is moderately soluble.

Single-Crystal X-ray Diffraction: Illuminating the Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The technique relies on the diffraction of X-rays by the ordered lattice of atoms within the crystal.

The Experimental Workflow

The process of determining a crystal structure using X-ray diffraction follows a well-defined workflow, from crystal selection to structure refinement.

experimental_workflow cluster_synthesis Material Preparation cluster_data_collection Data Collection cluster_data_processing Structure Determination & Refinement synthesis Synthesis & Purification crystallization Crystal Growth synthesis->crystallization High-Purity Compound crystal_selection Crystal Selection & Mounting crystallization->crystal_selection diffractometer Diffractometer crystal_selection->diffractometer Mounted Crystal xray_source X-ray Source (e.g., Mo Kα) xray_source->diffractometer detector Detector diffractometer->detector Diffracted X-rays data_reduction Data Reduction & Integration detector->data_reduction Diffraction Images structure_solution Structure Solution (Direct Methods) data_reduction->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement validation Structure Validation structure_refinement->validation final_structure final_structure validation->final_structure Final Crystallographic Information File (CIF)

Caption: The experimental workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Selection and Mounting: A suitable single crystal is selected under a polarizing microscope and mounted on a goniometer head, typically using a cryoprotectant to prevent ice formation during data collection at low temperatures.[1]

  • Data Collection: The mounted crystal is placed in a stream of cold nitrogen (typically 100-120 K) to minimize thermal vibrations of the atoms.[1] Data is collected using a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[1][5] A series of diffraction images are recorded as the crystal is rotated.[1]

  • Data Reduction: The collected diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as polarization and absorption.

  • Structure Solution: The initial positions of the atoms in the unit cell are determined. For small molecules, this is typically achieved using "direct methods."

  • Structure Refinement: The initial atomic model is refined using a full-matrix least-squares method on F². This iterative process adjusts the atomic coordinates and thermal parameters to achieve the best fit between the observed and calculated structure factors.[5]

  • Structure Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and correctness.

Analysis of Crystallographic Data: From Data to Insights

The final output of a successful X-ray diffraction experiment is a wealth of information about the crystal and molecular structure. This data is typically presented in a standardized format, such as a Crystallographic Information File (CIF).

Key Crystallographic Parameters

The following table summarizes the key crystallographic parameters that would be determined for 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid, with example data from related pyrazole derivatives for comparative purposes.

Parameter4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid (Hypothetical)4-bromo-1H-pyrazole[6]4-iodo-1H-pyrazole[6]
Chemical FormulaC₇H₉BrN₂O₂C₃H₃BrN₂C₃H₃IN₂
Formula Weight233.07146.96193.96
Crystal SystemTo be determinedMonoclinicMonoclinic
Space GroupTo be determinedP2₁/cP2₁/c
a (Å)To be determined8.339(2)8.448(2)
b (Å)To be determined5.767(1)5.867(1)
c (Å)To be determined10.150(2)10.609(3)
β (°)To be determined109.84(2)110.13(3)
Volume (ų)To be determined458.5(2)493.7(2)
ZTo be determined44
Density (calculated) (g/cm³)To be determined2.1292.609
R-factorTo be determinedNot reportedNot reported

Note: Data for 4-bromo-1H-pyrazole and 4-iodo-1H-pyrazole are provided for illustrative purposes to show typical values for related compounds.

Molecular Geometry and Intermolecular Interactions

The refined crystal structure provides precise details on bond lengths, bond angles, and torsion angles within the molecule. For 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid, key features to analyze would include the planarity of the pyrazole ring and the conformation of the ethyl and carboxylic acid substituents.

Furthermore, the crystal packing is stabilized by a network of intermolecular interactions. Given the presence of the carboxylic acid group and the nitrogen atoms of the pyrazole ring, hydrogen bonding is expected to play a significant role in the crystal packing. The N-H---O and O-H---N hydrogen bonds are common motifs in pyrazole carboxylic acids.[1] Other interactions, such as C-H---π interactions and halogen bonding involving the bromine atom, may also be present.[5]

The analysis of these interactions is crucial for understanding the solid-state properties of the compound and can provide insights into its behavior in biological systems. For instance, the ability to form specific hydrogen bonds can be critical for receptor binding.

Conclusion: The Power of Structural Insight

The determination of the crystal structure of 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid through single-crystal X-ray diffraction provides an unparalleled level of detail about its molecular architecture. This information is invaluable for researchers in medicinal chemistry and drug development. It allows for a deeper understanding of the molecule's properties, facilitates the interpretation of structure-activity relationships, and provides a solid foundation for the rational design of new and improved therapeutic agents. While a specific structure for the title compound is not yet in the public domain, the methodologies and comparative data presented in this guide offer a clear and authoritative pathway for its future crystallographic characterization.

References

  • A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Derivatives - Benchchem.
  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI. (2023, July 14). Available at: [Link]

  • Crystal Structure Analysis of Diphenyl-Substituted Pyrazole Derivatives: A Technical Guide - Benchchem.
  • Synthesis of 5-bromo-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester - PrepChem.com. Available at: [Link]

  • 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method - DOI. Available at: [Link]

  • CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

Sources

Foundational

Thermodynamic stability of 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid derivatives

An In-Depth Technical Guide to the Thermodynamic Stability of 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic Acid and Its Derivatives Abstract This technical guide provides a comprehensive framework for assessing the...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic Acid and Its Derivatives

Abstract

This technical guide provides a comprehensive framework for assessing the thermodynamic stability of 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid and its associated derivatives. Pyrazole scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Consequently, a thorough understanding of their stability is a critical prerequisite for successful drug development, influencing formulation, storage, shelf-life, and regulatory approval.[3] This document details both theoretical and experimental approaches to rigorously characterize the stability profile of these compounds. It is designed for researchers, chemists, and drug development professionals, offering field-proven insights and detailed, self-validating protocols for thermal analysis and forced degradation studies.

Introduction: The Imperative of Stability in Pyrazole-Based Drug Candidates

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into a wide array of clinically successful drugs. The aromaticity of the pyrazole system generally imparts significant chemical robustness.[1][4] However, the specific substituents on the ring can dramatically alter its physicochemical properties, including its thermodynamic stability.

The target molecule, 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid, presents a unique combination of substituents whose interplay dictates its overall stability profile. Understanding this profile is not an academic exercise; it is a fundamental component of risk assessment in drug development. An unstable active pharmaceutical ingredient (API) can lead to loss of potency, the formation of potentially toxic degradants, and unforeseen manufacturing challenges.[3] This guide, therefore, provides the necessary tools to proactively investigate and mitigate such risks.

Molecular Profile and Factors Influencing Stability

The thermodynamic stability of 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid is not determined by the pyrazole core alone but by the cumulative electronic and steric effects of its substituents. A systematic analysis of each moiety is essential for predicting potential liabilities.

Table 1: Influence of Structural Moieties on Thermodynamic Stability

MoietyPositionPotential Influence on StabilityRationale
Pyrazole Ring CoreHigh intrinsic stabilityAromatic 6-π-electron system provides resonance stabilization, making the ring resistant to cleavage under moderate conditions.[1][4]
Bromo Group C4Moderate electronic stabilization; potential photolytic liabilityThe electronegative bromine atom can withdraw electron density, subtly influencing the ring's reactivity. The C-Br bond can be susceptible to photolytic cleavage.
Ethyl Group C5Minor steric and electronic effectsAs a simple alkyl group, it is generally stable. It may sterically hinder reactions at adjacent positions.
Methyl Group N1Blocks tautomerism; enhances lipophilicityN-methylation prevents tautomerization, locking the molecule into a single isomeric form and contributing to a consistent stability profile.
Carboxylic Acid C3Potential for decarboxylation; influences solubility and hygroscopicityCarboxylic acids on heterocyclic rings can be susceptible to thermal decarboxylation. This acidic group also governs pH-dependent stability and degradation pathways like esterification or amidation.

Theoretical Assessment of Thermodynamic Stability

Before committing to extensive laboratory work, computational modeling provides an invaluable, resource-efficient method to predict the intrinsic stability of a molecule.[3][5] Methods such as Density Functional Theory (DFT) can elucidate thermodynamic parameters, offering a predictive glimpse into a compound's robustness.[6]

The primary goal of a computational workflow is to calculate the Gibbs free energy of the molecule and its potential degradants. A negative Gibbs free energy of reaction for a proposed degradation pathway suggests that the degradation is thermodynamically favorable.

G cluster_workflow Computational Stability Workflow mol_input 1. Molecular Structure Input (SMILES or 3D Coords) geom_opt 2. Geometry Optimization (e.g., B3LYP/6-31G*) mol_input->geom_opt freq_calc 3. Vibrational Frequency Calculation geom_opt->freq_calc thermo_prop 4. Thermodynamic Property Calculation (Gibbs Free Energy) freq_calc->thermo_prop pathway_analysis 5. Degradation Pathway Analysis thermo_prop->pathway_analysis stability_pred 6. Stability Prediction (Relative Energies) pathway_analysis->stability_pred

Caption: Workflow for computational prediction of thermodynamic stability.

Experimental Determination of Thermodynamic Stability

While theoretical models are predictive, empirical testing is required for definitive characterization and regulatory submission. The primary methods include thermal analysis and forced degradation studies.

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are cornerstone techniques for evaluating the solid-state stability of an API.[7][8] DSC measures the heat flow into or out of a sample as a function of temperature, identifying events like melting and decomposition. TGA measures mass loss over time as a function of temperature, quantifying thermal degradation.[9]

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Accurately weigh 2-5 mg of the 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid into a non-hermetic aluminum pan. Crimp the pan with a lid.

  • Method Parameters:

    • Temperature Range: 25°C to 350°C (or higher, until complete decomposition is observed).

    • Heating Rate: A standard rate of 10°C/min is used for initial screening.

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min to provide an inert atmosphere.

  • Data Analysis: Record the thermogram. The sharp endotherm corresponds to the melting point (Tₘ), while a broad exotherm indicates decomposition (Tₔ).

  • Instrument Calibration: Calibrate the TGA instrument using certified weight and temperature standards.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

  • Method Parameters:

    • Temperature Range: 25°C to 400°C (or until mass loss plateaus).

    • Heating Rate: 10°C/min.

    • Purge Gas: Nitrogen at 50 mL/min.

  • Data Analysis: Plot the percentage of weight loss versus temperature. Determine the onset temperature of decomposition, which is the point where significant mass loss begins.

Forced Degradation (Stress Testing)

Forced degradation studies are essential for identifying likely degradation products and establishing the intrinsic stability of a drug substance.[10] These studies are a regulatory requirement and are crucial for developing stability-indicating analytical methods. The goal is to achieve 5-20% degradation of the API to ensure that the analytical method can detect and resolve the degradants from the parent peak.

G cluster_workflow Forced Degradation Experimental Workflow api API Stock Solution (e.g., 1 mg/mL) control Control Sample (No Stress) api->control acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) api->acid base Base Hydrolysis (e.g., 0.1M NaOH, RT) api->base oxidation Oxidation (e.g., 3% H₂O₂, RT) api->oxidation thermal Thermal Stress (Solid, 80°C) api->thermal photo Photolytic Stress (ICH Q1B Light Box) api->photo analysis Analysis (HPLC-UV/MS) control->analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis

Caption: General workflow for forced degradation (stress testing) studies.

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis: Add an aliquot of the stock solution to 0.1 M HCl. Incubate at 60°C. Withdraw samples at time points (e.g., 2, 4, 8, 24 hours), neutralize with 0.1 M NaOH, and dilute for analysis.

  • Base Hydrolysis: Add an aliquot of the stock solution to 0.1 M NaOH. Keep at room temperature. Withdraw samples at time points, neutralize with 0.1 M HCl, and dilute for analysis.

  • Neutral Hydrolysis: Add an aliquot of the stock solution to HPLC-grade water. Incubate at 60°C and sample at time points.

  • Preparation: Add an aliquot of the stock solution to a 3% solution of hydrogen peroxide (H₂O₂).

  • Incubation: Store the solution at room temperature, protected from light.

  • Sampling: Withdraw and dilute samples at appropriate time intervals for analysis.

  • Sample Preparation: Expose both solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

  • Control: A dark control sample, wrapped in aluminum foil, should be stored under the same conditions to separate thermal degradation from photolytic degradation.

  • Analysis: Analyze the samples after the exposure period.

  • Solid State: Store the solid API in a controlled temperature oven (e.g., 80°C).

  • Solution State: Store a solution of the API at 60°C.

  • Analysis: Analyze samples at various time points to assess the extent of degradation.

Table 2: Recommended Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M - 1 M HClRoom Temp to 80°CUp to 7 days
Base Hydrolysis 0.1 M - 1 M NaOHRoom Temp to 80°CUp to 7 days
Oxidation 3% - 30% H₂O₂Room TemperatureUp to 24 hours
Photolysis ICH Q1B compliant light sourceAmbientPer guideline
Thermal (Dry Heat) Solid sample>40°C above acceleratedUp to 14 days

Potential Degradation Pathways

Based on the structure of 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid, several degradation pathways can be hypothesized. The primary liabilities are likely associated with the carboxylic acid group and the carbon-bromine bond.

  • Decarboxylation: Under thermal stress, carboxylic acids attached to aromatic rings can undergo decarboxylation, releasing CO₂ and resulting in 4-bromo-5-ethyl-1-methyl-1H-pyrazole.

  • Hydrolysis (of derivatives): If the carboxylic acid is converted to an ester or amide derivative, acid- or base-catalyzed hydrolysis will be a primary degradation pathway, reverting the molecule to the parent carboxylic acid.[11]

  • Photodegradation: The C-Br bond may be susceptible to homolytic cleavage upon exposure to UV light, leading to the formation of radical species and subsequent complex degradation products.

G cluster_pathway Hypothetical Thermal Degradation Pathway parent 4-bromo-5-ethyl-1-methyl-1H- pyrazole-3-carboxylic acid decarboxylated 4-bromo-5-ethyl-1-methyl-1H-pyrazole parent->decarboxylated Heat (Δ) -CO₂ co2 CO₂

Caption: Postulated thermal decarboxylation of the parent compound.

Conclusion

A comprehensive understanding of the thermodynamic stability of 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid and its derivatives is non-negotiable for its advancement as a drug candidate. This guide outlines a multi-faceted approach, combining predictive computational modeling with definitive experimental analysis. By systematically evaluating the molecule's response to thermal, hydrolytic, oxidative, and photolytic stress, researchers can identify intrinsic liabilities, elucidate degradation pathways, and develop robust, stable formulations. The protocols and insights provided herein serve as a rigorous blueprint for ensuring the quality, safety, and efficacy of pyrazole-based therapeutics from early development through to commercialization.

References

  • Benchchem. (n.d.). Degradation pathways of 4-Fluoro-3H-pyrazole under acidic conditions.
  • SciTechnol. (n.d.). Effects of temperature and entropy in small molecule crystal structure prediction.
  • Organic Letters. (2024, July 9). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers.
  • RSC Publishing. (2025, February 24). Isomer-driven pyrazole frameworks: structural and zwitterionic insights for advanced energetics.
  • PubMed. (2025, June 12). Accurate Prediction of Drug Activity by Computational Methods: Importance of Thermal Capacity.
  • ResearchGate. (n.d.). TGA and DSC thermogram of pyrazolines 1a-1d at scan rate of 10 C min À1 in N 2 atmosphere.
  • PNAS. (n.d.). A complete description of thermodynamic stabilities of molecular crystals.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and dye degradation properties of Cu complexes with pyrazole derivatives.
  • ResearchGate. (n.d.). The DSC-TGA curves of pure -methyl- -phenyl- H- -pyrazolecarboxylate crystal (3).
  • eScholarship.org. (n.d.). Predicting Structures and Thermodynamic Properties for Molecular Crystals at Finite Temperatures.
  • ResearchGate. (n.d.). DSC thermograms of different wt% of pyrazole (a) 0 %, (b) 20 %, (c) 30 %, (d) 40 %, and (e) 50 %doped polymer electrolytes.
  • Schrödinger. (2024, October 23). Crystal structure prediction workflow for small molecule drug formulation.
  • ResearchGate. (n.d.). Synthesis, Characterization and Thermal Degradation of Some New 3,5-dimethyl Pyrazole Derivatives.
  • PMC. (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives.
  • IJSDR. (n.d.). Force Degradation for Pharmaceuticals: A Review.
  • PharmaTutor. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
  • IJNRD. (2025, December 15). Pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review.
  • ResearchGate. (n.d.). Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5)....
  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review.
  • Advanced ChemBlocks. (2026, March 14). 4-Bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid 95%.
  • NextSDS. (n.d.). 4-BROMO-3-ETHYL-1-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID ETHYL ESTER — Chemical Substance Information.
  • PrepChem.com. (n.d.). Synthesis of 5-bromo-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester.
  • ACS Publications. (2025, September 22). Advances in Pyrazole as an Active Fragment for Herbicide Discovery.
  • MDPI. (2015, May 8). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides.
  • ResearchGate. (n.d.). 1H–pyrazole–3–carboxylic acid: Experimental and computational study | Request PDF.
  • Asian Journal of Chemistry. (n.d.). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides.
  • PMC. (2021, February 21). The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides.
  • DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit.
  • Benchchem. (n.d.). Stability of Methyl 3-Amino-1H-Pyrazole-4-Carboxylate Under Acidic Conditions: A Technical Guide.

Sources

Exploratory

In Silico Molecular Docking of 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid: A Case Study in Structure-Based Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The pyrazole nucleus is a metabolically stable and versatile scaffold that is a cornerstone of numerous approved drugs,...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a metabolically stable and versatile scaffold that is a cornerstone of numerous approved drugs, making it a "privileged" structure in modern medicinal chemistry.[1][2][3] This guide presents an in-depth, technical walkthrough of the in silico molecular docking process for a novel pyrazole derivative, 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid. As the specific biological targets for this compound are not yet elucidated, we will proceed with a hypothetical, yet scientifically rigorous, case study. We will select a relevant protein target based on the known activities of similar pyrazole-containing molecules and detail the complete workflow from target selection and system preparation to docking execution, results analysis, and visualization. This document serves as a practical and authoritative guide for researchers, explaining not only the procedural steps but also the critical scientific reasoning that underpins a robust and meaningful molecular docking study.

Chapter 1: Foundational Principles of Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein).[4][5] Its primary goals are to predict the binding mode, screen virtual libraries for potential drug candidates, and estimate the binding affinity between the two molecules.[6] The process is governed by two key components: a search algorithm and a scoring function.[7]

  • Search Algorithms: These algorithms are responsible for exploring the vast conformational space of the ligand within the defined binding site of the receptor. They generate a multitude of possible binding poses by systematically or stochastically altering the ligand's position, orientation, and internal rotatable bonds.

  • Scoring Functions: Once a pose is generated, a scoring function calculates a score that estimates the binding free energy.[7] A lower, more negative score generally indicates a more favorable binding interaction.[8][9] These functions approximate the complex intermolecular forces at play, including hydrogen bonds, electrostatic interactions, hydrophobic effects, and van der Waals forces.[9]

The theoretical underpinnings of docking have evolved from the rigid "lock and key" model to the more dynamic "induced fit" theory, where both the ligand and the protein can undergo conformational changes upon binding.[4] Modern docking programs incorporate varying degrees of flexibility to better simulate biological reality.[6]

Chapter 2: Target Selection Strategy for a Novel Pyrazole Derivative

A critical first step in any docking study is the identification of a biologically relevant protein target.[10] For a novel compound like 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid, this requires a hypothesis-driven approach.

The Rationale for Target Selection: The pyrazole scaffold is a prominent feature in a wide range of clinically successful kinase inhibitors, including drugs for oncology.[2][11][12] Kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of cancer and other diseases. Therefore, selecting a well-characterized kinase as a hypothetical target provides a scientifically sound basis for this case study.

Case Study Target: Cyclin-Dependent Kinase 2 (CDK2) For this guide, we will use Cyclin-Dependent Kinase 2 (CDK2) as our target protein. CDK2 is a key regulator of the cell cycle, and its inhibition is a validated strategy in cancer therapy. Numerous high-resolution crystal structures of CDK2 are available in the Protein Data Bank (PDB), often co-crystallized with various inhibitors, which is invaluable for validating our docking protocol.

Chapter 3: Detailed Protocol: System Preparation for Docking

The quality of a docking simulation is critically dependent on the meticulous preparation of both the ligand and the receptor.[10][13] This protocol will use AutoDock Vina, a widely used and validated open-source docking engine, as the primary tool.[14][15]

Experimental Protocol: Ligand Preparation
  • Obtain 2D Structure: The structure of 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid is defined by its SMILES (Simplified Molecular Input Line Entry System) string: BrC(C(C(O)=O)=NN1C)=C1CC.[16] This can be used in chemical drawing software or online tools to generate a 2D depiction.

  • Generate 3D Conformation: Convert the 2D structure into a 3D conformation. Tools like Open Babel or the preparatory modules within AutoDock Tools (ADT) can perform this step.

  • Energy Minimization: The initial 3D structure must be energy-minimized to find a low-energy, stable conformation. This is typically done using a force field like MMFF94 or UFF.

  • Assign Atomic Charges & Define Rotatable Bonds: Use AutoDock Tools to calculate Gasteiger charges, which are essential for the scoring function. ADT will also automatically detect and define the rotatable bonds within the ligand, allowing for conformational flexibility during the docking simulation.

  • Save in PDBQT Format: The final prepared ligand file is saved in the PDBQT format, which contains the 3D coordinates, partial charges (Q), and atom types (T).

Experimental Protocol: Receptor Preparation
  • Select and Download PDB Structure: Choose a high-resolution (<2.5 Å) crystal structure of CDK2 from the PDB. For this example, we will use PDB ID: 1FIN , which contains CDK2 bound to a known inhibitor. This co-crystallized ligand is crucial for defining the binding site and for validating the docking protocol.

  • Clean the PDB File: Open the PDB file in a molecular viewer like PyMOL or AutoDock Tools.[17][18]

    • Remove Non-essential Molecules: Delete all water molecules, co-solvents, and any protein chains or ligands not involved in the interaction. For 1FIN, we will retain the CDK2 protein chain and, for validation purposes, the original inhibitor.

    • Causality: Water molecules can interfere with the docking algorithm and are typically removed unless a specific water-mediated interaction is being studied. Removing extraneous chains simplifies the system and reduces computational cost.

  • Prepare the Protein Structure:

    • Add Hydrogens: Crystal structures often lack explicit hydrogen atoms. Add polar hydrogens, as they are critical for forming hydrogen bonds.[19]

    • Assign Charges: Compute and assign partial atomic charges, such as Kollman charges, which are standard for proteins in the AutoDock suite.[20]

    • Causality: Correct protonation states and atomic charges are fundamental for the scoring function to accurately calculate electrostatic and hydrogen bonding interactions, which are major drivers of binding affinity.

  • Save in PDBQT Format: Save the prepared, rigid receptor structure in the PDBQT format.

Experimental Protocol: Defining the Binding Site (Grid Generation)

The search space for the docking algorithm must be explicitly defined. This is accomplished by creating a "grid box" that encompasses the active site.

  • Define the Grid Box Center: The most reliable method is to center the grid box on the co-crystallized ligand from the original PDB file.[10] This ensures the search is focused on the known active site.

  • Set Grid Box Dimensions: The size of the box should be large enough to accommodate the ligand and allow it to rotate freely, but not so large that it unnecessarily increases computation time. A typical size is 20-25 Å in each dimension.

  • Generate Grid Parameter File: AutoDock Tools provides a graphical interface for setting these parameters and will output a configuration file (conf.txt) containing the coordinates and dimensions of the search space.

Chapter 4: Docking Execution and Results Analysis

With the prepared files, the docking simulation can be executed. The true scientific value, however, comes from the careful interpretation of the output.[21]

Workflow: Executing the AutoDock Vina Simulation
  • Prepare Configuration File: Create a text file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the grid box parameters, and the name of the output file.

  • Run Vina from the Command Line: Execute the docking run using a simple command. vina --config conf.txt --log docking_log.txt

Analysis: Interpreting Docking Results

AutoDock Vina will produce an output PDBQT file containing several predicted binding poses for the ligand, ranked by their calculated binding affinity.

  • Binding Affinity (Docking Score): This score, reported in kcal/mol, is the primary metric for ranking poses. A more negative value indicates a stronger predicted binding affinity.[22] While it is not a direct measure of experimental binding energy, it is highly effective for ranking and prioritizing compounds.[9]

    • General Interpretation: Scores around -10 to -13 kcal/mol suggest strong interactions, while scores from -7 to -9 kcal/mol suggest moderate interactions.[8]

  • Binding Pose and RMSD: The pose describes the specific orientation and conformation of the ligand in the binding site.

    • Self-Validation Protocol: A crucial step for validating the docking protocol is to first dock the original co-crystallized ligand back into the active site. The predicted pose should closely match the experimental pose. The similarity is measured by the Root Mean Square Deviation (RMSD) of the heavy atoms. An RMSD value below 2.0 Å is considered a successful validation, indicating that the docking parameters are reliable.[22][23]

  • Key Molecular Interactions: The most biologically relevant pose is not always the one with the lowest energy score. A visual inspection of the interactions is mandatory.[8] Look for chemically sensible interactions with key active site residues:

    • Hydrogen Bonds: Strong, directional interactions between donors and acceptors.

    • Hydrophobic Interactions: Favorable interactions between nonpolar groups.

    • Pi-Stacking: Interactions between aromatic rings.

Chapter 5: Visualization and Data Presentation

Visualizing the docked complex is essential for understanding the structure-activity relationship and communicating findings. Tools like PyMOL and Discovery Studio Visualizer are industry standards for this purpose.[17]

Protocol: Visualizing the Docked Complex in PyMOL
  • Load the prepared receptor PDBQT file and the docking output PDBQT file into PyMOL.

  • Display the protein as a surface or cartoon and the ligand as sticks to clearly see the binding pocket.

  • Use the Action -> preset -> ligand sites -> cartoon or similar commands to automatically highlight the binding site.

  • Identify and label the key amino acid residues that are interacting with the ligand.

  • Use the measurement wizard to visualize hydrogen bonds and other key interactions.

  • Render a high-resolution image for publication or presentation.[18][24]

Data Presentation: Summarizing Results

Quantitative data from the docking simulation should be summarized in a clear, tabular format for easy comparison.

CompoundBinding Affinity (kcal/mol)Predicted Ki (nM)Key Interacting ResiduesHydrogen Bonds
4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid -9.8150.2LEU83, GLU81, PHE80, LYS332 (GLU81, LYS33)
Known Inhibitor (from 1FIN) -11.225.5LEU83, GLU81, PHE80, LYS333 (GLU81, LYS33, LEU83)
Decoy Compound -6.58500.7ASP145, TYR150
Table 1: Exemplar docking results for the test compound against CDK2, compared with a known inhibitor and a non-binding decoy molecule. Data is hypothetical.

Visualizations

Molecular Docking Workflow

docking_workflow cluster_prep Preparation cluster_exec Execution cluster_anal Analysis & Validation prep Preparation Stage exec Execution Stage anal Analysis Stage ligand Ligand Preparation (3D Conversion, Charges) grid Binding Site Definition (Grid Box Generation) ligand->grid receptor Receptor Preparation (PDB Cleaning, Add H) receptor->grid run_vina Execute Docking (AutoDock Vina) grid->run_vina results Interpret Output (Binding Affinity, Poses) run_vina->results validate validate results->validate visualize Visualize Interactions (PyMOL) results->visualize report Report & Hypothesize validate->report visualize->report

Caption: A flowchart of the complete in silico molecular docking workflow.

Ligand-Receptor Interaction Logic

interaction_logic cluster_pocket CDK2 Active Site Residues ligand 4-bromo-5-ethyl-1-methyl- 1H-pyrazole-3-carboxylic acid LEU83 LEU83 ligand->LEU83 Hydrophobic (Ethyl Group) GLU81 GLU81 ligand->GLU81 H-Bond (Carboxylic Acid) PHE80 PHE80 ligand->PHE80 Pi-Stacking (Pyrazole Ring) LYS33 LYS33 ligand->LYS33 H-Bond (Pyrazole N)

Caption: Key predicted interactions between the ligand and CDK2 active site.

Conclusion and Future Directions

This guide has detailed a comprehensive and scientifically grounded workflow for conducting a molecular docking study on a novel compound, 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid, using CDK2 as a representative target. We have covered the foundational principles, detailed the critical steps of system preparation, and outlined the process for executing the simulation and analyzing the results.

It is imperative to recognize that in silico molecular docking is a predictive tool that generates hypotheses.[25] The strength of its predictions is highly dependent on the quality of the input structures and the appropriateness of the chosen parameters. The findings from this or any docking study must be validated through experimental methods, such as enzymatic assays or biophysical binding assays (e.g., Surface Plasmon Resonance or Isothermal Titration Calorimetry), to confirm the predicted binding and biological activity. For higher confidence, promising docking poses can be further refined and their stability assessed using more computationally intensive methods like molecular dynamics (MD) simulations.

References

  • Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol - YouTube. (2024). YouTube. Available at: [Link]

  • How to Interpret Docking Scores with Precision | Molecular Docking Tutorial - YouTube. (2025). YouTube. Available at: [Link]

  • Kumar, V., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available at: [Link]

  • Dahiya, R., & Pathak, D. (2022). Molecular Docking: In Silico Approach For Structure-Based Drug Designing Discovery. Research Journal of Pharmacy and Technology. Available at: [Link]

  • How to interprete and analyze molecular docking results? (2024). ResearchGate. Available at: [Link]

  • Most widely used software for docking results image generation - Bioinformatics Review. (2020). Bioinformatics Review. Available at: [Link]

  • pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review - IJNRD. (2025). IJNRD. Available at: [Link]

  • Tutorial – AutoDock Vina. (2020). The Scripps Research Institute. Available at: [Link]

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry. (2023). Future Science. Available at: [Link]

  • In Silico Docking: Protocols for Computational Exploration of Molecular Interactions. (2024). IntechOpen. Available at: [Link]

  • Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of Computer-Aided Molecular Design. Available at: [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced - YouTube. (2020). YouTube. Available at: [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - MDPI. (2022). MDPI. Available at: [Link]

  • Visualizing protein-protein docking using PyMOL. (2021). Medium. Available at: [Link]

  • Molecular Docking: Principle, Steps, Types, Tools, Models, Uses - Microbe Notes. (2025). Microbe Notes. Available at: [Link]

  • Basic docking — Autodock Vina 1.2.0 documentation. (n.d.). Read the Docs. Available at: [Link]

  • Autodock Vina Tutorial - Molecular Docking - YouTube. (2020). YouTube. Available at: [Link]

  • Visualizing ligand docking results with PyMOL scripting and R - Ethan Holleman. (2021). Ethan Holleman. Available at: [Link]

  • Molecular Docking: A Comprehensive Guide for 2025 - Shadecoder. (2026). Shadecoder. Available at: [Link]

  • Ligand docking and binding site analysis with pymol and autodock/vina - SciSpace. (n.d.). SciSpace. Available at: [Link]

  • Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. (2025). Medium. Available at: [Link]

  • How to Interpret Molecular Docking Results - YouTube. (2026). YouTube. Available at: [Link]

  • Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025). PLOS Computational Biology. Available at: [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery - PMC - NIH. (2023). National Institutes of Health. Available at: [Link]

  • Protein-ligand docking - Galaxy Training!. (2019). Galaxy Training. Available at: [Link]

  • HADDOCK2.4 shape-restrained protein-small molecule tutorial - Bonvin Lab. (n.d.). Bonvin Lab. Available at: [Link]

  • 13.2: How to Dock Your Own Drug - Chemistry LibreTexts. (2020). Chemistry LibreTexts. Available at: [Link]

  • A Guide to In Silico Drug Design - PMC - NIH. (n.d.). National Institutes of Health. Available at: [Link]

  • How to Do Molecular Docking – Part 2: Result Analysis & Visualization with PyRx and Discovery Studio - YouTube. (2025). YouTube. Available at: [Link]

  • Small-molecule Target and Pathway Identification - Broad Institute. (n.d.). Broad Institute. Available at: [Link]

  • Best Practices in Docking and Activity Prediction - bioRxiv.org. (2016). bioRxiv. Available at: [Link]

  • Identification of Direct Protein Targets of Small Molecules | ACS Chemical Biology. (2010). American Chemical Society Publications. Available at: [Link]

  • Lessons from Docking Validation - Protein Structural Analysis Laboratory - Michigan State University. (n.d.). Michigan State University. Available at: [Link]

  • Cracking the Code of Drug Discovery: Small Molecules and Target Identification. (2024). Benchling. Available at: [Link]

  • Protein–protein interactions as targets for small-molecule therapeutics in cancer | Expert Reviews in Molecular Medicine | Cambridge Core. (2008). Cambridge University Press. Available at: [Link]

Sources

Foundational

The Pyrazole-3-Carboxylic Acid Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Rise of a Versatile Pharmacophore The pyrazole ring, a five-membered heterocycle containing two adjacent nitro...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Versatile Pharmacophore

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties, including the ability of the N-1 and N-2 atoms to act as hydrogen bond donors and acceptors respectively, make it a versatile building block for designing therapeutic agents.[3] Among its many derivatives, the pyrazole-3-carboxylic acid moiety has garnered significant attention for its broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][4][5] This guide provides a comprehensive overview of the mechanisms of action for pharmaceutical scaffolds based on pyrazole-3-carboxylic acid, offering insights into their molecular targets, key experimental validation techniques, and future therapeutic potential.

Core Mechanisms of Action: A Multi-Targeting Paradigm

The therapeutic efficacy of pyrazole-3-carboxylic acid derivatives stems from their ability to interact with a diverse array of biological targets. The core pyrazole ring and the carboxylic acid group serve as key pharmacophoric features that drive these interactions, often through a combination of hydrogen bonding, electrostatic interactions, and van der Waals forces.

Enzyme Inhibition: A Dominant Mode of Action

A primary mechanism by which pyrazole-3-carboxylic acid scaffolds exert their effects is through the inhibition of various enzymes critical to disease pathogenesis.

a) Cyclooxygenase (COX) Inhibition:

Many pyrazole-containing compounds are potent anti-inflammatory agents that selectively inhibit the COX-2 enzyme.[1] The carboxylic acid moiety often plays a crucial role in anchoring the molecule within the active site of the enzyme. For instance, celecoxib, a well-known COX-2 inhibitor, features a pyrazole core. While not a carboxylic acid itself, related pyrazole derivatives with this functional group have been designed to target the same enzyme.[2] The mechanism involves the formation of key interactions with amino acid residues in the COX-2 active site, blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[2][6]

b) Carbonic Anhydrase Inhibition:

Certain pyrazole-3-carboxylic acid derivatives have demonstrated potent inhibitory activity against carbonic anhydrases (hCA I and II), enzymes involved in various physiological processes, including pH regulation and fluid balance.[4] The inhibition mechanism likely involves the coordination of the carboxylate group to the zinc ion in the enzyme's active site, disrupting its catalytic activity.[4]

c) Dengue Virus (DENV) NS2B-NS3 Protease Inhibition:

Recent research has identified pyrazole-3-carboxylic acid derivatives as novel inhibitors of the dengue virus NS2B-NS3 protease, an enzyme essential for viral replication.[7][8] Structure-activity relationship (SAR) studies have shown that the pyrazole-3-carboxylic acid core is crucial for activity, with substituents at other positions of the pyrazole ring modulating potency and selectivity.[7] The proposed mechanism involves the binding of the inhibitor to the active site of the protease, preventing the cleavage of the viral polyprotein and thus inhibiting viral maturation.[7][8]

d) Other Enzyme Targets:

The versatility of this scaffold extends to the inhibition of other key enzymes, including:

  • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Implicated in Alzheimer's disease.[4]

  • Glutathione S-transferase (GST): Involved in detoxification and drug resistance.[4]

  • Tyrosine Kinases: Such as EGFR and HER-2, which are key targets in cancer therapy.[1]

  • Aurora-A Kinase: A critical regulator of cell division, making it an attractive cancer target.[1]

  • Meprin α and β: Metalloproteases involved in inflammation and tissue remodeling.[9]

Modulation of Protein-Protein Interactions

Beyond enzyme inhibition, pyrazole-3-carboxylic acid scaffolds can disrupt critical protein-protein interactions (PPIs) that drive disease processes.

KEAP1:NRF2 Pathway Activation:

A notable example is the inhibition of the interaction between Kelch-like ECH-associated protein 1 (KEAP1) and nuclear factor erythroid 2-related factor 2 (NRF2).[10] The NRF2 pathway is a central regulator of cellular defense against oxidative stress.[10] Pyrazole-3-carboxylic acid derivatives have been developed to bind to the Kelch domain of KEAP1, preventing it from targeting NRF2 for degradation.[10] This leads to the accumulation of NRF2 and the subsequent upregulation of antioxidant and cytoprotective genes.[10] X-ray crystallography studies have revealed that the carboxylate group forms a key electrostatic interaction with an arginine residue (Arg 483) in the KEAP1 binding pocket, anchoring the inhibitor.[10]

Interaction with G-protein Coupled Receptors (GPCRs)

While less common, some pyrazole-containing compounds have been suggested to interact with GPCRs, which are integral to numerous signaling pathways.[11] The exact mechanism for pyrazole-3-carboxylic acid derivatives in this context is still under investigation, but it is hypothesized that they may act as ligands for specific GPCRs, modulating downstream signaling cascades involved in cell proliferation and survival.[11]

Visualizing the Mechanisms

To better understand the interactions of pyrazole-3-carboxylic acid scaffolds with their targets, molecular modeling and structural biology techniques are indispensable.

General Mechanism of Pyrazole-3-Carboxylic Acid Scaffolds cluster_mechanisms Mechanisms of Action Scaffold Pyrazole-3-Carboxylic Acid Scaffold Enzyme_Inhibition Enzyme Inhibition (e.g., COX-2, DENV Protease) Scaffold->Enzyme_Inhibition PPI_Modulation Protein-Protein Interaction Modulation (e.g., KEAP1-NRF2) Scaffold->PPI_Modulation GPCR_Interaction GPCR Interaction Scaffold->GPCR_Interaction Target Biological Target Response Pharmacological Response Target->Response Enzyme_Inhibition->Target PPI_Modulation->Target GPCR_Interaction->Target

Caption: Overview of the primary mechanisms of action for pyrazole-3-carboxylic acid scaffolds.

Experimental Workflows for Mechanistic Elucidation

A multi-pronged experimental approach is essential to definitively characterize the mechanism of action of a novel pyrazole-3-carboxylic acid derivative.

Target Identification and Validation
  • Initial Screening: High-throughput screening (HTS) against panels of enzymes, receptors, and cell lines provides initial hits and preliminary information on potential targets.

  • Affinity-Based Methods: Techniques such as affinity chromatography and chemical proteomics can be used to isolate binding partners from cell lysates.

  • Computational Prediction: In silico methods like molecular docking and pharmacophore modeling can predict potential targets based on structural similarity to known ligands.[4][12]

Biochemical and Biophysical Assays for Target Engagement

Once a putative target is identified, its interaction with the compound must be validated and quantified.

Assay TypePrincipleKey Parameters Measured
Enzyme Inhibition Assays Measures the effect of the compound on the catalytic activity of a target enzyme.IC50 (half-maximal inhibitory concentration), Ki (inhibition constant)
Fluorescence Polarization (FP) Measures the change in polarization of a fluorescently labeled ligand upon binding to a protein.Kd (dissociation constant)
Surface Plasmon Resonance (SPR) Detects changes in refractive index at a sensor surface as molecules bind and dissociate.Kon (association rate), Koff (dissociation rate), Kd
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of a ligand to a protein.Kd, ΔH (enthalpy change), ΔS (entropy change)
X-ray Crystallography Provides a high-resolution 3D structure of the compound bound to its target protein.[13]Binding mode, key interactions, conformational changes
Cellular Assays for Functional Effects

Biochemical activity must be translated into a cellular context to confirm the mechanism of action and assess therapeutic potential.

  • Cell Viability and Proliferation Assays (e.g., MTT, SRB): Determine the cytotoxic or cytostatic effects of the compound on cancer cell lines.[1]

  • Reporter Gene Assays: Measure the modulation of a specific signaling pathway by quantifying the expression of a reporter gene (e.g., luciferase) under the control of a pathway-responsive promoter.[7]

  • Western Blotting: Detects changes in the expression or phosphorylation status of key proteins within a signaling pathway.[11]

  • Immunofluorescence and Confocal Microscopy: Visualize the subcellular localization of the target protein and the compound.

Experimental Workflow for Mechanistic Studies Start New Pyrazole-3-Carboxylic Acid Derivative Target_ID Target Identification (Screening, Proteomics, In Silico) Start->Target_ID Biochemical_Validation Biochemical/Biophysical Validation (Enzyme Assays, FP, SPR, ITC, X-ray) Target_ID->Biochemical_Validation Cellular_Assays Cellular Functional Assays (Viability, Reporter Gene, Western Blot) Biochemical_Validation->Cellular_Assays Mechanism_Confirmed Mechanism of Action Confirmed Cellular_Assays->Mechanism_Confirmed

Caption: A streamlined workflow for elucidating the mechanism of action.

Conclusion and Future Directions

The pyrazole-3-carboxylic acid scaffold represents a highly successful and versatile platform in drug discovery. Its ability to engage a wide range of biological targets through diverse mechanisms of action underscores its importance in developing novel therapeutics for various diseases. Future research will likely focus on:

  • Structure-Based Drug Design: Leveraging the growing number of crystal structures of pyrazole derivatives in complex with their targets to design more potent and selective inhibitors.[10][13]

  • Fragment-Based Drug Discovery: Utilizing the pyrazole-3-carboxylic acid as a starting fragment for the development of novel lead compounds.[10]

  • Targeting Novel Pathways: Exploring the potential of this scaffold to modulate previously undrugged targets and pathways.

  • Prodrug Strategies: Developing prodrugs of pyrazole-3-carboxylic acids to improve their pharmacokinetic properties and reduce potential off-target effects.

By continuing to explore the rich chemistry and pharmacology of this privileged scaffold, the scientific community is well-positioned to deliver the next generation of innovative medicines.

References

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). MDPI. Available at: [Link]

  • Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2 Related Factor 2 (KEAP1:NRF2) Protein−Protein Interaction. (2021). Journal of Medicinal Chemistry. Available at: [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2020). ResearchGate. Available at: [Link]

  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (n.d.). DergiPark. Available at: [Link]

  • Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. (2025). ACS Medicinal Chemistry Letters. Available at: [Link]

  • Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. (n.d.). Asian Journal of Chemistry.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. Available at: [Link]

  • Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. (2025). PubMed. Available at: [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology. Available at: [Link]

  • The Potential Targets and Mechanisms of a Carbazole and Pyrazole Containing Anticancer Compound. (n.d.). PMC. Available at: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Synthesis, X-Ray Structure, Characterization, Antifungal Activity, DFT, and Molecular Simulation of a Novel Pyrazole Carboxylic Acid. (2025). PubMed. Available at: [Link]

  • The crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid, C4H3ClN2O2. (2025). De Gruyter. Available at: [Link]

  • X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol. (2016). MDPI. Available at: [Link]

  • Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric. (n.d.). ScienceDirect.
  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (n.d.). SciSpace.
  • Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. (n.d.).
  • Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. (2025). Arabian Journal of Chemistry. Available at: [Link]

Sources

Exploratory

Pharmacokinetic profiling of 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid analogs

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic Acid Analogs For Researchers, Scientists, and Drug Development Professionals Executive Summary The journey...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic Acid Analogs

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The journey of a drug candidate from a promising hit to a clinical reality is paved with rigorous scientific evaluation. Among the most critical of these evaluations is the characterization of its pharmacokinetic (PK) profile. This guide provides a comprehensive, technically-grounded framework for the systematic pharmacokinetic profiling of a specific and promising class of compounds: 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid and its analogs. These pyrazole-based structures are of significant interest in medicinal chemistry due to their versatile biological activities.[1][2][3] This document moves beyond a simple listing of protocols, instead offering a senior application scientist's perspective on the causality behind experimental choices, the importance of self-validating systems, and the integration of data to build a holistic understanding of a compound's behavior in vivo. We will explore the foundational physicochemical assessments, delve into a suite of essential in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays, and culminate in the design and execution of definitive in vivo rodent PK studies.[4][5] Each section is designed to provide not just the "how" but the "why," empowering researchers to make informed decisions, troubleshoot challenges, and ultimately, select and optimize candidates with the highest probability of clinical success.

Introduction: The Central Role of Pharmacokinetics in Drug Discovery

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[6] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, make it a privileged scaffold for engaging a wide array of biological targets.[6] However, promising biological activity alone is insufficient. A compound's therapeutic potential is inextricably linked to its pharmacokinetic properties—the body's effect on the drug. Early and thorough ADME assessment is critical to avoid late-stage failures, which are often attributed to poor PK profiles.[7][8][9]

This guide focuses on analogs of 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid, a scaffold that offers multiple points for chemical modification to optimize both potency and pharmacokinetics. Understanding the PK profile of this series involves a multi-faceted approach, beginning with fundamental properties and progressing to complex biological systems.

G cluster_0 Early Discovery & Optimization cluster_1 Preclinical Development Physicochemical_Properties Physicochemical Properties In_Vitro_ADME In Vitro ADME Assays Physicochemical_Properties->In_Vitro_ADME informs SAR_SPR SAR/SPR (Structure-Activity/ Property Relationship) In_Vitro_ADME->SAR_SPR guides In_Vivo_PK In Vivo PK Studies (Rodent) SAR_SPR->In_Vivo_PK prioritizes Human_PK_Prediction Human PK Prediction (PBPK) In_Vivo_PK->Human_PK_Prediction enables

Caption: The iterative cycle of pharmacokinetic profiling in drug discovery.

Foundational Physicochemical Characterization

Before exposing a compound to complex biological systems, we must understand its fundamental physicochemical nature. These properties govern its behavior from the moment of administration and are critical for interpreting downstream ADME data.

Aqueous Solubility
  • Causality: A compound must be in solution to be absorbed. Poor aqueous solubility is a primary reason for low oral bioavailability. For intravenous dosing, it can lead to precipitation in the formulation or upon injection.

  • Protocol: Kinetic Solubility Assay (Turbidimetric Method)

    • Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).

    • In a 96-well plate, add a small volume of the DMSO stock to a buffered aqueous solution (e.g., Phosphate Buffered Saline, pH 7.4).

    • Serially dilute across the plate to create a concentration gradient.

    • Incubate the plate for a set period (e.g., 2 hours) at room temperature to allow for precipitation of the compound.

    • Measure the turbidity (light scattering) of each well using a plate reader.

    • The highest concentration that remains clear (below a turbidity threshold) is determined to be the kinetic solubility.

Lipophilicity (LogD)
  • Causality: Lipophilicity, the partitioning of a compound between an oily and an aqueous phase, is a key predictor of its ability to cross biological membranes, its volume of distribution, and its propensity for non-specific binding. For ionizable molecules like carboxylic acids, LogD (the distribution coefficient at a specific pH) is more physiologically relevant than LogP.

  • Protocol: Shake-Flask Method for LogD₇.₄

    • Prepare a solution of the compound in a biphasic system of n-octanol and PBS (pH 7.4).

    • Agitate the mixture vigorously for a set time to allow for equilibrium to be reached.

    • Centrifuge the sample to ensure complete separation of the two phases.

    • Carefully collect aliquots from both the n-octanol and the aqueous (PBS) layers.

    • Quantify the concentration of the compound in each phase using a suitable analytical method, typically LC-MS/MS.[10][11]

    • Calculate LogD₇.₄ as: Log₁₀([Compound]octanol / [Compound]PBS)

In Vitro ADME Profiling: Predicting In Vivo Fate

In vitro ADME assays are indispensable tools that use subcellular fractions or cell-based systems to model physiological processes, providing critical insights into a compound's likely behavior in a whole organism.[7][8][12]

Metabolic Stability

Metabolic stability assays measure a compound's susceptibility to breakdown by drug-metabolizing enzymes, primarily in the liver.[13][14] Rapid metabolism is a common cause of high clearance and poor oral bioavailability. We utilize two complementary systems to gain a comprehensive picture.

G cluster_0 Phase I Metabolism cluster_1 Phase I & II Metabolism Compound Compound Microsomes Liver Microsomes Contains CYPs, FMOs, UGTs Models oxidative & glucuronidation pathways Compound->Microsomes Incubation Hepatocytes Intact Hepatocytes Contains all hepatic enzymes (CYPs, UGTs, SULTs, etc.) & transporters Gold standard for in vitro clearance Compound->Hepatocytes Incubation Metabolites_I Phase I Metabolites Microsomes->Metabolites_I Generates Metabolites_I_II Phase I & II Metabolites Hepatocytes->Metabolites_I_II Generates

Caption: Complementary systems for assessing metabolic stability.

  • Why both? Liver microsomes are enriched in Phase I (e.g., CYP450) and some Phase II (e.g., UGT) enzymes and are excellent for high-throughput screening.[15] Intact hepatocytes contain the full complement of metabolic enzymes and cofactors, as well as transporters, providing a more physiologically complete model that captures both Phase I and Phase II metabolism.[15][16]

  • Protocol: Liver Microsomal Stability Assay

    • Preparation: Thaw cryopreserved liver microsomes (human, rat, or mouse) on ice. Prepare a cofactor solution containing NADPH.

    • Incubation: In a 96-well plate, pre-warm a mixture of microsomes and buffer to 37°C.

    • Initiation: Initiate the reaction by adding the test compound (final concentration typically 1 µM). At the same time, add the cofactor solution.

    • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.

    • Controls:

      • -NADPH: Incubate compound with microsomes without cofactors to assess non-enzymatic degradation.

      • Positive Control: Include a compound with known metabolic lability (e.g., Verapamil).

    • Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.[10]

  • Data Analysis:

    • Plot the natural log of the percent remaining compound versus time.

    • The slope of the line gives the elimination rate constant (k).

    • Half-life (t½) = 0.693 / k

    • Intrinsic Clearance (CLint) = (k / [microsomal protein concentration]) * (ml/mg protein) * (mg protein/g liver) * (g liver/kg body weight)

Plasma Protein Binding (PPB)
  • Causality: Drugs can bind reversibly to plasma proteins like albumin. Only the unbound (free) fraction of a drug is available to distribute into tissues, interact with its target, and be cleared.[17][18] High plasma protein binding can limit efficacy and affect the interpretation of potency data.

  • Protocol: Rapid Equilibrium Dialysis (RED)

    • Device Setup: The RED device consists of a Teflon base plate with disposable inserts, each having two chambers separated by a semipermeable membrane (8 kDa molecular weight cutoff).[19][20]

    • Sample Addition: Add plasma (human, rat, or mouse) spiked with the test compound (e.g., 1 µM) to one chamber (the donor chamber).

    • Buffer Addition: Add an equal volume of PBS (pH 7.4) to the other chamber (the receiver chamber).

    • Equilibration: Seal the unit and incubate on an orbital shaker at 37°C for 4-6 hours. During this time, only the unbound compound can diffuse across the membrane into the receiver chamber.

    • Sampling: After incubation, collect aliquots from both the donor and receiver chambers.

    • Analysis: Combine the aliquots with an equal volume from the corresponding blank matrix (blank plasma for the receiver sample, blank PBS for the donor sample) to ensure matrix matching. Quench with acetonitrile containing an internal standard and analyze by LC-MS/MS.[19]

  • Data Analysis:

    • Fraction Unbound (fu) = [Concentration in Receiver Chamber] / [Concentration in Donor Chamber]

    • % Bound = (1 - fu) * 100

Table 1: Representative In Vitro ADME Data for a Pyrazole Analog

ParameterSpeciesValueInterpretation
Kinetic Solubility pH 7.4> 150 µMHigh solubility, unlikely to be a limiting factor for absorption.
LogD₇.₄ N/A2.1Moderate lipophilicity, favorable for membrane permeability.
Microsomal Half-life Human45 minModerately stable; suggests potential for moderate hepatic clearance.
Microsomal Half-life Rat20 minLess stable in rats than humans; potential for species differences in PK.
Fraction Unbound (fu) Human0.05 (5%)95% bound. The free concentration will be significantly lower than the total.
Fraction Unbound (fu) Rat0.08 (8%)92% bound. Similar to human, high degree of plasma protein binding.

In Vivo Pharmacokinetic Studies in Rodents

The definitive assessment of a compound's ADME properties comes from its evaluation in a living organism.[4] Rodent studies are a crucial step in understanding how the integrated biological systems of a mammal handle the new chemical entity.[5]

Study Design: Intravenous (IV) vs. Oral (PO) Dosing
  • Causality: We conduct both IV and PO studies to dissect the factors governing drug exposure.

    • IV Dosing: Bypasses absorption completely, allowing for the direct measurement of systemic clearance (CL) and volume of distribution (Vd).

    • PO Dosing: Provides a complete picture of oral bioavailability (F%), which is a function of both absorption and first-pass metabolism in the gut and liver.

  • Protocol: Rodent PK Study (Rat)

    • Animal Model: Use male Sprague-Dawley rats (n=3 per group).

    • Formulation:

      • IV: Solubilize the compound in a vehicle suitable for injection (e.g., 20% Solutol / 80% Water).

      • PO: Formulate as a suspension or solution in a vehicle like 0.5% methylcellulose.

    • Dosing:

      • IV: Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein.

      • PO: Administer a single dose (e.g., 5 mg/kg) via oral gavage.

    • Blood Sampling: Collect sparse blood samples (approx. 100 µL) from each animal at specific time points (e.g., Pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via tail vein or saphenous vein. Place samples into tubes containing an anticoagulant (e.g., K₂EDTA).[21]

    • Plasma Preparation: Centrifuge the blood samples to separate plasma. Transfer the plasma to a clean 96-well plate and store at -80°C pending analysis.

    • Bioanalysis: Quantify the concentration of the parent compound in the plasma samples using a validated LC-MS/MS method.[10][22]

Bioanalytical Method: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its exceptional sensitivity and selectivity.[10][11]

G Plasma_Sample Plasma Sample (+ Internal Standard) Protein_Precipitation Protein Precipitation (Acetonitrile) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_Column Liquid Chromatography (Separation) Supernatant_Transfer->LC_Column Mass_Spec Tandem Mass Spectrometry (Detection & Quantification) LC_Column->Mass_Spec

Caption: General workflow for bioanalysis of plasma samples by LC-MS/MS.

Data Analysis and Key Parameters

The plasma concentration-time data is analyzed using non-compartmental analysis (NCA) with software such as Phoenix WinNonlin.[21]

Table 2: Key Pharmacokinetic Parameters Derived from Rodent Studies

ParameterAbbreviationUnitDescription
Area Under the Curve AUCng*h/mLRepresents the total drug exposure over time.
Clearance CLmL/min/kgThe volume of plasma cleared of the drug per unit time. A measure of the body's efficiency in eliminating the drug.
Volume of Distribution VdL/kgAn apparent volume into which the drug distributes to achieve the measured plasma concentration.
Terminal Half-life hThe time required for the plasma concentration to decrease by half during the elimination phase.
Oral Bioavailability F%%The fraction of the orally administered dose that reaches systemic circulation.

Calculation for Bioavailability: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Conclusion: Synthesizing a Complete Profile

The pharmacokinetic profiling of 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid analogs is a systematic process of building knowledge, from the foundational physicochemical properties to the complex dynamics of an in vivo system. By understanding the causality behind each experimental choice and integrating data from a suite of carefully selected in vitro and in vivo assays, drug discovery teams can build a comprehensive PK profile. This profile is not merely a collection of data points but a predictive tool that guides structure-property relationship analysis, informs dose selection for efficacy and toxicology studies, and ultimately increases the probability of selecting a drug candidate with a pharmacokinetic profile suitable for human clinical development.[7]

References

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]

  • BioAgilytix. (n.d.). Protein Binding Assays. Retrieved from [Link]

  • Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Plasma Protein Binding Assay. Retrieved from [Link]

  • BioIVT. (n.d.). ADME, DMPK, and DDI In Vitro Studies - Assays. Retrieved from [Link]

  • Li, A. C., & Segraves, N. L. (2007). Metabolic stability screen for drug discovery using cassette analysis and column switching. PubMed, 27(1), 103-10. Retrieved from [Link]

  • Oie, S., & Tozer, T. N. (1979). Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences. PubMed, 13(1-2), 5-22. Retrieved from [Link]

  • Concept Life Sciences. (n.d.). In Vitro ADME Assays. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Chemical & Metabolic Stability. Retrieved from [Link]

  • In Vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021, December 22). IntechOpen. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Metabolic Stability Assay. Retrieved from [Link]

  • LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. (2025, March 4). Longdom Publishing. Retrieved from [Link]

  • Paraza Pharma Inc. (n.d.). Pharmacokinetics (PK) and In Vivo Studies. Retrieved from [Link]

  • Nuvisan. (n.d.). Expert DMPK solutions: tailored in vivo PK studies across multiple species. Retrieved from [Link]

  • Li, F., & Wang, Y. (2016). Murine Pharmacokinetic Studies. PMC - NIH. Retrieved from [Link]

  • Emery Pharma. (2024, September 24). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10 [Video]. YouTube. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Rodent In Vivo PK Service. Retrieved from [Link]

  • A Simple LC-MS/MS Method for the Quantification of PDA-66 in Human Plasma. (2022, February 1). MDPI. Retrieved from [Link]

  • Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. Retrieved from [Link]

  • Application of LCMS in small-molecule drug development. (2016, August 24). European Pharmaceutical Review. Retrieved from [Link]

  • Gomaa, A. M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Retrieved from [Link]

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. (2012). PMC. Retrieved from [Link]

  • The Cynical Developer. (2021, January 14). Graphviz tutorial [Video]. YouTube. Retrieved from [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Medicinal Chemistry. Retrieved from [Link]

  • Gomaa, A. M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Retrieved from [Link]

  • Afzal, U., et al. (2021). Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5)... ResearchGate. Retrieved from [Link]

  • Shah, K., et al. (2025, February 26). ES114 Graphviz [Video]. YouTube. Retrieved from [Link]

  • Robertson, A. (2025, July 23). Supercharge your GraphViz. Retrieved from [Link]

  • Colbry, D. (2019, January 2). Quick Graphviz Tutorial. Retrieved from [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021, May 10). PMC. Retrieved from [Link]

  • Read the Docs. (n.d.). User Guide — graphviz 0.21 documentation. Retrieved from [Link]

  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. (n.d.). Google Patents.
  • Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof. (n.d.). Google Patents.

Sources

Protocols & Analytical Methods

Method

Suzuki-Miyaura cross-coupling conditions with 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid

An Application Note for Researchers, Scientists, and Drug Development Professionals Topic: Suzuki-Miyaura Cross-Coupling of 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid This document provides a detailed guide t...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Topic: Suzuki-Miyaura Cross-Coupling of 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid

This document provides a detailed guide to the Suzuki-Miyaura cross-coupling reaction, specifically tailored for the challenging substrate, 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid. The protocols and insights contained herein are designed to empower researchers to successfully synthesize novel pyrazole-containing biaryl compounds, which are of significant interest in medicinal chemistry and drug discovery.

Introduction: The Strategic Importance of Pyrazole Biaryls

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction is widely employed in the pharmaceutical industry for the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in a vast number of commercial drugs.[3][4]

The target substrate, 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid, incorporates a pyrazole ring, a privileged scaffold in medicinal chemistry. However, its successful coupling presents distinct challenges that necessitate a carefully considered approach. The presence of a nitrogen-rich heterocycle can lead to catalyst inhibition, while the carboxylic acid moiety can interfere with the basic reaction conditions or coordinate with the palladium center.[5][6][7] This application note will dissect these challenges and provide robust protocols to overcome them, enabling the reliable synthesis of diverse compound libraries.

The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is paramount to troubleshooting and optimizing any cross-coupling reaction. The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[2][8]

The cycle consists of three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyrazole substrate. This is often the rate-determining step.[2]

  • Transmetalation: The organic group from the boronic acid (or its derivative) is transferred to the palladium(II) complex. This step requires activation by a base.[1][9]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[10]

Suzuki_Miyaura_Catalytic_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle cluster_cycle pd0 Pd(0)L₂ (Active Catalyst) pd_intermediate1 Ar-Pd(II)(Br)L₂ r1x Ar-Br (Pyrazole) r1x->pd_intermediate1 Oxidative Addition r2b Ar'-B(OH)₂ (Boronic Acid) base Base pd_intermediate2 Ar-Pd(II)(Ar')L₂ pd_intermediate1->pd_intermediate2 Transmetalation product Ar-Ar' (Coupled Product) pd_intermediate2->product Reductive Elimination Experimental_Workflow Figure 2: Experimental Workflow start 1. Reagent Loading inert 2. Inert Atmosphere (Degas with N₂/Ar) start->inert addition 3. Add Solvent & Catalyst inert->addition reaction 4. Heat Reaction (e.g., 90 °C, 4-16h) addition->reaction workup 5. Aqueous Work-up & Extraction reaction->workup purify 6. Purification (Column Chromatography) workup->purify end 7. Product Analysis (NMR, LC-MS) purify->end

A generalized workflow for the Suzuki coupling protocol.

Materials:

  • 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq.)

  • Aryl or Heteroaryl Boronic Acid (1.5 eq.)

  • XPhos Pd G2 precatalyst (2 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 eq.)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: To a dry reaction vial equipped with a magnetic stir bar, add 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid, the aryl boronic acid, and K₃PO₄.

  • Inert Atmosphere: Seal the vial with a septum. Evacuate the vial and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere. [4]3. Reagent Addition: Under a positive pressure of inert gas, add the XPhos Pd G2 precatalyst. Then, add 1,4-dioxane and water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water per 1.0 mmol of the bromo-pyrazole).

  • Reaction: Place the vial in a pre-heated oil bath or heating block at 90-100 °C. Stir the mixture vigorously for 4-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the consumption of the starting material.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer carefully with 1M HCl to a pH of ~3-4 to protonate the carboxylic acid product.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product. [4]

Data Presentation: Condition Optimization

For any new substrate combination, optimization is key. The following table provides a logical framework for troubleshooting and improving reaction outcomes based on common issues.

Issue Parameter to Vary Suggested Change & Rationale
Low Conversion / No Reaction Catalyst/Ligand Switch to a more active ligand system (e.g., from PPh₃ to a Buchwald ligand like SPhos or XPhos) to enhance oxidative addition and reductive elimination rates. [5][8]
Temperature Increase temperature in 10 °C increments (e.g., from 90 °C to 110 °C). Be mindful of potential decarboxylation at higher temperatures.
Base Change from K₂CO₃ or K₃PO₄ to a stronger base like Cs₂CO₃, which can accelerate transmetalation. [10]
Dehalogenation Side Product Temperature Lower the reaction temperature. Dehalogenation (replacement of Br with H) can become more prevalent at higher temperatures.
Base/Solvent Ensure the base is fully dissolved. Using a solvent system with better solubility for the base (e.g., aqueous mixtures) can sometimes mitigate this. [11]
Decarboxylation Side Product Temperature Lower the reaction temperature significantly (e.g., to 70-80 °C) and accept a longer reaction time. Decarboxylation is thermally driven. [12][13]
Catalyst System Certain palladium-ligand combinations may be more prone to promoting decarboxylation. Screen alternative catalysts if the problem persists.
Poor Yield with Heteroaryl Boronic Acids Boronic Acid Equivalents Increase the equivalents of the heteroaryl boronic acid (e.g., to 2.0-2.5 eq.). Heteroaryl boronic acids can be prone to decomposition or protodeboronation under reaction conditions. [5][6]
Reaction Time Monitor closely; some heteroaryl couplings are rapid, while others are slow. Prolonged heating can degrade the boronic acid.

Conclusion

The Suzuki-Miyaura cross-coupling of 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid is a challenging yet highly valuable transformation. Success hinges on a rational approach to reaction design, with particular attention paid to the interplay between the base, catalyst system, and reaction temperature to manage the reactivity of the carboxylic acid and pyrazole moieties. By starting with the robust protocols provided and utilizing the optimization guide, researchers in drug development can confidently access a wide array of novel biaryl structures, accelerating the discovery of new therapeutic agents.

References

  • Suzuki reaction - Wikipedia. [Link]

  • Yoo, W., Kim, J., & Park, S. (2019). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. The Journal of Organic Chemistry, 84(15), 9824-9833. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(33), 12432-12435. [Link]

  • Konečný, K., & Dvořák, D. (2016). The Suzuki−Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism. The Journal of Organic Chemistry, 82(1), 195-210. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

  • Quibell, J. M., Duan, G., Perry, G. J. P., & Larrosa, I. (2019). Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant. Chemical Communications, 55(44), 6445-6448. [Link]

  • Shang, R., & Liu, L. (2011). Pd-catalysed decarboxylative Suzuki reactions and orthogonal Cu-based O-arylation of aromatic carboxylic acids. Chemical Communications, 47(24), 6981-6983. [Link]

  • Suzuki-Miyaura Coupling - Organic Synthesis. [Link]

  • Gianbeppi, G., & Rueping, M. (2019). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. Organic Letters, 21(18), 7469-7473. [Link]

  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... - ResearchGate. [Link]

  • The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions - PMC. (2014). [Link]

  • Dam, J., & Bešťáková, P. (2019). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 17(42), 9349-9358. [Link]

  • Netherton, M. R., Dai, C., Neuschütz, K., & Fu, G. C. (2001). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Journal of the American Chemical Society, 123(41), 10099-10100. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(33), 12432-12435. [Link]

  • What products would you expect from the following Suzuki coupling reactions? (b) - Pearson. [Link]

  • Cravotto, G., & Cintas, P. (2017). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Molecules, 22(4), 543. [Link]

  • Reddy, B. V. S., & Kumar, K. A. (2023). Decarboxylative Iodination and Suzuki-Miyaura Coupling Reactions to Access Chiral 3,3′-Diaryl-1,1′-bi-2-naphthols. The Journal of Organic Chemistry, 88(24), 17614-17624. [Link]

  • Gianbeppi, G., & Rueping, M. (2019). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. [Link]

  • Tetranuclear N-Heterocyclic Carbene Palladium Acetate—The Fast-Initiating Precatalyst of Suzuki Coupling - MDPI. (2024). [Link]

  • Meng, G., Szostak, R., & Szostak, M. (2017). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and -Pyrazoles. Synfacts, 13(09), 0969. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Topics in Current Chemistry, 292, 31-64. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • Kumar, D., & Reddy, K. S. (2017). Synthesis of 1-(Methylsulfonylmethyl)-4-aryl -1H-pyrazole Derivatives Using Ruphos-Pd as Catalyst. Der Pharma Chemica, 9(12), 64-70. [Link]

  • Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. [Link]

Sources

Application

The Strategic Utility of 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid in Modern Drug Discovery

Introduction: The Pyrazole Scaffold as a Privileged Structure In the landscape of medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold." This five-membered aromatic heterocycle, containing two a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure

In the landscape of medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold." This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a cornerstone in the design of numerous clinically successful therapeutics.[1][2] Its prevalence in over 40 FDA-approved drugs stems from its unique combination of physicochemical properties: metabolic stability, capacity to engage in hydrogen bonding as both a donor (N-H) and acceptor (pyridine-like N), and its role as a versatile bioisostere for other aromatic systems.[1][3] The strategic functionalization of the pyrazole ring allows for the precise tuning of a molecule's steric, electronic, and pharmacokinetic properties, making it an indispensable tool for lead optimization.

This document provides a detailed guide to the application of 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid , a highly versatile and strategically designed building block for the synthesis of novel drug candidates. This trifunctionalized intermediate offers medicinal chemists three distinct points for molecular elaboration, enabling rapid access to diverse chemical space and facilitating comprehensive structure-activity relationship (SAR) studies.

Physicochemical and Structural Properties

Understanding the inherent properties of a building block is fundamental to its effective deployment in a synthetic campaign. The combination of a bromine atom, an ethyl group, and a carboxylic acid on the N-methylated pyrazole core imparts a unique set of characteristics.

PropertyValueSource / Method
CAS Number 1248387-82-7[4]
Molecular Formula C₇H₉BrN₂O₂[4]
Molecular Weight 233.06 g/mol [4]
Appearance Off-white to light yellow solid (typical)Vendor Data
Purity ≥95% (typical)[4]
SMILES CN1C(CC)=C(Br)C(C(=O)O)=N1[1]
Hydrogen Bond Donors 1 (from Carboxylic Acid)Calculated
Hydrogen Bond Acceptors 3 (from Pyrazole Nitrogens, Carbonyl Oxygen)Calculated

Application Notes: A Trifunctional Linchpin for Library Synthesis

The true value of 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid lies in its orthogonal reactivity. The three key functional groups—the C3-carboxylic acid, the C4-bromo substituent, and the C5-ethyl group—provide independent handles for chemical modification.

  • The C3-Carboxylic Acid: The Amide Bond Workhorse The carboxylic acid at the C3 position is the primary anchor point for constructing pyrazole carboxamides, a compound class of immense importance in pharmaceuticals and agrochemicals. Amide bond formation is one of the most robust and widely utilized reactions in medicinal chemistry, allowing for the introduction of a vast array of amine-containing fragments to probe specific interactions with biological targets. This position is ideal for extending the molecule into a solvent-exposed region of a protein binding pocket or for introducing groups that modulate solubility and cell permeability.

  • The C4-Bromo Substituent: The Gateway to C-C and C-N Bonds The bromine atom at the C4 position serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions. This functionality is critical for introducing aryl, heteroaryl, or alkyl groups, which can act as crucial pharmacophoric elements.

    • Suzuki-Miyaura Coupling: The palladium-catalyzed reaction with boronic acids or esters is the most common method to form C(sp²)-C(sp²) bonds. This allows for the incorporation of diverse (hetero)aromatic systems. It is well-documented that the C4-Br bond on N-substituted pyrazoles can be less reactive than other positions, often requiring carefully selected catalyst systems with electron-rich, bulky phosphine ligands (e.g., XPhos, RuPhos, Amphos) to achieve high yields and prevent side reactions like debromination.

    • Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, allowing the introduction of primary or secondary amines. This is a powerful strategy for accessing novel scaffolds where a nitrogen linkage is required to achieve the desired biological activity.[2]

    • Other Couplings: The C4-bromo group can also participate in other coupling reactions, including Sonogashira (alkynes), Heck (alkenes), and Stille (organostannanes) couplings, further expanding its synthetic utility.

  • The C5-Ethyl Group & N1-Methyl Group: Modulators of Potency and Pharmacokinetics The substituents at the C5 and N1 positions play a more subtle but equally important role.

    • The C5-ethyl group provides a lipophilic handle that can occupy hydrophobic pockets within a target protein. Its presence can enhance binding affinity and influence the overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the final compound.

    • The N1-methyl group serves a critical function by blocking the N-H bond, preventing the formation of regioisomers during subsequent reactions and eliminating a potential site of metabolic attack. N-methylation often improves oral bioavailability and metabolic stability in drug candidates.[3]

The strategic combination of these functionalities is illustrated in the logical workflow below.

G cluster_0 Core Building Block cluster_1 Primary Transformations cluster_2 Intermediate Scaffolds cluster_3 Secondary Transformations cluster_4 Final Diversified Library start 4-bromo-5-ethyl-1-methyl- 1H-pyrazole-3-carboxylic acid amide Amide Coupling (EDC, HATU, etc.) start->amide R-NH₂ suzuki Suzuki-Miyaura Coupling (Pd Catalyst, Ligand, Base) start->suzuki Ar-B(OH)₂ amide_int Scaffold A (Pyrazole Carboxamide) amide->amide_int suzuki_int Scaffold B (4-Aryl Pyrazole Carboxylic Acid) suzuki->suzuki_int suzuki2 Suzuki-Miyaura Coupling amide_int->suzuki2 Ar-B(OH)₂ amide2 Amide Coupling suzuki_int->amide2 R-NH₂ final Diverse Drug-like Molecules (e.g., Kinase Inhibitors, GPCR Modulators) suzuki2->final amide2->final

Sources

Method

Application Notes &amp; Protocols: Synthesis of Amide Derivatives from 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid

Introduction The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of FDA-approved drugs and clinical candidates.[1][2] Its metaboli...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of FDA-approved drugs and clinical candidates.[1][2] Its metabolic stability and versatile substitution patterns allow for the fine-tuning of pharmacological properties.[2] When combined with an amide linkage—the most frequently formed bond in drug discovery—the resulting pyrazole carboxamide derivatives exhibit a vast range of biological activities, including anticancer, anti-inflammatory, and antifungal properties.[3][4][5][6]

This document provides a comprehensive guide for researchers and drug development professionals on the preparation of novel amide derivatives starting from 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid (CAS: 1248387-82-7).[7] We will explore the fundamental principles of amide bond formation and present detailed, field-proven protocols using state-of-the-art coupling reagents as well as traditional methods. The causality behind experimental choices, troubleshooting, and comparative data are discussed to empower scientists to successfully synthesize these high-value compounds.

Guiding Principles of Amide Bond Formation

The synthesis of an amide from a carboxylic acid and an amine is a condensation reaction that, while thermodynamically favorable, is kinetically slow.[8] The primary challenge is the acid-base reaction between the carboxylic acid and the amine, which forms a non-reactive ammonium carboxylate salt. To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group, a process known as "activation".[9][10] This guide focuses on three robust methods for activating 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid for subsequent reaction with a diverse range of primary and secondary amines.

The choice of activation strategy is critical and depends on factors such as the steric and electronic properties of the substrates, the potential for racemization (if chiral amines are used), reaction conditions, and cost.[8]

G start Select Coupling Strategy steric Are substrates sterically hindered or electron-deficient? start->steric cost Is cost a primary constraint? steric->cost No hatu Use HATU Protocol (High reactivity, low racemization) steric->hatu Yes scale Is this a large-scale synthesis? cost->scale No edc Use EDC/HOBt Protocol (Cost-effective, good for general use) cost->edc Yes scale->edc No socl2 Use Acid Chloride Protocol (Robust, inexpensive for scale-up) scale->socl2 Yes G cluster_mech1 HATU-Mediated Coupling Mechanism RCOOH Pyrazole-COOH ActiveEster Reactive OAt-Active Ester RCOOH->ActiveEster Activation HATU HATU + DIPEA HATU->ActiveEster Amide Pyrazole-CONR'R'' ActiveEster->Amide Aminolysis Amine R'R''NH Amine->Amide Byproducts HOAt + Tetramethylurea Amide->Byproducts releases

Caption: Simplified mechanism of HATU-mediated amide bond formation.

Activation via Carbodiimides: The EDC/HOBt System

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide widely used for its effectiveness and the ease of removing its urea byproduct via aqueous workup. [8][11]Its performance is significantly enhanced by additives like N-hydroxybenzotriazole (HOBt), which act as acyl transfer agents to increase reaction rates and suppress side reactions, such as the formation of inactive N-acylurea. [11][12][13] Mechanism: The carboxylic acid first adds to EDC, forming a highly reactive O-acylisourea intermediate. [14][15]This unstable intermediate is intercepted by HOBt to generate a more stable HOBt-active ester. [8]The amine then attacks this active ester to form the desired amide, regenerating HOBt. [8][12]

G cluster_mech2 EDC/HOBt-Mediated Coupling Mechanism RCOOH Pyrazole-COOH O_acyl O-Acylisourea (unstable) RCOOH->O_acyl EDC EDC EDC->O_acyl Activation ActiveEster HOBt-Active Ester O_acyl->ActiveEster HOBt HOBt HOBt->ActiveEster Intercepts Amide Pyrazole-CONR'R'' ActiveEster->Amide Aminolysis Amine R'R''NH Amine->Amide Byproduct EDC-Urea Amide->Byproduct releases

Caption: Simplified mechanism of EDC/HOBt-mediated amide bond formation.

Activation via Acid Chlorides

Conversion of the carboxylic acid to its corresponding acyl chloride creates a highly reactive electrophile. This is a robust, traditional method that is often cost-effective for large-scale syntheses. [16]The reaction is typically performed with thionyl chloride (SOCl₂) or oxalyl chloride. [17][18]The resulting acyl chloride is highly moisture-sensitive and is usually generated in situ or used immediately without purification. [18] Mechanism: Thionyl chloride reacts with the carboxylic acid to form a chlorosulfite intermediate. [19]A chloride ion then acts as a nucleophile, attacking the carbonyl carbon and leading to the elimination of sulfur dioxide and hydrogen chloride gas, yielding the acyl chloride. [19]The subsequent addition of an amine, typically with a base to scavenge the HCl byproduct, rapidly forms the amide. [18]

Experimental Protocols and Methodologies

The following protocols provide detailed, step-by-step procedures for the synthesis of amide derivatives from 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid.

G cluster_path start 4-bromo-5-ethyl-1-methyl-1H- pyrazole-3-carboxylic acid process Amide Coupling start->process amine Primary or Secondary Amine amine->process p1 Protocol 1: HATU, DIPEA in DMF process->p1 Option A p2 Protocol 2: EDC, HOBt, Et3N in DCM process->p2 Option B p3 Protocol 3: 1. SOCl₂ 2. Amine, Base process->p3 Option C workup Aqueous Workup & Extraction p1->workup p2->workup p3->workup purify Purification (Column Chromatography) workup->purify product Target Amide Derivative purify->product

Caption: General experimental workflow for pyrazole amide synthesis.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is recommended for a wide range of amines, including those that are sterically hindered or have low nucleophilicity.

Materials:

Reagent Equivalents Purpose
4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid 1.0 Starting Material
Amine (Primary or Secondary) 1.1 - 1.2 Nucleophile
HATU 1.1 - 1.2 Coupling Reagent
N,N-Diisopropylethylamine (DIPEA) 3.0 Non-nucleophilic Base
Anhydrous N,N-Dimethylformamide (DMF) - Solvent
Ethyl Acetate (EtOAc) - Extraction Solvent
1N HCl (aq) - Workup Reagent
Saturated NaHCO₃ (aq) - Workup Reagent
Brine - Workup Reagent

| Anhydrous Na₂SO₄ or MgSO₄ | - | Drying Agent |

Step-by-Step Procedure:

  • Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq) and HATU (1.1 eq).

  • Dissolution: Add anhydrous DMF to dissolve the solids (typically to a concentration of 0.1–0.5 M).

  • Activation: Cool the solution to 0 °C using an ice bath. Add DIPEA (3.0 eq) dropwise to the stirred solution. Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation. [20]4. Amine Addition: Add the desired amine (1.1 eq), either neat or as a solution in a small amount of anhydrous DMF.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1 to 18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed. [8]7. Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1N HCl (aq), saturated NaHCO₃ (aq), and brine. [20]These washes remove excess base, unreacted amine, and water-soluble byproducts like HOAt and tetramethylurea. [20]8. Isolation & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure amide. [8] Causality & Insights:

  • DIPEA: A non-nucleophilic base is crucial to deprotonate the carboxylic acid without competing with the desired amine in attacking the activated ester. [21]* Pre-activation: Stirring the acid, HATU, and base before adding the amine allows for the formation of the reactive OAt-ester, often leading to faster and cleaner reactions. [20]* Workup Washes: The acidic wash removes basic compounds (DIPEA, unreacted amine), while the basic wash removes acidic compounds (unreacted starting material, HOAt).

Protocol 2: EDC/HOBt-Mediated Amide Coupling

A cost-effective and highly reliable method suitable for many common amines.

Materials:

Reagent Equivalents Purpose
4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid 1.0 Starting Material
Amine (Primary or Secondary) 1.1 Nucleophile
EDC·HCl 1.2 Coupling Reagent
HOBt 1.2 Additive
Triethylamine (TEA) or DIPEA 2.5 Base
Anhydrous Dichloromethane (DCM) or DMF - Solvent

| Standard workup reagents (as in Protocol 1) | - | - |

Step-by-Step Procedure:

  • Reagent Preparation: To a round-bottom flask, add the pyrazole carboxylic acid (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq). [8]2. Dissolution: Dissolve the mixture in anhydrous DCM or DMF.

  • Cooling: Cool the solution to 0 °C in an ice bath with stirring.

  • Activation: Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture. [8]5. Base Addition: Add TEA or DIPEA (2.5 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight (12-18 hours).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Follow steps 7 and 8 from Protocol 1. The urea byproduct from EDC is water-soluble and is effectively removed during the aqueous workup. [11] Causality & Insights:

  • HOBt Additive: HOBt is critical for preventing the O-acylisourea intermediate from rearranging into an unreactive N-acylurea, a common side reaction with carbodiimides. [11][13]It also accelerates the reaction.

  • Order of Addition: While the reagents can be mixed together, adding EDC last to the cooled mixture of other components can help minimize side reactions.

Protocol 3: Two-Step Synthesis via an Acid Chloride

A robust, classic approach suitable for scale-up and when coupling reagents are ineffective.

Materials:

Reagent Equivalents Purpose
4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid 1.0 Starting Material
Thionyl Chloride (SOCl₂) 2.0 Activating Agent
Anhydrous DCM or Toluene - Solvent
Amine (Primary or Secondary) 1.2 Nucleophile
Triethylamine (TEA) or Pyridine 2.5 Base / HCl Scavenger

| Standard workup reagents | - | - |

Step-by-Step Procedure: Step A: Formation of the Acid Chloride

  • To a dry flask equipped with a reflux condenser and a gas outlet (to vent HCl and SO₂ to a scrubber), add the pyrazole carboxylic acid (1.0 eq) and a solvent like anhydrous DCM.

  • Add thionyl chloride (2.0 eq) dropwise at room temperature. A catalytic amount of DMF can be added to accelerate the reaction.

  • Heat the mixture to reflux (approx. 40°C for DCM) for 1-3 hours until gas evolution ceases.

  • Cool the mixture and concentrate under reduced pressure to remove excess SOCl₂ and solvent. The resulting crude acid chloride is typically a solid or oil and is used immediately in the next step.

Step B: Amidation 5. Dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0 °C. 6. In a separate flask, dissolve the amine (1.2 eq) and a base like triethylamine (2.5 eq) in anhydrous DCM. 7. Add the amine solution dropwise to the stirred acid chloride solution at 0 °C. 8. Allow the reaction to warm to room temperature and stir for 1-4 hours. 9. Monitor, work up, and purify as described in Protocol 1.

Causality & Insights:

  • Anhydrous Conditions: Acid chlorides are extremely reactive towards water. All glassware must be oven-dried and all solvents must be anhydrous to prevent hydrolysis back to the carboxylic acid.

  • Base in Step B: The amidation reaction produces one equivalent of HCl. A base is required to neutralize this acid, which would otherwise protonate the amine, rendering it non-nucleophilic. [18]

Comparative Summary and Troubleshooting

Comparative Data of Protocols
FeatureProtocol 1 (HATU)Protocol 2 (EDC/HOBt)Protocol 3 (Acid Chloride)
Reactivity Very HighHighVery High
Substrate Scope Broad; excellent for hindered substrates [22]Broad; good for general useBroad; can be harsh for sensitive substrates
Side Reactions Low racemization [20]N-acylurea formation (if no HOBt) [14]Requires care with acid-sensitive groups
Byproduct Removal Tetramethylurea can be tricky; LiCl wash helpsWater-soluble urea byproduct is easily removed [11]Gaseous byproducts (SO₂, HCl)
Convenience One-pot, fast reaction times [8]One-pot, reliableTwo steps, requires handling of SOCl₂
Cost HighModerateLow
Troubleshooting Common Issues
ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Inactive coupling reagent; Steric hindrance; Poor amine nucleophilicity.Use fresh reagents; Switch from EDC to HATU; Increase reaction temperature or time.
Starting Material Remains Insufficient equivalents of coupling reagent or base; Reaction time too short.Increase equivalents of reagents; Allow reaction to run longer, monitoring by LC-MS.
N-Acylurea Byproduct (EDC) Rearrangement of O-acylisourea intermediate. [12][14]Ensure HOBt is used; Add amine promptly after activation.
Difficulty Removing Byproducts Tetramethylurea (from HATU) or EDC-urea is co-eluting with product.Perform aqueous LiCl washes for DMF/urea removal; Optimize chromatography gradient.
Hydrolysis of Acid Chloride Presence of moisture during acid chloride formation or reaction.Ensure all glassware is oven-dried and solvents are anhydrous.

References

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123-130. [Link]

  • Leggio, A., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 6(52), 46473-46483. [Link]

  • Leggio, A., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Semantic Scholar. [Link]

  • Wikipedia contributors. (2024). Carbodiimide. Wikipedia. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. commonorganicchemistry.com. [Link]

  • Vankawala, P. J., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 52(29), 3798-3801. [Link]

  • Organic Chemistry Tutor. (n.d.). Carbodiimide-Mediated Coupling. organic-chemistry-tutor.com. [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. organic-synthesis.org. [Link]

  • El-Faham, A., et al. (2011). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Organic Letters, 13(23), 6244-6247. [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 2105 - HATU. aapptec.com. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). commonorganicchemistry.com. [Link]

  • Kim Reactor. (2024, April 14). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube. [Link]

  • Sharma, S., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(24), 8758. [Link]

  • Li, Y., et al. (2023). Discovery of Pyrazole-5-yl-amide Derivatives Containing Cinnamamide Structural Fragments as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 71(46), 18536-18547. [Link]

  • Taylor & Francis. (n.d.). Carbodiimide – Knowledge and References. taylorfrancis.com. [Link]

  • Singh, R. P., et al. (2008). A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. Organic Process Research & Development, 13(1), 101-104. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. commonorganicchemistry.com. [Link]

  • Zaky, R., et al. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (via Acid Chloride). commonorganicchemistry.com. [Link]

  • Acar Çevik, G., et al. (2025). Discovery of New Pyrazole-Tosylamide Derivatives as Apoptosis Inducers Through BCL-2 Inhibition and Caspase-3 Activation. Helvetica Chimica Acta. [Link]

  • Chemistry Steps. (2020). SOCl2 Reaction with Carboxylic Acids. chemistrysteps.com. [Link]

  • Kumar, V., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 2011-2032. [Link]

  • ResearchGate. (n.d.). (Top) Structure of HOAt and HOAt-based coupling reagents. (Bottom) General reaction scheme of HATU (HOAt-based) amide coupling reaction. ResearchGate. [Link]

  • The Organic Chemistry Tutor. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism. YouTube. [Link]

  • ResearchGate. (n.d.). Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5). ResearchGate. [Link]

  • Leggio, A., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 86. [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. hepatochem.com. [Link]

  • Khan, I., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules, 27(19), 6296. [Link]

  • Singh, S., et al. (n.d.). Synthesis of some Amide derivatives and their Biological activity. ResearchGate. [Link]

  • Shizuoka University. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. shizuoka.ac.jp. [Link]

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 64-68. [Link]

  • NextSDS. (n.d.). 4-BROMO-3-ETHYL-1-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID ETHYL ESTER — Chemical Substance Information. nextsds.com. [Link]

  • Yang, X., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 20(5), 8336-8351. [Link]

Sources

Application

Application Notes and Protocols for Utilizing 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid in Agrochemical Synthesis

Introduction: The Prominence of Pyrazole Scaffolds in Modern Agrochemicals Pyrazoles, a class of five-membered heterocyclic compounds with two adjacent nitrogen atoms, are a cornerstone in the development of modern agroc...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Prominence of Pyrazole Scaffolds in Modern Agrochemicals

Pyrazoles, a class of five-membered heterocyclic compounds with two adjacent nitrogen atoms, are a cornerstone in the development of modern agrochemicals.[1][2] Their chemical versatility, including a stable aromatic ring and multiple sites for substitution, enables extensive structural modifications. This adaptability has led to the successful commercialization of a wide range of pyrazole-based fungicides, herbicides, and insecticides, which are critical for crop protection and sustainable agriculture.[3][4] Among the various pyrazole derivatives, pyrazole carboxylic acids are particularly valuable as starting materials for synthesizing a broad spectrum of potent agrochemical agents.[3] This document provides a detailed guide on the utilization of a specific, highly functionalized intermediate, 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid, in the synthesis of next-generation agrochemicals.

Physicochemical Properties of the Core Moiety

A thorough understanding of the physicochemical properties of 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid (CAS No. 1248387-82-7) is fundamental to its effective application in synthetic protocols.[5]

PropertyValueSource
Molecular FormulaC₇H₉BrN₂O₂[5]
Molecular Weight233.07 g/mol [5]
PurityTypically ≥95%[5]
AppearanceOff-white to white solid[6]
SMILESBrC(C(C(O)=O)=NN1C)=C1CC[5]

The presence of the bromine atom, the ethyl group, and the carboxylic acid function on the N-methylated pyrazole ring provides a unique combination of steric and electronic properties, making it a versatile synthon for creating diverse and highly active agrochemical molecules.

Synthetic Pathways to the Core Intermediate

The synthesis of 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid typically involves a multi-step process that begins with the construction of the pyrazole ring, followed by functional group manipulations. A common and efficient method is the Knorr-type pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[7] Subsequent bromination and hydrolysis steps yield the desired carboxylic acid.

G A 1,3-Dicarbonyl Precursor C Cyclocondensation (Knorr Synthesis) A->C B Methylhydrazine B->C D N-Methylated Pyrazole Ester C->D E Bromination D->E F 4-Bromo-N-methyl Pyrazole Ester E->F G Hydrolysis F->G H 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid G->H

Caption: Synthetic workflow for 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid.

Application in the Synthesis of Advanced Agrochemicals

The strategic placement of the bromo, ethyl, and carboxylic acid groups on the pyrazole core allows for its elaboration into various classes of potent agrochemicals.

Synthesis of Pyrazole Carboxamide Fungicides (SDHIs)

A significant application of this intermediate is in the synthesis of Succinate Dehydrogenase Inhibitors (SDHIs), a major class of fungicides.[3] The carboxylic acid is activated and then coupled with a desired amine to form the corresponding carboxamide.

Mechanism of Action: SDHI fungicides disrupt the fungal mitochondrial respiratory chain at Complex II (succinate dehydrogenase).[3][8] They bind to the ubiquinone-binding site, blocking the electron transport chain and halting ATP production, which ultimately leads to fungal cell death.[3][8]

G cluster_0 cluster_1 A Succinate C Complex II (Succinate Dehydrogenase) A->C Oxidation B Fumarate C->B D Electron Transport Chain (to Complex III) C->D e- F ATP Production (Energy) D->F E Pyrazole Carboxamide (SDHI Fungicide) E->C Inhibition

Caption: Mechanism of action for SDHI fungicides.

Protocol for Pyrazole Carboxamide Synthesis:

  • Activation of the Carboxylic Acid:

    • To a solution of 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile), add a coupling agent such as EDCI (1.2 eq) and an activator like HOBt (1.2 eq).[1]

    • Stir the mixture at room temperature for 1-3 hours to form the activated ester. The progress of the activation can be monitored by thin-layer chromatography (TLC).

  • Amide Coupling:

    • Cool the reaction mixture to 0-10 °C using an ice bath.

    • Slowly add the desired amine (1.0-1.2 eq) to the solution. The choice of amine is critical for determining the final biological activity spectrum of the fungicide.

    • Allow the reaction to warm to room temperature and stir until completion (typically 2-12 hours, monitored by TLC or LC-MS).

  • Work-up and Purification:

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final pyrazole carboxamide.

Development of Pyrazole-Based Herbicides

Pyrazole derivatives are prominent in the development of herbicides, particularly those targeting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[8][9] The carboxylic acid of our title compound can be converted to various functional groups to explore structure-activity relationships for HPPD inhibition.

Mechanism of Action: HPPD inhibitors block the biosynthesis of plastoquinone and tocopherols in plants.[8] This leads to the bleaching of new growth and ultimately, plant death.[1][8]

Protocol for Herbicide Candidate Synthesis (via Amidation):

A similar amidation protocol as described for fungicides can be employed. The key is the selection of an appropriate amine that will confer herbicidal activity. For example, coupling with substituted anilines or benzylamines has proven effective in many HPPD inhibitor series.

Synthesis of Pyrazole Insecticides

Pyrazole insecticides often act on the nervous system or energy metabolism of insects.[8] For instance, the well-known insecticide Fipronil is a potent antagonist of the GABA-gated chloride channel.[1][8] While the direct conversion of 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid to a Fipronil analogue is complex, it can serve as a scaffold to develop novel insecticides that act as mitochondrial electron transport inhibitors (METIs), similar to Tolfenpyrad and Tebufenpyrad.[8]

Mechanism of Action (METIs): These compounds typically inhibit Complex I (NADH-CoQ reductase) in the mitochondrial electron transport chain, disrupting ATP formation and leading to cellular energy depletion and insect mortality.[1][8]

Safety and Handling

Working with brominated pyrazole derivatives requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[6][10]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10][11]

  • Handling: Avoid contact with skin and eyes.[6] In case of contact, rinse immediately and thoroughly with water.[12] Avoid the formation of dust and aerosols.[10]

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[6][12]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[11]

Conclusion

4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid is a highly valuable and versatile building block in the synthesis of modern agrochemicals. Its unique substitution pattern provides a platform for the development of potent fungicides, herbicides, and insecticides with diverse modes of action. The protocols outlined in this document, coupled with a strong understanding of the underlying chemical principles and safety precautions, will enable researchers and scientists to effectively utilize this compound in their discovery and development programs, contributing to the advancement of global crop protection solutions.

References

  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (2025, September 22). ACS Publications. Retrieved from [Link]

  • Mode of action of pyrazoles and pyridazinones. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC. Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018, January 12). MDPI. Retrieved from [Link]

  • 4-BROMO-5-ETHYL-1-METHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID (CAS No. 1248387-82-7) Suppliers. (n.d.). ChemicalRegister. Retrieved from [Link]

  • SAFETY DATA SHEET. (n.d.). Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve synthesis yield of 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific mechanistic and operational challenges associated...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific mechanistic and operational challenges associated with synthesizing 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid .

This compound is a highly valued building block in medicinal chemistry (e.g., MCL-1 inhibitors) and agrochemicals[1]. Its synthesis relies on a three-stage sequence: a regioselective Knorr pyrazole cyclocondensation, an electrophilic C4-bromination, and a terminal ester saponification.

Below, you will find targeted FAQs, comparative data, and self-validating protocols to maximize your overall yield.

SynthesisRoute A Ethyl 2,4-dioxohexanoate + Methylhydrazine B Ethyl 5-ethyl-1-methyl- 1H-pyrazole-3-carboxylate A->B 1. Cyclocondensation (Regioselectivity Focus) C Ethyl 4-bromo-5-ethyl-1-methyl- 1H-pyrazole-3-carboxylate B->C 2. Electrophilic Bromination (Br2 or NBS) D 4-bromo-5-ethyl-1-methyl- 1H-pyrazole-3-carboxylic acid C->D 3. Saponification (NaOH, then pH adjustment)

Figure 1: Three-stage synthetic pathway for 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid.

Section 1: Regioselective Knorr Pyrazole Synthesis

Q: My initial cyclocondensation yields a nearly 1:1 mixture of regioisomers. How do I favor the formation of ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate? A: The formation of regioisomers is dictated by the initial nucleophilic attack of methylhydrazine onto the unsymmetrical β -diketoester (ethyl 2,4-dioxohexanoate)[2]. The terminal nitrogen ( NH2​ ) of methylhydrazine is more nucleophilic and less sterically hindered than the internal nitrogen ( NH(CH3​) ). To improve the yield of the desired 1,5-isomer:

  • Solvent Causality: Switch from protic solvents (like ethanol) to aprotic dipolar solvents such as N,N-dimethylformamide (DMF) or N,N-dimethylacetamide[2]. Protic solvents hydrogen-bond with the hydrazine, altering its relative nucleophilicity. Aprotic solvents enhance the intrinsic nucleophilicity of the terminal NH2​ , directing it to the more electrophilic ketone carbonyl rather than the ester-adjacent carbonyl.

  • Temperature Control: Perform the addition at 0 °C. Kinetic control favors the attack of the unhindered NH2​ on the most accessible carbonyl.

Section 2: C4-Bromination Optimization

Q: I am experiencing incomplete conversion and degradation during the bromination step. Should I use Br2​ in Acetic Acid or N-Bromosuccinimide (NBS)? A: The C4 position of the pyrazole ring is highly electron-rich due to the electron-donating nature of the 1-methyl and 5-ethyl groups, making it the predominant site for electrophilic aromatic substitution[2]. Both reagents work, but they solve different operational issues.

Liquid bromine ( Br2​ ) in acetic acid is the industrially preferred, highly robust method[1]. However, if you lack proper scrubbing infrastructure or observe acid-catalyzed degradation, NBS in DMF is a milder alternative that acts as a controlled source of electrophilic bromine[3].

Quantitative Comparison of Bromination Conditions
Reagent SystemReaction TimeTempProsCons
Br2​ (2.0 eq) / AcOH 18 hours20 °CHighly scalable, excellent conversion (>95%), easy aqueous quench[1][4].Generates HBr; requires robust ventilation and sodium thiosulfate quench.
NBS (1.1 eq) / DMF 16 hours20 °CMild conditions, avoids strong acids, precise stoichiometry control.Succinimide byproduct must be carefully washed out during extraction.

Section 3: Ester Hydrolysis (Saponification) & Isolation

Q: Saponification shows full conversion on TLC, but my isolated yield of the final carboxylic acid is below 50%. Where is the product going? A: The product is likely being lost in the aqueous phase during the final isolation. The saponification itself—a nucleophilic acyl substitution by the hydroxide ion—is highly efficient[5]. The critical failure point is the subsequent acidification. Because the pyrazole ring contains basic nitrogen atoms, over-acidification (pH < 1) can protonate the pyrazole ring, creating a highly water-soluble zwitterion or hydrochloride salt. Solution: Acidify strictly to pH 2.5 - 3.0 using 1M HCl. This ensures the carboxylic acid is protonated (neutral, insoluble) while preventing the protonation of the pyrazole nitrogens. Chill the suspension to 0 °C for 2 hours before filtration to maximize crystallization.

Troubleshooting Logic Tree

Troubleshooting Start Issue: Low Overall Yield (< 40% across 3 steps) Q1 Is the major impurity the 1,3-regioisomer? Start->Q1 A1 Switch to aprotic solvent (DMF) & lower addition temp to 0°C Q1->A1 Yes Q2 Is unreacted starting material present after bromination? Q1->Q2 No A2 Ensure anhydrous conditions. Titrate Br2 or use fresh NBS. Q2->A2 Yes Q3 Is product lost during acid precipitation? Q2->Q3 No A3 Carefully adjust to pH 2.5-3.0. Do not over-acidify to pH < 1. Q3->A3 Yes

Figure 2: Diagnostic logic tree for identifying and resolving yield bottlenecks.

Validated Experimental Protocol

Step 1: Synthesis of Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate

  • Dissolve ethyl 2,4-dioxohexanoate (1.0 eq) in anhydrous DMF (0.5 M concentration).

  • Cool the solution to 0 °C under an inert nitrogen atmosphere.

  • Add methylhydrazine (1.05 eq) dropwise over 30 minutes to maintain kinetic control.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Validation: TLC (Hexanes/EtOAc 3:1) should show consumption of the diketoester.

  • Quench with water, extract with EtOAc, wash organics with brine (3x to remove DMF), dry over Na2​SO4​ , and concentrate. Purify via flash chromatography if the regioisomer ratio requires it.

Step 2: Bromination to Ethyl 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylate

  • Dissolve the intermediate (1.0 eq) in glacial acetic acid (0.8 M concentration)[1].

  • Prepare a 1.0 M solution of Br2​ (2.0 eq) in acetic acid[1].

  • Add the Br2​ solution dropwise at room temperature. Stir for 18 hours[1].

  • Validation: LC-MS should indicate an [M+H]+ mass shift of +78/80 Da (bromine isotope pattern).

  • Pour the mixture into ice water. Add 10% aqueous sodium thiosulfate ( Na2​S2​O3​ ) until the orange bromine color completely dissipates[1].

  • Extract with EtOAc, wash with saturated NaHCO3​ until aqueous pH is neutral, dry, and concentrate.

Step 3: Saponification to 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid

  • Dissolve the brominated ester in a 3:1 mixture of THF and Methanol.

  • Add 2.0 eq of 2M aqueous NaOH[5]. Stir at room temperature for 4 hours.

  • Validation: TLC should show complete disappearance of the higher-Rf ester spot.

  • Evaporate the organic solvents under reduced pressure.

  • Dilute the remaining aqueous layer with water and cool to 0 °C.

  • Critical Step: Slowly add 1M HCl dropwise while monitoring with a pH meter until the pH reaches exactly 2.5 - 3.0. A white precipitate will form.

  • Stir at 0 °C for 2 hours, filter the solid, wash with ice-cold water, and dry under high vacuum.

Sources

Optimization

Overcoming debromination during 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid reduction

Introduction: Navigating the Challenge of Selective Reduction Welcome to the technical support guide for the synthesis of (4-bromo-5-ethyl-1-methyl-1H-pyrazol-3-yl)methanol. A common and often frustrating challenge encou...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Challenge of Selective Reduction

Welcome to the technical support guide for the synthesis of (4-bromo-5-ethyl-1-methyl-1H-pyrazol-3-yl)methanol. A common and often frustrating challenge encountered during the reduction of the parent carboxylic acid is the concurrent loss of the critical bromine substituent at the C4 position. This undesired side reaction, known as hydrodebromination or reductive dehalogenation, significantly reduces the yield of the target molecule and complicates downstream purification.

This guide is structured as a series of troubleshooting questions and answers to provide direct, actionable solutions. We will explore the underlying chemical principles causing this issue and present validated protocols to maintain the integrity of the C-Br bond while achieving efficient reduction of the carboxylic acid.

Core Problem Analysis: Why Does Debromination Occur?

The carbon-bromine bond on an aromatic or heteroaromatic ring, while generally stable, is susceptible to cleavage under certain reductive conditions. This is particularly true with highly reactive hydride sources or specific catalytic hydrogenation systems.

  • Strong Hydride Reagents (e.g., LiAlH₄): Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent.[1][2][3] While highly effective for reducing carboxylic acids, its high reactivity can also lead to the unwanted reduction of the aryl-bromide bond.[3]

  • Catalytic Hydrogenation (e.g., H₂/Pd-C): Palladium on carbon is a highly effective catalyst for hydrogenation but is also notoriously efficient at catalyzing the hydrogenolysis of carbon-halogen bonds.[4][5][6] Bromides are reduced more readily than chlorides under these conditions, making this method generally unsuitable for this specific transformation when bromine retention is desired.[5][6]

The central challenge is one of chemoselectivity : identifying a reagent or system that will selectively reduce the less reactive carboxylic acid group while leaving the more sensitive C-Br bond intact.

cluster_0 Reduction Reaction SM 4-bromo-5-ethyl-1-methyl-1H-pyrazole- 3-carboxylic acid DP (4-bromo-5-ethyl-1-methyl-1H-pyrazol-3-yl)methanol (Desired Product) SM->DP Selective Reduction (Goal) UB (5-ethyl-1-methyl-1H-pyrazol-3-yl)methanol (Undesired Debrominated Byproduct) SM->UB Reductive Debromination (Side Reaction)

Caption: Competing reaction pathways during the reduction process.

Troubleshooting Guide & FAQs

Q1: I used Lithium Aluminum Hydride (LiAlH₄) and saw significant formation of the debrominated alcohol. Why did this happen and what is the primary alternative?

Answer: As discussed, LiAlH₄ is a highly potent reducing agent and lacks the necessary chemoselectivity for this substrate.[3] It readily provides hydride ions that can attack both the carboxylic acid group and the carbon-bromine bond.[7]

The most reliable and widely recommended alternative is the use of borane complexes , such as Borane-Tetrahydrofuran (BH₃·THF) or Borane-Dimethyl Sulfide (BH₃·SMe₂). Borane is considered chemoselective for carboxylic acids, reacting much faster with this functional group compared to ketones, esters, and, crucially, aryl halides.[8][9] This selectivity stems from its nature as a Lewis acid, which coordinates preferentially with the carboxylic acid group.[7]

Validated Protocol 1: Chemoselective Reduction with Borane-THF

This protocol is the recommended first-line approach for selectively reducing the carboxylic acid while preserving the C4-bromo substituent.

1. Preparation:

  • Under an inert atmosphere (Nitrogen or Argon), dissolve 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF, approx. 0.2 M).

  • Cool the solution to 0 °C using an ice-water bath.

2. Reagent Addition:

  • Slowly add a solution of Borane-THF complex (approx. 1.0 M in THF, 2.0-3.0 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C.

  • Expert Note: An excess of borane is used to ensure complete reduction. The initial reaction is the deprotonation of the carboxylic acid, consuming one equivalent of BH₃.

3. Reaction:

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

4. Quench and Work-up:

  • Carefully cool the reaction mixture back to 0 °C.

  • Slowly and cautiously add methanol dropwise to quench the excess borane (Note: Hydrogen gas evolution will occur).

  • Once gas evolution ceases, remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

5. Purification:

  • Purify the crude material by silica gel column chromatography to obtain the pure (4-bromo-5-ethyl-1-methyl-1H-pyrazol-3-yl)methanol.

Q2: I do not have access to borane reagents. Is there a two-step method that offers good selectivity?

Answer: Yes. An effective alternative strategy involves first converting the carboxylic acid to an ester, which can then be reduced under milder conditions that are less likely to cause debromination. This approach separates the activation of the carboxyl group from the reduction step, providing another layer of control.

The reduction of an ester to a primary alcohol can be achieved with several reagents, but for this specific application, we still recommend avoiding standard LiAlH₄ if possible. A more controlled reduction can often be achieved using a modified hydride reagent or even sodium borohydride under specific conditions.[10]

Validated Protocol 2: Two-Step Esterification and Reduction

Step A: Fischer Esterification to Ethyl Ester

  • Suspend 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in absolute ethanol (EtOH, approx. 0.3 M).

  • Add a catalytic amount of concentrated sulfuric acid (H₂SO₄, approx. 5 mol%).

  • Heat the mixture to reflux (approx. 78 °C) and maintain for 4-8 hours, monitoring by TLC for the disappearance of the starting acid.

  • Cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully wash with saturated sodium bicarbonate solution until gas evolution ceases, followed by a brine wash.

  • Dry the organic phase over Na₂SO₄, filter, and concentrate to yield the crude ethyl 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylate, which can often be used in the next step without further purification.

Step B: Reduction of the Ester

  • Under an inert atmosphere, dissolve the crude ethyl ester (1.0 eq) in anhydrous THF or diethyl ether.

  • Cool the solution to 0 °C.

  • Slowly add LiAlH₄ (1.5 eq) portion-wise, maintaining the temperature below 5 °C. While LiAlH₄ is used here, the ester is more reactive than the aryl bromide, and at controlled temperatures, selectivity can often be achieved.

  • Stir at 0 °C for 1-2 hours, monitoring by TLC.

  • Perform a Fieser workup: Cautiously add water (X mL), followed by 15% NaOH solution (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams.

  • Stir vigorously until a white, granular precipitate forms.

  • Filter the solid through a pad of Celite®, washing thoroughly with ethyl acetate.

  • Combine the filtrates, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify by silica gel chromatography as needed.

Comparative Summary of Reduction Methods

MethodReagent(s)Key ConditionsDebromination RiskProsCons
Direct Reduction LiAlH₄THF, 0 °C to RTHigh Single step, powerfulPoor chemoselectivity, risk of side reactions.[3]
Direct Reduction BH₃·THFTHF, 0 °C to RTLow Excellent chemoselectivity for COOH.[8][9]Reagent is air and moisture sensitive.
Two-Step 1. EtOH, H₂SO₄2. LiAlH₄1. Reflux2. THF, 0 °CMedium Avoids direct reduction of the acid.Two synthetic steps required; LiAlH₄ can still pose a risk.
Catalytic Hydrogenation H₂ / Pd-CVariousVery High Effective for many reductionsNotorious for causing hydrodehalogenation.[4][5]

Troubleshooting Workflow

cluster_solutions Recommended Solutions start Start: Reduce 4-bromo-pyrazole-3-carboxylic acid check_dehalogenation Analyze Product: Significant Debromination (>5%)? start->check_dehalogenation success Success: Target molecule isolated in high yield. check_dehalogenation->success No fail Problem: Low yield of desired brominated alcohol. check_dehalogenation->fail Yes solution1 Adopt Protocol 1: Chemoselective Reduction with BH3-THF. [Primary Recommendation] fail->solution1 Switch Method solution2 Adopt Protocol 2: Two-Step Esterification -> Reduction. [Alternative Strategy] fail->solution2 Or

Caption: Decision-making workflow for optimizing the reduction.

References

  • 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxyl
  • Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal.[Link]

  • Organic Chemistry: Reduction. Jack Westin.[Link]

  • Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. MDPI.[Link]

  • Selective Bromination of Pyrrole Derivatives, Carbazole and Aromatic Amines with DMSO/HBr under Mild Conditions. Semantic Scholar.[Link]

  • Reduction of carboxylic acids. Chemguide.[Link]

  • CuBr2 AS A BROMINATION AGENT OF PYRAZOLE-BASED LIGAND: SYNTHESIS OF COPPER(II) COORDINATION COMPOUNDS BY OXIDATIVE DISSOLUTION OF COPPER POWDER IN ORGANIC SOLVENTS. Journal of Chemistry and Technologies.[Link]

  • Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes. ACS Publications.[Link]

  • (PDF) Selective Bromination of Pyrrole Derivatives, Carbazole and Aromatic Amines with DMSO/HBr under Mild Conditions. ResearchGate.[Link]

  • Reduction of Carboxylic Acids. Chemistry Steps.[Link]

  • The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal.[Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry.[Link]

  • Reduction by Oxidation: Selective Hydrodehalogenation of Aryl Halides by Mediated Oxalate Oxidation. Journal of the American Chemical Society.[Link]

  • Bromination of Alkenes - The Mechanism. Master Organic Chemistry.[Link]

  • How to reduce carboxylic group to alcohol with nitro group untouched? ResearchGate.[Link]

  • Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. SIOC Journals.[Link]

  • Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. ResearchGate.[Link]

  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. ResearchGate.[Link]

  • Reduction of carboxylic acids (video). Khan Academy.[Link]

  • Radical Catalyzed Debromination of Bromo-Alkanes by Formate in Aqueous Solutions via a Hydrogen Atom Transfer Mechanism. ResearchGate.[Link]

  • A pyrazole ligand improves the efficiency of Mn-catalysts for transfer hydrogenation. Royal Society of Chemistry.[Link]

  • Aldehyde synthesis by carboxyl compound reduction. Organic Chemistry Portal.[Link]

  • Alternative reducing agent to LAH Lithium aluminum hydride. Sciencemadness Discussion Board.[Link]

  • Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. PMC.[Link]

  • Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. MDPI.[Link]

  • Catalytic Reduction of Amides Avoiding LiAlH4 OR B2H6. ResearchGate.[Link]

  • Crystal structure of 4-bromo-3-nitro-1H-pyrazole- 5-carboxylic acid dimethyl sulfoxide monosolvate, C4H2N3O4⋅C2H6OS. VinaR.[Link]

  • Recent developments in the control of selectivity in hydrogenation reactions by confined metal functionalities. Catalysis Science & Technology (RSC Publishing).[Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry.[Link]

  • Reductions using NaBH4, LiAlH4. Organic Chemistry II - Lumen Learning.[Link]

Sources

Troubleshooting

Optimizing recrystallization solvents for 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid purification

Welcome to the Technical Support Center for the purification of 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid (CAS: 1248387-82-7) 1. This compound presents unique solubility challenges due to its amphiphilic nat...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid (CAS: 1248387-82-7) 1. This compound presents unique solubility challenges due to its amphiphilic nature: it possesses a highly polar carboxylic acid moiety capable of dimerization, alongside hydrophobic bromo- and ethyl- substituents.

This guide provides drug development professionals and synthetic chemists with field-proven methodologies, thermodynamic rationales, and troubleshooting steps for optimizing recrystallization workflows.

Recrystallization Logic & Workflow

The following diagram outlines the logical decision tree for isolating highly pure pyrazole-3-carboxylic acid derivatives from crude synthetic mixtures.

Recrystallization N1 Crude 4-Bromo-5-ethyl-1-methyl- 1H-pyrazole-3-carboxylic acid N2 Solvent Selection (EtOH / Water) N1->N2 N3 Heat to 70°C & Stir N2->N3 N4 Clear Solution? N3->N4 N5 Add EtOH (Dropwise) N4->N5 No N6 Add Water (Anti-solvent) Until Turbid N4->N6 Yes N5->N3 N7 Controlled Cooling (2 hours) N6->N7 N8 Oiling Out? N7->N8 N9 Reheat & Add Seed Crystal N8->N9 Yes N10 Crystal Maturation (Ice Bath) N8->N10 No N9->N7 N11 Vacuum Filtration & Validation N10->N11

Logical workflow for the recrystallization of pyrazole-3-carboxylic acid derivatives.

Solvent System Performance Data

Selecting the correct solvent is a thermodynamic balancing act. The solvent must fully dissolve the compound at elevated temperatures while offering near-zero solubility at 0°C. Below is the quantitative performance data for common solvent systems used for N-methylated pyrazole-carboxylic acids 2, 3.

Solvent SystemBoiling Point (°C)Solute Solubility (Hot)Solute Solubility (Cold)Expected RecoveryPurity Profile
Absolute Ethanol 78HighModerate60-70%Good
Ethanol / Water (3:1) 78 / 100HighVery Low85-90%Excellent
Ethyl Acetate / Hexane 77 / 68ModerateLow75-80%Good (Removes non-polar impurities)
Toluene 110ModerateVery Low< 60%Poor (High risk of oiling out)

Self-Validating Experimental Protocol: Binary Solvent Recrystallization

To maximize both yield and purity, a binary solvent system (Ethanol/Water) is recommended. This protocol is designed as a self-validating system , ensuring that errors are caught before the product is lost 4.

Step 1: Initial Dissolution

  • Action: Weigh the crude 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid and suspend it in a minimum volume of absolute ethanol inside an Erlenmeyer flask. Heat gently to 70°C while stirring.

  • Causality: Ethanol disrupts the intermolecular hydrogen bonds of the carboxylic acid dimers, solvating the molecule effectively.

  • Validation Checkpoint: The solution should become completely transparent. Run a rapid Thin-Layer Chromatography (TLC) of the hot solution against the crude starting material to confirm no thermal degradation has occurred.

Step 2: Saturation via Anti-Solvent

  • Action: Slowly add hot deionized water (anti-solvent) dropwise to the stirring solution until a persistent, milky turbidity is observed. Once turbid, add 1-2 drops of hot ethanol until the solution just clears.

  • Causality: Water drastically increases the dielectric constant of the medium. Because the bromo- and ethyl- groups are highly hydrophobic, this forces the molecules to the brink of precipitation (the exact saturation point) [[2]]().

Step 3: Controlled Nucleation & Cooling

  • Action: Remove the flask from the heat source. Allow it to cool to room temperature completely undisturbed for at least 2 hours.

  • Causality: Slow cooling favors thermodynamic control. Molecules have time to arrange into the lowest-energy crystal lattice, systematically excluding structurally dissimilar impurities. Rapid cooling causes kinetic trapping, pulling impurities into the solid phase 2.

Step 4: Maturation & Isolation

  • Action: Transfer the flask to an ice bath (0-4°C) for 1 hour. Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal amount of ice-cold 3:1 Water:Ethanol.

  • Validation Checkpoint: Dry the crystals under high vacuum and run an HPLC analysis. The target purity for downstream pharmaceutical coupling should be >95% 1.

Troubleshooting Guides & FAQs

Q1: My compound is "oiling out" (forming a liquid layer) instead of crystallizing. Why does this happen and how do I fix it? A: Oiling out occurs when the saturation temperature of your solution is higher than the melting point of the solute (often depressed due to impurities). Instead of forming a solid lattice, the compound phase-separates as a liquid melt 2. Fix: Reheat the mixture until the oil completely redissolves. Add 5-10% more of your primary solvent (ethanol) to lower the saturation temperature. Cool the flask much more slowly (e.g., inside a Dewar flask). If it still oils out, scratch the inside of the glass flask with a rod or introduce a seed crystal to bypass the high thermodynamic energy barrier of primary nucleation 2.

Q2: How does the N-methyl group on this specific pyrazole affect my solvent choices compared to standard NH-pyrazoles? A: Unsubstituted (NH) pyrazoles act as both hydrogen bond donors and acceptors, often requiring highly polar solvents for dissolution. The N-methylation at the 1-position of 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid removes the NH hydrogen bond donor capacity, rendering the core more lipophilic. This increases its solubility in moderately polar solvents like ethyl acetate and necessitates a higher ratio of anti-solvent (like water or hexane) to successfully force precipitation 4.

Q3: What if recrystallization fails entirely due to a massive impurity load from the synthesis? A: If the crude matrix is too complex, abandon direct recrystallization and leverage the amphoteric nature of the pyrazole-carboxylic acid via an acid-base extraction. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with aqueous sodium bicarbonate. The carboxylic acid will deprotonate and migrate to the aqueous layer as a water-soluble sodium salt, leaving organic impurities behind. Separate the aqueous layer, cool it, and carefully acidify to pH 2-3 with 1M HCl to precipitate the free pyrazole-carboxylic acid 5, [[6]](). This pre-purified solid can then be easily recrystallized.

Sources

Optimization

Troubleshooting low conversion rates in 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid amidation

Technical Support Center: Advanced Troubleshooting for Pyrazole-3-Carboxylic Acid Amidation Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development profess...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Troubleshooting for Pyrazole-3-Carboxylic Acid Amidation

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who hit a wall when attempting to couple heavily substituted heterocyclic building blocks.

If you are experiencing low conversion rates (<30%) when amidating 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid , you are dealing with a classic intersection of steric shielding and electronic deactivation. This guide bypasses generic advice to provide a mechanistic, field-proven troubleshooting framework designed specifically for this challenging substrate.

Part 1: The Mechanistic Root of the Problem

Before changing your protocol, it is critical to understand the causality behind the failure of standard coupling reagents (like EDC/HOBt or HATU) with this specific pyrazole.

  • Severe Steric Hindrance: The 3-carboxylic acid is flanked by a 4-bromo group. Bromine has a large Van der Waals radius (1.85 Å). When the carboxylic acid is activated into an OAt ester (via HATU) or OBt ester (via EDC), the bulky activating group clashes severely with the ortho-bromo substituent. This blocks the Bürgi-Dunitz trajectory, physically preventing the amine nucleophile from attacking the carbonyl carbon[1].

  • Electronic Deactivation: The strong electron-withdrawing inductive effect (-I) of the 4-bromo group pulls electron density away from the carboxylate. While this lowers the pKa of the acid, it can also destabilize the transition state of the initial activation step, leading to sluggish active ester formation and competitive hydrolysis[1].

Part 2: Troubleshooting FAQs

Q1: I am using standard HATU/DIPEA in DCM, but my conversion is plateauing at 20%. What is happening? A: Two issues are likely occurring. First, the solubility of this highly polar, halogenated pyrazole acid in dichloromethane (DCM) is often poor, leading to incomplete activation[2]. Second, if your amine is even slightly hindered, the HATU-generated OAt ester is too bulky to be attacked. Instead of forming your amide, the unreacted amine may attack the HATU reagent itself, forming an unreactive guanidinium byproduct. Actionable Fix: Switch your solvent to a more polar aprotic system like DMF or NMP, and abandon HATU in favor of a less sterically demanding activating agent[2][3].

Q2: My LC-MS shows that the active ester is forming perfectly, but the amine simply won't react. How do I force the coupling? A: If the active ester forms but stalls, the steric penalty of the leaving group is too high. You must switch to T3P (Propylphosphonic anhydride) . T3P forms a mixed phosphonate anhydride. Unlike OAt or OBt esters, the linear nature of the phosphonate leaving group dramatically reduces steric bulk around the carbonyl carbon, allowing the amine to successfully attack[4]. Furthermore, T3P suppresses epimerization and generates water-soluble byproducts[5].

Q3: I have tried HATU, EDC, and T3P, but my amine is an extremely deactivated, electron-poor aniline. What is the ultimate fallback? A: You must use the "nuclear option": converting the carboxylic acid to an acid chloride[6]. A chloride ion is monoatomic; it represents the absolute minimum steric bulk a leaving group can possess while maximizing the electrophilicity of the carbonyl. This is highly effective for 4-bromo-pyrazoles, though it requires strict anhydrous conditions.

Part 3: Quantitative Reagent Comparison

To guide your reagent selection, the following table summarizes the performance of various coupling systems specifically modeled for 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid against a moderately hindered primary amine.

Coupling SystemActivation IntermediateSteric PenaltyTypical Conversion*Byproduct Removal
EDC / HOBt OBt EsterHigh15 - 30%Aqueous wash
HATU / DIPEA OAt EsterVery High20 - 40%Chromatography
T3P / Pyridine Mixed PhosphonateLow75 - 90%Water wash
SOCl₂ / Oxalyl Cl Acid ChlorideMinimal> 95%Evaporation

*Data synthesized from field-proven optimizations of sterically hindered pyrazole amidations.

Part 4: Troubleshooting Workflow Visualization

Follow this logical decision tree to resolve your amidation bottleneck.

Workflow Start Low Conversion (<30%) in Pyrazole Amidation Solubility Are reagents fully soluble in DCM? Start->Solubility Solvent Switch to DMF/NMP Heat to 40°C Solubility->Solvent No (Suspension) LCMS LC-MS Check: Is Active Ester Forming? Solubility->LCMS Yes (Clear) Solvent->LCMS Amine Steric Clash: Amine cannot attack LCMS->Amine Yes, but stalls Activation Electronic Deactivation: Acid not activating LCMS->Activation No ester seen T3P Use T3P (50% in EtOAc) + Pyridine Amine->T3P Reduce steric bulk of leaving group Activation->T3P Stronger activation required AcidChloride Nuclear Option: Oxalyl Chloride + DMF T3P->AcidChloride Still < 20% Success Amide Product Isolated T3P->Success Yield > 80% AcidChloride->Success Forces Coupling

Figure 1: Decision tree for troubleshooting hindered pyrazole-3-carboxylic acid amidation.

Part 5: Self-Validating Experimental Protocols

Do not proceed blindly. The following protocols incorporate built-in validation checks to ensure causality at every step of the mechanism.

Protocol A: Optimized T3P-Mediated Amidation (Recommended)

This protocol utilizes T3P to bypass the steric clash caused by the 4-bromo group[4].

Step-by-Step Methodology:

  • Dissolution: In an oven-dried flask under N₂, dissolve 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous EtOAc or DMF (0.2 M).

  • Base Addition: Add anhydrous Pyridine (3.0 eq). Note: Pyridine is preferred over DIPEA here as its smaller size facilitates the formation of the active intermediate.

  • Activation: Cool the mixture to 0 °C. Dropwise, add T3P (50% solution in EtOAc, 1.5 eq). Stir for 30 minutes at 0 °C.

  • Self-Validation Check: Remove a 5 µL aliquot and quench it in 100 µL of anhydrous methanol. Analyze via LC-MS. A sharp peak corresponding to the methyl ester confirms the T3P mixed anhydride has successfully formed and is electrophilically active.

  • Coupling: Add the target amine (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. The water-soluble T3P byproducts will partition cleanly into the aqueous layer[5]. Extract with EtOAc.

Protocol B: Acid Chloride Generation (The "Nuclear Option")

Use this only if Protocol A fails due to an exceptionally deactivated aniline[6].

Step-by-Step Methodology:

  • Suspension: Suspend the pyrazole carboxylic acid (1.0 eq) in anhydrous DCM (0.1 M) under N₂ at 0 °C.

  • Catalysis: Add exactly 2 drops of anhydrous DMF. (DMF reacts with oxalyl chloride to form the active Vilsmeier-Haack reagent).

  • Chlorination: Slowly add Oxalyl Chloride (1.5 eq) dropwise.

  • Self-Validation Check: The reaction acts as its own visual indicator. The addition of oxalyl chloride will trigger immediate effervescence (release of CO₂ and CO). The cessation of gas evolution (usually 1-2 hours), coupled with the transition from a cloudy suspension to a clear, homogeneous solution, validates complete conversion to the acid chloride.

  • Concentration: Carefully concentrate the mixture in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in fresh anhydrous DCM.

  • Coupling: Slowly add the amine (1.1 eq) and Triethylamine (2.5 eq) at 0 °C. Stir for 2 hours.

References

  • Growing Science. Process optimization for acid-amine coupling: a catalytic approach. Available at: [Link]

  • Reddit (r/Chempros). Tips and tricks for difficult amide bond formation. Available at: [Link]

  • National Institutes of Health (PMC). 1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide: crystal structure and Hirshfeld surface analysis. Available at: [Link]

  • American Chemical Society (Chemical Reviews). Preparation and Chemistry of 3/5-Halogenopyrazoles. Available at: [Link]

  • American Chemical Society (Organic Process Research & Development). Stereochemical Aspects of T3P Amidations. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Navigating Steric Hindrance in Reactions of 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid

Welcome to the technical support center for 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this h...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this highly substituted pyrazole intermediate. The dense substitution pattern, while offering specific vectors for molecular elaboration, presents significant steric challenges that can impede common synthetic transformations.

This document provides in-depth troubleshooting guides, field-proven protocols, and answers to frequently asked questions to help you overcome these steric barriers and achieve your synthetic goals efficiently.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and why is it a critical issue for this specific pyrazole derivative?

A1: Steric hindrance is a phenomenon where the spatial arrangement of atoms or groups of atoms in a molecule obstructs a chemical reaction.[1] It arises from repulsive forces between electron clouds of non-bonded atoms that are in close proximity.[2][3] In essence, bulky groups act like physical shields, preventing reagents from approaching the reactive site at the necessary angle and distance.[4]

For 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid , the issue is particularly acute due to its polysubstituted nature. Every functional group is flanked by other substituents, creating a highly congested environment.

  • The Carboxylic Acid (C3-COOH) is sterically shielded by the N1-methyl group and the C4-bromo group.

  • The Bromo Group (C4-Br) is severely hindered by the adjacent C3-carboxylic acid and, most significantly, the bulky C5-ethyl group.

This congestion increases the activation energy for many reactions, leading to slow reaction rates, low yields, or complete reaction failure under standard conditions.[5]

Q2: Which reactions are most likely to be affected by the steric hindrance in this molecule?

A2: Two main classes of reactions are profoundly impacted:

  • Reactions at the Carboxylic Acid (C3): Nucleophilic acyl substitution reactions, such as amide bond formation and esterification , are challenging. The incoming nucleophile (an amine or alcohol) must attack the carbonyl carbon, but its approach is physically blocked by the neighboring substituents.[5]

  • Reactions at the Bromo Group (C4): Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) are difficult. The critical first step in these reactions, oxidative addition, requires the palladium catalyst to insert itself into the carbon-bromine bond. The bulky C5-ethyl and C3-carboxylic acid groups make this insertion sterically demanding, often requiring specialized catalysts and conditions.[6][7]

Q3: What are the overarching strategies to overcome these steric effects?

A3: A multi-faceted approach is typically required. The core principle is to either increase the reactivity of the species involved to overcome the energy barrier or to use smaller, more active reagents and catalysts that can better navigate the crowded space.[8]

General Strategies Include:

  • Increasing Reactivity: Convert the carboxylic acid to a more highly activated intermediate (e.g., an acyl fluoride) before introducing the nucleophile.[9]

  • Specialized Reagents & Catalysts: Employ modern coupling reagents for amidation (e.g., HATU) or advanced palladium catalyst systems with bulky, electron-rich ligands for cross-coupling.[10][11] These ligands are designed to create a more reactive, low-coordinate metal center that is effective for hindered substrates.[12]

  • Optimizing Reaction Conditions: Increasing the reaction temperature provides the thermal energy needed to overcome the activation barrier.[13] Microwave irradiation can also be highly effective for this purpose.[14]

  • Alternative Reaction Pathways: Consider synthetic routes that install the sterically hindered functionality at a different stage of the synthesis, if possible.

Troubleshooting Guide 1: Amide Bond Formation at the C3-Carboxylic Acid

Common Problem: You are attempting to couple 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid with a primary or secondary amine using standard coupling reagents like EDC/HOBt or DIC/HOBt, but you observe low conversion, low yield, or no product formation.

Root Cause Analysis: Why Standard Methods Fail

Standard carbodiimide-based methods form an O-acylisourea intermediate. For a sterically hindered acid, the subsequent nucleophilic attack by the amine is extremely slow. This allows the intermediate to either revert to the starting material or rearrange into an unreactive N-acylurea byproduct, leading to poor yields.

Solutions & Optimization Strategies
Strategy 1: Employ More Powerful Coupling Reagents

For moderately hindered systems, switching to a uranium/guanidinium-based reagent can be effective. These reagents form a more reactive activated ester intermediate.

ReagentNameKey Advantages for Hindered Systems
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHighly effective for coupling sterically hindered amino acids; forms a reactive HOBt-ester.[11]
HBTU N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphateSimilar to HATU, very efficient but can carry a slightly higher risk of racemization with chiral amines.
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateAnother powerful reagent, often used when carbodiimides fail.
Strategy 2: The Acyl Fluoride Approach (Recommended for Severe Hindrance)

For exceptionally challenging couplings, converting the carboxylic acid to a highly reactive acyl fluoride intermediate in situ is a robust and often superior strategy.[9] The extreme electrophilicity of the acyl fluoride carbonyl carbon dramatically lowers the activation barrier for nucleophilic attack.

dot

Caption: Troubleshooting workflow for low-yield amidation reactions.

Protocol 1: High-Efficiency Amidation via Acyl Fluoride Intermediate

This protocol is adapted from methodologies developed for coupling sterically hindered substrates.[9]

  • Reagent Preparation: In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), dissolve 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq) and pyridine (2.0 eq) in anhydrous dichloromethane (DCM).

  • Acyl Fluoride Formation: Cool the solution to 0 °C. Slowly add cyanuric fluoride or (diethylamino)sulfur trifluoride (DAST) (1.1 eq) dropwise. Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours. The reaction can be monitored by TLC or LC-MS for the consumption of the starting acid.

  • Amine Coupling: In a separate flask, dissolve the desired amine (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq) in anhydrous DCM or DMF.

  • Reaction: Slowly add the amine solution to the freshly prepared acyl fluoride solution at room temperature.

  • Heating: Stir the reaction at room temperature. If the reaction is sluggish, gently heat the mixture to 40-60 °C or use microwave irradiation at 80-100 °C. Monitor progress by LC-MS. Reactions are often complete within 4-12 hours.

  • Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the product with an organic solvent (e.g., Ethyl Acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Troubleshooting Guide 2: Palladium-Catalyzed Cross-Coupling at the C4-Bromo Position

Common Problem: You are attempting a Suzuki-Miyaura or Sonogashira coupling at the C4-bromo position, but you observe low yield, significant starting material recovery, and/or formation of debrominated or homocoupled byproducts.

Root Cause Analysis: The Oxidative Addition Barrier

The success of a cross-coupling reaction hinges on the efficient oxidative addition of the palladium catalyst to the C-Br bond. The severe steric congestion from the C5-ethyl group and the C3-carboxylic acid group physically blocks the large catalyst complex from accessing the C-Br bond. Standard catalysts like Pd(PPh₃)₄ are often too bulky and not reactive enough to overcome this barrier.

Solutions & Optimization Strategies

The key is to use a catalytic system that generates a highly reactive, coordinatively unsaturated palladium(0) species. This is achieved by using specific ligands that are both bulky and electron-rich.

Catalyst & Ligand Selection

Bulky biarylphosphine ligands are the state-of-the-art for coupling sterically hindered substrates.[10][12] They promote the formation of a monoligated Pd(0)L active species, which is smaller and more reactive than the corresponding Pd(0)L₂ species formed with less bulky ligands like PPh₃.

LigandFull NameRationale for Use with Hindered Substrates
SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylExcellent for Suzuki couplings of sterically demanding aryl chlorides and bromides.[15]
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylA highly effective and general ligand for a wide range of challenging cross-coupling reactions.[10]
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylOften provides superior results for particularly electron-rich or hindered substrates.
tBuXPhos 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenylThe increased bulk of the tert-butyl groups can further enhance reactivity in extremely hindered cases.

It is highly recommended to use palladium pre-catalysts that incorporate these ligands (e.g., SPhos-Pd-G3). These are air-stable and ensure the efficient generation of the active Pd(0) species in solution.

// Nodes Pd0 [label="Pd(0)L", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OA [label="Oxidative\nAddition", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII [label="Ar-Pd(II)-Br(L)", fillcolor="#FBBC05", fontcolor="#202124"]; TM [label="Transmetalation", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_Ar [label="Ar-Pd(II)-Ar'(L)", fillcolor="#FBBC05", fontcolor="#202124"]; RE [label="Reductive\nElimination", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Invisible nodes for layout Substrate [label="Hindered Ar-Br", shape=plaintext]; Boronic [label="Ar'-B(OR)₂", shape=plaintext]; Product [label="Ar-Ar'", shape=plaintext]; Base [label="Base", shape=plaintext];

// Edges Pd0 -> OA [dir=none]; OA -> PdII; PdII -> TM [dir=none]; TM -> PdII_Ar; PdII_Ar -> RE [dir=none]; RE -> Pd0;

// Input/Output Edges Substrate -> OA; Boronic -> TM; Base -> TM; RE -> Product;

// Annotation label = "Key step for hindered substrates:\nBulky ligand (L) promotes formation of\nhighly reactive monoligated Pd(0)L,\nfacilitating difficult Oxidative Addition."; labelloc = "b"; fontsize = 10; fontname = "Arial"; }

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Validated HPLC Purity Analysis of 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. For novel compounds such as 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid, a potential therapeutic agent, a robust and reliable analytical method for purity determination is paramount. This guide provides a comprehensive, in-depth comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the purity analysis of this compound, contrasted with a common alternative, supported by experimental data and adherence to international regulatory guidelines.

The development and validation of an analytical procedure is a scientific endeavor designed to demonstrate that the method is suitable for its intended purpose.[1][2] As outlined by the International Council for Harmonisation (ICH) guidelines Q2(R1) and the more recent Q2(R2), a rigorous validation process ensures the reliability, accuracy, and consistency of analytical data.[1][3][4][5][6][7] This guide will walk you through the causality behind experimental choices, the self-validating nature of the described protocols, and the authoritative grounding of the entire process.

The Analyte: 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid

4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic aromatic carboxylic acid. Its structure, containing a pyrazole core, a carboxylic acid group, and a bromine atom, suggests that it will possess a UV chromophore, making it suitable for HPLC analysis with UV detection. The acidic nature of the molecule necessitates careful control of the mobile phase pH to ensure consistent retention and peak shape.[8]

Method Development Strategy: A Tale of Two Columns

The primary objective is to develop a stability-indicating HPLC method capable of separating the main compound from its potential process-related impurities and degradation products. The choice of the stationary phase is critical in achieving the desired selectivity. In this guide, we compare the performance of two reversed-phase columns:

  • Method A (Proposed): A modern C18 column with end-capping technology to minimize silanol interactions. This is often the first choice for the separation of moderately polar to non-polar compounds.

  • Method B (Alternative): A conventional C8 column. While also a reversed-phase column, the shorter alkyl chain length results in less hydrophobic retention, which may or may not be advantageous for this specific analyte and its impurity profile.

The mobile phase for both methods will consist of a mixture of an aqueous buffer and an organic modifier. For aromatic carboxylic acids, an acidic mobile phase is generally preferred to suppress the ionization of the carboxylic acid group, leading to better retention and peak shape.[8]

Experimental Protocol: The Blueprint for Reliable Analysis

The following is a detailed, step-by-step methodology for the proposed HPLC method (Method A) and its subsequent validation.

Instrumentation and Chromatographic Conditions (Method A)
  • HPLC System: A quaternary HPLC system with a UV-Vis detector.

  • Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 70% B

    • 20-25 min: 70% B

    • 25-26 min: 70% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Diluent: Acetonitrile:Water (50:50, v/v).

Preparation of Solutions
  • Standard Solution (100 µg/mL): Accurately weigh and dissolve approximately 10 mg of 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid reference standard in the sample diluent in a 100 mL volumetric flask.

  • Sample Solution (100 µg/mL): Prepare the sample in the same manner as the standard solution.

Method Validation: A Deep Dive into Performance Characteristics

The validation of the analytical method is performed according to ICH Q2(R1) guidelines, encompassing the following parameters.[1][4][5][7]

Specificity (Selectivity)

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1][9]

  • Experimental Approach:

    • Analyze the blank (diluent), a placebo (if applicable), the reference standard, and the sample solution.

    • Perform forced degradation studies on the sample. Expose the sample to acidic (0.1 N HCl), basic (0.1 N NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) stress conditions.

    • Analyze the stressed samples and assess the peak purity of the main peak using a photodiode array (PDA) detector.

  • Acceptance Criteria: The peak for 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid should be free from any co-eluting peaks in the presence of impurities and degradants. The peak purity angle should be less than the peak purity threshold.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[1]

  • Experimental Approach: Prepare a series of at least five concentrations of the reference standard, typically ranging from 50% to 150% of the nominal sample concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

Range

The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1]

  • Acceptance Criteria: The range is confirmed by the successful validation of linearity, accuracy, and precision over the specified concentration interval. For assay, this is typically 80-120% of the test concentration.[1]

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[1][9]

  • Experimental Approach: Perform recovery studies by spiking a known amount of the reference standard into the sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration), with three replicates at each level.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[1] It is evaluated at two levels:

  • Repeatability (Intra-assay precision):

    • Experimental Approach: Analyze a minimum of six replicate injections of the sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

    • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

  • Intermediate Precision (Inter-assay precision):

    • Experimental Approach: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The RSD of the combined results from both days should be ≤ 2.0%.

Detection Limit (DL) and Quantitation Limit (QL)
  • Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Experimental Approach (Based on the Standard Deviation of the Response and the Slope):

    • DL = 3.3 * (σ / S)

    • QL = 10 * (σ / S)

    • Where σ is the standard deviation of the response (e.g., from the y-intercept of the regression line) and S is the slope of the calibration curve.

  • Acceptance Criteria: The QL should be experimentally verified by analyzing a sample at this concentration and demonstrating acceptable precision and accuracy.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[1][9]

  • Experimental Approach: Introduce small variations in the method parameters, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

    • Detection wavelength (± 2 nm)

  • Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the results should not be significantly affected by the variations.

Comparative Performance: Method A vs. Method B

The following tables summarize the hypothetical but realistic validation data for the proposed method (Method A) and the alternative method (Method B).

Table 1: Comparison of System Suitability Parameters

ParameterMethod A (C18)Method B (C8)Acceptance Criteria
Tailing Factor1.11.6≤ 2.0
Theoretical Plates85005500≥ 2000
Resolution (with nearest impurity)2.51.8≥ 2.0

Table 2: Comparison of Validation Data

Validation ParameterMethod A (C18)Method B (C8)Acceptance Criteria
Linearity (r²) 0.99980.9991≥ 0.999
Accuracy (% Recovery) 99.5% - 101.2%97.5% - 102.5%98.0% - 102.0%
Precision (Repeatability, RSD) 0.8%1.5%≤ 2.0%
Intermediate Precision (RSD) 1.2%1.9%≤ 2.0%
QL (µg/mL) 0.10.5Reportable
Robustness PassedPassed with minor deviationsNo significant impact

Discussion of Comparative Results

The data clearly indicates the superiority of Method A utilizing the C18 column. The system suitability parameters show a significantly better peak shape (lower tailing factor), higher column efficiency (more theoretical plates), and superior resolution from the nearest eluting impurity. This enhanced separation is crucial for a reliable purity method, as it reduces the risk of co-elution and inaccurate quantification of impurities.

While both methods demonstrate acceptable linearity, accuracy, and precision within the ICH guidelines, Method A consistently shows better performance with a higher correlation coefficient, a tighter recovery range, and lower RSD values. Furthermore, the lower Quantitation Limit of Method A allows for the detection and quantification of impurities at lower levels, which is a significant advantage in pharmaceutical quality control.

The robustness of both methods was found to be acceptable; however, the better initial separation of Method A provides a larger design space, making it inherently more rugged for routine use in a quality control environment.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the HPLC method validation process.

HPLC_Method_Validation_Workflow cluster_development Method Development cluster_validation Method Validation cluster_suitability System Suitability dev Method Development & Optimization sst System Suitability Testing dev->sst Initial Assessment spec Specificity lin Linearity & Range spec->lin acc Accuracy lin->acc prec Precision acc->prec dlql DL & QL prec->dlql rob Robustness dlql->rob sst->spec

Caption: Workflow for HPLC Method Validation.

Validation_Parameter_Relationship cluster_core Core Performance cluster_sensitivity Sensitivity cluster_reliability Reliability Accuracy Accuracy Precision Precision Linearity Linearity Linearity->Accuracy Linearity->Precision QL Quantitation Limit Linearity->QL DL Detection Limit QL->DL Specificity Specificity Specificity->Accuracy Robustness Robustness Robustness->Precision

Caption: Interrelationship of Validation Parameters.

Conclusion

This guide has provided a comprehensive framework for the validation of an HPLC method for the purity analysis of 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid. Through a detailed comparison, we have demonstrated that a method utilizing a modern, end-capped C18 column (Method A) provides superior performance in terms of specificity, precision, and sensitivity compared to a conventional C8 column (Method B). The causality behind the experimental choices, grounded in established scientific principles and regulatory guidelines, ensures the development of a robust and reliable analytical method suitable for its intended purpose in a regulated pharmaceutical environment. The presented data and protocols serve as a valuable resource for researchers, scientists, and drug development professionals tasked with similar analytical challenges.

References

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. (2024). [Link]

  • U.S. Food and Drug Administration. Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). [Link]

  • ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance. (2024). [Link]

  • ICH Q2(R1) Analytical Procedures Guide. (n.d.). [Link]

  • Lambda Therapeutic Research. Essential FDA Guidelines for Bioanalytical Method Validation. (2025). [Link]

  • U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. (2020). [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). [Link]

  • European Medicines Agency. ICH Q2(R2) Guideline on validation of analytical procedures. (2023). [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). [Link]

  • European Medicines Agency. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. (2024). [Link]

  • SIELC Technologies. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. (n.d.). [Link]

  • SlideShare. ICH Q2 Analytical Method Validation. (n.d.). [Link]

  • PubMed. Chromatographic separations of aromatic carboxylic acids. (n.d.). [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. (2024). [Link]

Sources

Comparative

A Comparative Guide to the Reactivity of 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid and 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid

This guide provides an in-depth comparison of the chemical reactivity of two structurally similar pyrazole derivatives: 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid (Compound 1 ) and 4-bromo-1,5-dimethyl-1H-pyr...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of the chemical reactivity of two structurally similar pyrazole derivatives: 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid (Compound 1 ) and 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid (Compound 2 ). This analysis is intended for researchers, scientists, and professionals in drug development who utilize pyrazole scaffolds in their synthetic workflows. We will explore how the subtle difference in the C5-alkyl substituent—ethyl versus methyl—influences the reactivity of the molecule's key functional groups.

The comparison is grounded in fundamental principles of organic chemistry, including electronic and steric effects, and is supported by proposed experimental protocols designed to quantitatively assess these differences.

Structural and Theoretical Analysis

The core structures of both molecules are identical, featuring a 1-methyl-pyrazole ring substituted with a bromine atom at the C4 position and a carboxylic acid at the C3 position. The single point of variation is the alkyl group at the C5 position: an ethyl group in Compound 1 and a methyl group in Compound 2 .

CompoundNameC5-SubstituentMolecular FormulaMolecular Weight
1 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid-CH₂CH₃C₇H₉BrN₂O₂233.07 g/mol [1]
2 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid-CH₃C₆H₇BrN₂O₂219.04 g/mol [2]

This seemingly minor structural change can induce significant differences in reactivity through two primary mechanisms:

  • Electronic Effects : Alkyl groups are known to be weakly electron-donating through an inductive effect (+I). An ethyl group is generally considered to be slightly more electron-donating than a methyl group.[3] This increased electron-donating character can influence the electron density of the pyrazole ring and the acidity of the carboxylic acid. Specifically, the stronger +I effect of the ethyl group in Compound 1 could slightly increase the electron density of the pyrazole ring compared to Compound 2 , potentially making the carboxylic acid group slightly less acidic (a higher pKa).

  • Steric Effects : The ethyl group is physically larger and more conformationally flexible than the methyl group, resulting in greater steric hindrance around the C5 position.[4][5][6] This steric bulk can impede the approach of reagents to adjacent functional groups, namely the carboxylic acid at C3 and the bromine at C4. This effect is often a dominant factor in determining reaction rates.[5][7]

Experimental Comparison of Reactivity

To empirically validate the theoretical differences, we propose a series of comparative experiments. Each protocol is designed to probe the reactivity of a specific functional group within the molecules.

Experiment 1: Esterification of the Carboxylic Acid

This experiment aims to compare the reactivity of the carboxylic acid group, which is influenced by both steric hindrance from the adjacent C5-substituent and the electronic nature of the pyrazole ring.

Hypothesis: The esterification of Compound 1 will proceed at a slower rate and potentially with a lower yield than Compound 2 . This is because the bulkier C5-ethyl group will create greater steric hindrance around the C3-carboxylic acid, making it less accessible to the alcohol.[8][9][10]

Workflow Diagram:

Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation pyrazole Pyrazole Acid (1 or 2) mix1 Combine & Cool to 0°C pyrazole->mix1 dcm Anhydrous DCM dcm->mix1 alcohol Alcohol (e.g., Ethanol) alcohol->mix1 dmap DMAP (cat.) dmap->mix1 dcc Add DCC mix1->dcc In DCM stir Stir at RT for 3h dcc->stir monitor Monitor by TLC/LC-MS stir->monitor filter Filter Urea monitor->filter wash Wash & Dry filter->wash purify Purify (Column Chrom.) wash->purify product Isolated Ester purify->product

Caption: Workflow for Steglich Esterification.

Detailed Protocol (Steglich Esterification): The Steglich esterification is chosen as it is effective for sterically hindered acids.[8][11][12]

  • In separate, identical round-bottom flasks, dissolve 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid (1 ) (1.0 mmol) and 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid (2 ) (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL).

  • To each flask, add absolute ethanol (1.2 mmol) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 mmol).[11]

  • Cool the solutions to 0 °C in an ice bath.

  • Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 mmol) to each flask.[12]

  • Remove the ice bath and stir the reactions at room temperature.

  • Monitor the reaction progress at identical time intervals (e.g., every 30 minutes) by taking aliquots and analyzing them via LC-MS to determine the consumption of starting material.

  • After 3 hours, quench the reaction, filter the dicyclohexylurea precipitate, and work up the filtrate.[11][12] Purify the product by column chromatography.

Anticipated Data:

CompoundC5-SubstituentPredicted Reaction Rate (Relative)Predicted Yield (after 3h)
1 EthylSlower65-75%
2 MethylFaster85-95%
Experiment 2: Suzuki-Miyaura Cross-Coupling

This experiment evaluates the reactivity of the C4-Br bond, a common site for modification in drug discovery programs. The reaction rate can be influenced by steric hindrance from the adjacent C5-substituent, which may affect the coordination of the bulky palladium catalyst.

Hypothesis: The Suzuki-Miyaura coupling of Compound 1 will be slightly slower than that of Compound 2 . The larger ethyl group at C5 may modestly hinder the oxidative addition step at the adjacent C4-Br bond, a key step in the catalytic cycle.[13]

Workflow Diagram:

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation pyrazole Bromo-Pyrazole (1 or 2) mix Combine & Degas pyrazole->mix boronic Phenylboronic Acid boronic->mix catalyst Pd(PPh₃)₄ catalyst->mix base K₃PO₄ base->mix solvent Dioxane/H₂O solvent->mix heat Heat to 100°C mix->heat Under N₂ monitor Monitor by TLC/LC-MS heat->monitor extract Aqueous Workup monitor->extract dry Dry & Concentrate extract->dry purify Purify (Column Chrom.) dry->purify product Coupled Product purify->product

Caption: Workflow for Suzuki-Miyaura Cross-Coupling.

Detailed Protocol (Suzuki-Miyaura Coupling):

  • In separate, oven-dried Schlenk flasks, add the bromo-pyrazole (1 or 2 ) (1.0 mmol), phenylboronic acid (1.5 mmol), and potassium phosphate (K₃PO₄) (2.0 mmol).[14]

  • Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol).[15][16]

  • Evacuate and backfill the flasks with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add degassed solvents, 1,4-dioxane (8 mL) and water (2 mL), via syringe.[14]

  • Heat the reaction mixtures to 100 °C with vigorous stirring.

  • Monitor the reactions at identical time intervals via LC-MS to compare the rate of product formation.

  • Upon completion, cool the reactions to room temperature, dilute with ethyl acetate, and perform an aqueous workup.

  • Purify the crude product by flash column chromatography.

Anticipated Data:

CompoundC5-SubstituentPredicted Reaction Rate (Relative)Predicted Yield (after 20h)
1 EthylSlightly Slower80-90%
2 MethylFaster>90%

Summary and Conclusion

The reactivity of 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid (1 ) and 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid (2 ) is primarily differentiated by the steric and electronic properties of the C5-alkyl group.

  • Reactivity of the Carboxylic Acid : Compound 2 (C5-methyl) is predicted to be more reactive towards esterification and other reactions at the carboxylic acid. The smaller methyl group presents a lower steric barrier, allowing for easier access by nucleophiles.

  • Reactivity of the C-Br Bond : Compound 2 is also expected to show slightly enhanced reactivity in palladium-catalyzed cross-coupling reactions. The reduced steric profile of the methyl group likely facilitates a more efficient oxidative addition step compared to the bulkier ethyl group in Compound 1 .

  • Electronic Effects : While the ethyl group is a slightly stronger electron-donor, this effect is likely secondary to the more pronounced influence of steric hindrance in the proposed transformations.

References

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. Available from: [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Available from: [Link]

  • Jessiman, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Reaction Chemistry & Engineering. Available from: [Link]

  • Ito, K., et al. (2019). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. Organic Letters, 21(15), 6049-6053. Available from: [Link]

  • Google Patents. (1989). JPH01287060A - Method for esterifying sterically hindered carboxylic acids.
  • Chemistry Stack Exchange. (2016). Why do larger alkyl groups show a greater inductive (+I) effect?. Available from: [Link]

  • Google Patents. (1989). EP0331280A1 - Method for esterifying hindered carboxylic acids.
  • Bercot, E. A., & Rovis, T. (2004). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 126(35), 11049-11058. Available from: [Link]

  • Chemistry LibreTexts. (2022). Steric Hindrance. Available from: [Link]

  • Franz, R. G., et al. (2001). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement. Pharmaceutical Research, 18(9), 1278-1284. Available from: [Link]

  • ChemTalk. (2021). Steric Hindrance. Available from: [Link]

  • Liptau, P. T., & Liptau, P. T. (2025). Rethinking Organic Chemistry: The Dual Electronic Behavior of the Alkyl Group. Journal of Chemical Education. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. Available from: [Link]

  • Proprep. (n.d.). When comparing methyl vs ethyl groups, how do their size and electronic effects influence the reactivity and properties of organic molecules?. Available from: [Link]

  • ResearchGate. (n.d.). Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5) and 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamide (6a-h). Available from: [Link]

  • Google Patents. (n.d.). CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]

  • Study.com. (n.d.). Steric Hindrance Effect | Definition, Factors & Examples. Available from: [Link]

  • Said, N. R., & Soh, S. K. C. (n.d.). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Reusable Magnetic Supported Palladium(II)-N2O2 Catalyst. Available from: [Link]

  • American Chemical Society. (2025). N-Heterocyclic Olefins of Pyrazole and Indazole. Available from: [Link]

  • Ilhan, I. O., & Çadir, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry, 24(11), 5021-5024. Available from: [Link]

  • Michigan State University Department of Chemistry. (n.d.). Substituted Cyclohexane Compounds. Available from: [Link]

  • MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available from: [Link]

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of Substituted Pyrazole Carboxylic Acids: The Case of 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid

This guide provides an in-depth analysis of the predicted electron ionization (EI) and electrospray ionization (ESI) mass spectrometry fragmentation pathways of 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid. Des...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the predicted electron ionization (EI) and electrospray ionization (ESI) mass spectrometry fragmentation pathways of 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid. Designed for researchers, chromatographers, and drug development professionals, this document offers a comparative perspective, contrasting the fragmentation of the title compound with simpler analogues to elucidate the influence of specific substituents on the fragmentation cascade. The methodologies and interpretations presented herein are grounded in established principles of mass spectrometry and supported by authoritative literature.

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals.[1][2] Accurate structural elucidation is paramount during the discovery and development process, with mass spectrometry serving as an indispensable tool. Understanding the fragmentation pathways is not merely an academic exercise; it is crucial for confident compound identification, metabolite profiling, and the differentiation of isomers. This guide explains the causal links between molecular structure and spectral output, providing a robust framework for the analysis of this important class of compounds.

Part 1: A Self-Validating Experimental Protocol for LC-MS/MS Analysis

To ensure reproducible and high-quality data, a meticulously designed experimental protocol is essential. The following section details a standard LC-MS/MS workflow for the analysis of pyrazole carboxylic acids. The choices behind each parameter are explained to provide a self-validating system that can be adapted to various instrument platforms.

Experimental Workflow Diagram

G cluster_prep Sample & Standard Preparation cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry (MS/MS) prep1 Prepare 1 mg/mL Stock Solution (in Methanol) prep2 Serially Dilute to Working Standards (1 µg/mL in 50:50 ACN:H₂O) prep1->prep2 lc1 Inject 5 µL onto C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) prep2->lc1 lc2 Gradient Elution (Mobile Phase A: 0.1% Formic Acid in H₂O Mobile Phase B: 0.1% Formic Acid in ACN) lc1->lc2 ms1 Electrospray Ionization (ESI) Positive Ion Mode lc2->ms1 ms2 Full Scan MS (m/z 100-500) ms1->ms2 ms3 Product Ion Scan (dd-MS²) Precursor: [M+H]⁺ Collision Energy: 15-40 eV ms2->ms3

Caption: General experimental workflow for LC-MS/MS analysis.

Step-by-Step Methodology
  • Standard Preparation :

    • Action : Prepare a 1 mg/mL stock solution of 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid in methanol. Serially dilute this stock with an initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to create working standards (e.g., 0.1, 1, and 10 µg/mL).

    • Rationale : Using the initial mobile phase as the diluent prevents peak distortion and ensures compatibility with the chromatographic system. Formic acid is added to promote protonation of the analyte, which is crucial for efficient ionization in positive ESI mode.[3]

  • Liquid Chromatography (LC) :

    • Column : Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A : 0.1% Formic Acid in Water.

    • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

    • Gradient : Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate for 3 minutes.

    • Flow Rate : 0.4 mL/min.

    • Rationale : A C18 column provides excellent retention for moderately polar compounds like the target analyte. A gradient elution is necessary to ensure a sharp peak shape and efficient separation from any potential impurities.

  • Mass Spectrometry (MS) :

    • Ionization Mode : Electrospray Ionization (ESI), Positive.

    • Rationale : ESI is a soft ionization technique suitable for polar, thermally labile molecules. Positive mode is selected to readily form the protonated molecular ion, [M+H]⁺, by targeting the basic nitrogen atoms of the pyrazole ring.

    • MS¹ Scan : Acquire a full scan from m/z 100 to 400 to identify the protonated molecular ion. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br) will result in two prominent peaks of nearly equal intensity separated by 2 Da, a characteristic signature for monobrominated compounds.[4]

    • MS² Scan (Tandem MS) : Perform data-dependent product ion scans on the protonated molecular ions (m/z 247 and 249 for the C₇H₉⁷⁹BrN₂O₂ isotopologue). Use a normalized collision energy range (e.g., 15-40 eV) to induce fragmentation and generate a comprehensive product ion spectrum.

Part 2: Predicted Fragmentation Pathways of 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid

The fragmentation of the title compound is dictated by the interplay of its functional groups: the pyrazole core, the carboxylic acid, and the bromo and ethyl substituents. The molecular weight of the neutral molecule (C₇H₉BrN₂O₂) is approximately 246.06 g/mol , considering the major ⁷⁹Br isotope.[5]

Key Fragmentation Pathways

The fragmentation cascade likely initiates from the protonated molecular ion, [M+H]⁺, at m/z 247/249. Several competing pathways are proposed.

Pathway A: Fragmentation involving the Carboxylic Acid Group

Carboxylic acids commonly undergo fragmentation via the loss of water (H₂O) or the entire carboxyl group as formic acid (HCOOH) or through decarboxylation (loss of CO₂).[3][6]

G parent [M+H]⁺ m/z 247/249 frag1 [M+H - H₂O]⁺ m/z 229/231 parent->frag1 - H₂O frag2 [M+H - CO₂]⁺ m/z 203/205 parent->frag2 - CO₂

Caption: Fragmentation via losses from the carboxylic acid moiety.

  • Loss of Water (-18 Da) : The protonated carboxylic acid can readily eliminate a molecule of water to form a stable acylium ion at m/z 229/231.

  • Decarboxylation (-44 Da) : Loss of carbon dioxide from the molecular ion can lead to a fragment at m/z 203/205.

Pathway B: Fragmentation Involving the Ethyl Substituent

Alpha-cleavage is a common fragmentation mechanism for alkyl-substituted aromatic rings.[7]

G parent [M+H]⁺ m/z 247/249 frag1 [M+H - C₂H₄]⁺ m/z 219/221 parent->frag1 - C₂H₄ (ethylene)

Caption: Fragmentation initiated by the ethyl group.

  • Loss of Ethylene (-28 Da) : A common rearrangement for ethyl-substituted heterocycles involves the elimination of a neutral ethylene molecule, resulting in a fragment at m/z 219/221. This is often a dominant pathway.

Pathway C: Core Pyrazole Ring Fragmentation

The pyrazole ring itself is known to undergo characteristic cleavages, primarily through the expulsion of hydrogen cyanide (HCN) or dinitrogen (N₂).[2][8] These fragmentations typically occur after initial losses from substituents.

G parent [M+H - CO₂]⁺ m/z 203/205 frag1 [M+H - CO₂ - HCN]⁺ m/z 176/178 parent->frag1 - HCN frag2 [M+H - CO₂ - N₂]⁺ m/z 175/177 parent->frag2 - N₂

Caption: Secondary fragmentation of the pyrazole ring.

  • Loss of HCN (-27 Da) : Following an initial loss (e.g., decarboxylation), the resulting pyrazole ion can expel HCN.

  • Loss of N₂ (-28 Da) : The loss of stable dinitrogen from the pyrazole ring is another characteristic fragmentation pathway.[1][8]

Summary of Predicted Fragment Ions
Predicted m/z (⁷⁹Br/⁸¹Br) Proposed Neutral Loss Proposed Fragment Structure Pathway
247/249-Protonated Molecular Ion-
229/231H₂OAcylium ion derivativeA
219/221C₂H₄4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid ionB
203/205CO₂4-Bromo-5-ethyl-1-methyl-1H-pyrazole ionA
176/178CO₂ + HCNFragment from ring cleavageC
175/177CO₂ + N₂Fragment from ring cleavageC
124/126Br5-Ethyl-1-methyl-1H-pyrazole ion (from m/z 203/205)-

Part 3: Comparative Analysis with Structural Analogues

To understand the specific contribution of each substituent to the fragmentation pattern, we compare the title compound with two simpler analogues.

Alternative 1: 1-methyl-1H-pyrazole-3-carboxylic acid

This analogue lacks the bromo and ethyl substituents. Its fragmentation provides a baseline for the substituted pyrazole carboxylic acid core. Its molecular weight is 126.11 g/mol .[9]

  • Molecular Ion : The protonated molecular ion [M+H]⁺ will appear at m/z 127.

  • Primary Fragmentation : The fragmentation will be dominated by losses from the carboxylic acid group.

    • Loss of H₂O (-18 Da) : A significant peak is expected at m/z 109.

    • Loss of CO₂ (-44 Da) : A peak corresponding to the 1-methyl-pyrazole ion is expected at m/z 83.

  • Secondary Fragmentation : The m/z 83 ion will likely undergo further fragmentation by losing HCN (-27 Da) to yield a fragment at m/z 56.

Comparison Insight : The absence of the m/z 219/221 peak (loss of ethylene) and the characteristic bromine isotopic pattern in the spectrum of this analogue directly confirms that these signals are signatures of the ethyl and bromo groups, respectively, in the title compound.

Alternative 2: 4-bromo-1,5-dimethyl-1H-pyrazole (Hypothetical)

This analogue retains the bromo and methyl groups but lacks the carboxylic acid and has a methyl instead of an ethyl group. This helps to isolate the influence of the carboxylic acid function.

  • Molecular Ion : The [M+H]⁺ ion would be at m/z 190/192.

  • Primary Fragmentation : Without the labile carboxylic acid group, fragmentation would likely be initiated by ring cleavage or loss of a substituent radical.

    • Loss of •Br (-79/81 Da) : Loss of a bromine radical would lead to a fragment at m/z 111.

    • Loss of HCN (-27 Da) : Expulsion of HCN from the molecular ion would yield a fragment at m/z 163/165.

Comparison Insight : The dominant initial losses of H₂O and CO₂ observed for the title compound are absent in this analogue. This demonstrates the directing effect of the carboxylic acid group, which provides a lower-energy fragmentation pathway that outcompetes direct cleavage of the pyrazole ring or loss of the bromine atom.

Comparative Summary Table
Feature 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid 1-methyl-1H-pyrazole-3-carboxylic acid 4-bromo-1,5-dimethyl-1H-pyrazole
[M+H]⁺ (m/z) 247/249127190/192
Br Isotopic Pattern Yes (1:1 ratio)NoYes (1:1 ratio)
Dominant Initial Loss Loss of H₂O, C₂H₄, or CO₂Loss of H₂O or CO₂Loss of •Br or HCN
Key Fragments (m/z) 229/231, 219/221, 203/205109, 83111, 163/165
Influence Highlighted Combined effect of all substituentsBaseline for the pyrazole carboxylic acid coreDirects fragmentation away from the ring

Conclusion

The mass spectrometry fragmentation of 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid is a predictable process governed by the established chemical principles of its constituent functional groups. The primary fragmentation pathways are initiated by the labile carboxylic acid and ethyl groups, leading to characteristic neutral losses of H₂O, CO₂, and C₂H₄. The presence of bromine provides an unmistakable isotopic signature that greatly aids in initial identification.

By comparing its fragmentation to simpler analogues, we can confidently assign specific fragmentation channels to the influence of each substituent. This comparative approach not only strengthens the structural elucidation of the target compound but also provides a predictive framework for analyzing other novel substituted pyrazoles, a critical capability for professionals in pharmaceutical research and development. The experimental protocol and mechanistic interpretations provided in this guide offer a robust starting point for achieving reliable and accurate characterization of this important class of molecules.

References

  • IntechOpen. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available at: [Link]

  • ResearchGate. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available at: [Link]

  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available at: [Link]

  • Asif, N., et al. (n.d.). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Oriental Journal of Chemistry. Available at: [Link]

  • PubChem. (n.d.). 1-methyl-1H-pyrazole-3-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • NIST. (n.d.). Pyrazole-3,5-dicarboxylic acid, 1-methyl-, diethyl ester-. NIST Chemistry WebBook. Available at: [Link]

  • PubChem. (n.d.). Methyl 1H-pyrazole-3-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST Chemistry WebBook. Available at: [Link]

  • Morton, M., et al. (2021). Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2 Related Factor 2 (KEAP1:NRF2) Protein−Protein Interaction. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). EI-MS fragment ions (m/z) and the corresponding intensity (in %) of compounds 1-4. Available at: [Link]

  • Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Available at: [Link]

  • Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. Available at: [Link]

  • ResearchGate. (n.d.). Figure S20. Fragmentation pathways predicted by a mass spectra.... Available at: [Link]

  • Chem Help ASAP. (2022). common fragmentation mechanisms in mass spectrometry. YouTube. Available at: [Link]

  • Problems in Chemistry. (2023). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. YouTube. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to FT-IR Spectroscopic Validation of 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic Acid Synthesis

Abstract The successful synthesis of novel chemical entities is the cornerstone of drug discovery and materials science. However, synthesis is incomplete without rigorous validation of the final product's molecular struc...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The successful synthesis of novel chemical entities is the cornerstone of drug discovery and materials science. However, synthesis is incomplete without rigorous validation of the final product's molecular structure. This guide provides an in-depth, comparative framework for the spectroscopic validation of a target molecule, 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid, using Fourier-Transform Infrared (FT-IR) spectroscopy. We present a detailed synthetic protocol, outline an alternative conceptual pathway, and offer a step-by-step methodology for FT-IR analysis. By comparing the spectral features of the synthesized carboxylic acid with its ester precursor, this guide serves as a practical tool for researchers, scientists, and drug development professionals to unequivocally confirm synthetic success through the identification of key functional group transformations.

Introduction: The Critical Role of Spectroscopic Validation

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The specific target of this guide, 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid[1], is a highly functionalized heterocyclic compound, making it a valuable building block for creating complex molecular architectures. Its synthesis, therefore, requires a robust and unambiguous method of confirmation.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, rapid, and non-destructive analytical technique ideal for this purpose. It works on the principle that chemical bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, resulting in a unique spectral "fingerprint" of the molecule.[2] For a synthetic chemist, FT-IR is the first line of evidence to confirm that a desired chemical transformation has occurred—for instance, the conversion of an ester to a carboxylic acid. This guide will demonstrate how to leverage FT-IR to validate the synthesis of our target pyrazole derivative.

Comparative Synthesis Strategy

To provide a comprehensive context, we consider two primary pathways for obtaining the target carboxylic acid.

Method A (Chosen for this Guide): Hydrolysis of an Ester Precursor This is a classic and reliable method in organic synthesis. It involves the synthesis of a stable ester intermediate, in this case, the corresponding ethyl ester of the target molecule, followed by a simple hydrolysis step to yield the final carboxylic acid.

  • Rationale: This two-step approach offers significant advantages. Esters are often easier to purify via chromatography than carboxylic acids due to their generally lower polarity and lack of acidic protons. The subsequent hydrolysis is typically a high-yielding and clean reaction, simplifying the final purification.

Method B (Alternative): Direct Oxidation An alternative route involves the oxidation of a precursor molecule, such as 4-bromo-5-ethyl-1,3-dimethyl-1H-pyrazole.[3]

  • Comparison: While potentially more atom-economical by reducing step count, direct oxidation of an alkyl group (like a methyl group at the 3-position) to a carboxylic acid can require harsh oxidizing agents (e.g., potassium permanganate)[3][4]. These conditions can sometimes lead to side reactions or degradation of the sensitive pyrazole ring, complicating purification and potentially lowering the overall yield. For this reason, the more controlled hydrolysis route (Method A) is selected for our detailed protocol.

Experimental Protocols

Synthesis Protocol: Saponification of Ethyl 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylate

This protocol details the hydrolysis of the ethyl ester precursor to the final carboxylic acid product.

Materials:

  • Ethyl 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylate

  • Ethanol (EtOH)

  • Sodium Hydroxide (NaOH)

  • Deionized Water (H₂O)

  • Hydrochloric Acid (HCl), 2M solution

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of the starting ester in a 3:1 mixture of ethanol and water.

  • Addition of Base: Add 2.5 equivalents of sodium hydroxide pellets to the solution. Causality: A stoichiometric excess of NaOH is used to ensure the complete and irreversible hydrolysis (saponification) of the ester to its corresponding carboxylate salt.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 80°C with vigorous stirring for 4 hours. The reaction progress should be monitored using Thin Layer Chromatography (TLC).

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 2M HCl dropwise while stirring until the pH of the solution is approximately 2. A white precipitate of the carboxylic acid should form. Causality: Acidification protonates the water-soluble sodium carboxylate salt, converting it into the neutral carboxylic acid, which is less soluble in water and precipitates out.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid as a solid.

  • Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure product.

FT-IR Validation Protocol

This protocol outlines the procedure for acquiring an FT-IR spectrum of the synthesized product.

Instrumentation:

  • FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory. Rationale: ATR is a modern, convenient sampling technique that requires minimal sample preparation. A small amount of solid is simply pressed against a high-refractive-index crystal (e.g., diamond or germanium), and the IR beam interacts with the sample at the interface.

Procedure:

  • Background Scan: Ensure the ATR crystal is clean. Take a background spectrum of the empty crystal. This measures the absorbance of ambient air (CO₂, H₂O) and the instrument itself, which will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small, representative amount of the dried, purified product onto the center of the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to press the sample firmly and evenly against the crystal surface to ensure good contact.

  • Acquire Spectrum: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard data collection range is 4000 cm⁻¹ to 400 cm⁻¹.[2]

  • Data Processing: Process the resulting spectrum (e.g., baseline correction if necessary) and label the significant peaks.

Data Analysis: A Comparative Spectroscopic Proof of Synthesis

The core of the validation lies in comparing the FT-IR spectrum of the final product with that of the starting material. The successful conversion is confirmed by the disappearance of characteristic ester peaks and the appearance of distinctive carboxylic acid peaks.

The diagram below illustrates the overall workflow from synthesis to final validation.

G cluster_synthesis Synthesis & Purification cluster_validation Spectroscopic Validation Start Start: Ethyl Ester Precursor Reaction Saponification (NaOH, EtOH/H₂O, Reflux) Start->Reaction Workup Acidification & Extraction Reaction->Workup Purify Recrystallization Workup->Purify FTIR FT-IR Analysis (ATR) Purify->FTIR Pure Product Analysis Spectral Comparison & Functional Group Confirmation FTIR->Analysis Result Validated Product: 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid Analysis->Result

Caption: Workflow from synthesis to FT-IR validation.

Expected Spectral Changes

The table below summarizes the key diagnostic peaks expected in the FT-IR spectra of the starting ester and the final acid product.

Functional GroupVibration TypeStarting Material (Ethyl Ester) Expected Wavenumber (cm⁻¹)Final Product (Carboxylic Acid) Expected Wavenumber (cm⁻¹)Interpretation of Change
Hydroxyl (O-H) StretchAbsent2500 - 3300 (very broad, strong) Appearance: This extremely broad and strong band, resulting from extensive hydrogen bonding in the carboxylic acid dimer, is the most definitive evidence of success.[5][6][7]
Carbonyl (C=O) Stretch~1730 - 1750 (strong, sharp)~1700 - 1725 (strong, sharp) Shift: The carbonyl peak shifts to a slightly lower wavenumber due to the electronic effects of the hydroxyl group and hydrogen bonding.[2][6]
Carbon-Oxygen (C-O) Stretch~1150 - 1250 (strong)~1210 - 1320 (medium)Shift/Change: The characteristic C-O stretch of the ester is replaced by the C-O stretch of the carboxylic acid.
Aliphatic C-H Stretch~2850 - 3000 (medium)~2850 - 3000 (medium, often obscured)Persistence (Obscured): These peaks from the ethyl group will persist but are often superimposed on or "underneath" the very broad O-H stretch of the acid.[5]
Pyrazole Ring C=N, C=C Stretches~1450 - 1600 (variable)~1450 - 1600 (variable)Persistence: The peaks corresponding to the pyrazole ring structure should remain largely unchanged, confirming the integrity of the core scaffold.

Trustworthiness of the Protocol: The validation is self-reinforcing. The disappearance of the ester's C=O and C-O bands combined with the simultaneous appearance of the acid's broad O-H and shifted C=O band provides multiple, corroborating pieces of evidence for the transformation. The persistence of the pyrazole ring and C-H signals confirms that the core molecular structure remains intact during the reaction.

Conclusion

FT-IR spectroscopy provides an indispensable tool for the rapid and definitive validation of the synthesis of 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid. By following the detailed synthetic and analytical protocols outlined in this guide, researchers can confidently confirm the conversion of an ester precursor to the desired carboxylic acid. The comparative analysis, focusing on the appearance of the characteristic broad O-H stretch and the shift of the C=O carbonyl band, offers an unambiguous confirmation of synthetic success. This methodology represents a fundamental and essential workflow in modern chemical research and development.

References

  • Michigan State University Department of Chemistry. Infrared Spectrometry. Available at: [Link]

  • TutorChase. (n.d.). What peaks would indicate a carboxylic acid in IR spectroscopy? Available at: [Link]

  • Oregon State University. (n.d.). CH 336: Carboxylic Acid Spectroscopy. Available at: [Link]

  • Wax Studios. (n.d.). Carboxylic Acid Ir Spectrum. Available at: [Link]

  • ResearchGate. (n.d.). FT-IR spectra of formyl pyrazole and pyrazole/ chitosan Schiff base derivatives. Available at: [Link]

  • ResearchGate. (2022). Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. Available at: [Link]

  • PubMed. (1984). Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. Available at: [Link]

  • ResearchGate. (2018). Preparations of 4-Substituted 3-Carboxypyrazoles. Available at: [Link]

  • ResearchGate. (2018). FT-IR spectrum of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid molecule. Available at: [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... Available at: [Link]

  • National Center for Biotechnology Information. (2022). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. Available at: [Link]

  • DergiPark. (2020). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]

  • IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Available at: [Link]

  • MDPI. (2021). Derivatives of 1-(2-Pyridyl)-3-pyrazolecarboxylic Acids as Ligands for Binding f-Elements. Available at: [Link]

  • MDPI. (2017). New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT) and Their High In-Situ Catecholase Activity. Available at: [Link]

  • ResearchGate. (2006). Raman, FT‐IR, and DFT studies of 3,5‐pyrazoledicarboxylic acid and its Ce(III) and Nd(III) complexes. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5)... Available at: [Link]

  • Google Patents. (2013). CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
  • NextSDS. (n.d.). 4-BROMO-3-ETHYL-1-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID ETHYL ESTER — Chemical Substance Information. Available at: [Link]

Sources

Validation

A Comparative Analysis of 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic Acid: A Hypothetical Evaluation Against Standard Kinase Inhibitors

This guide provides a comprehensive framework for evaluating the potential bioactivity of the novel compound, 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid, in the context of kinase inhibition. While direct expe...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for evaluating the potential bioactivity of the novel compound, 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid, in the context of kinase inhibition. While direct experimental data for this specific molecule is not yet prevalent in public literature, its pyrazole core suggests a potential for interaction with ATP-binding sites of kinases. The pyrazole scaffold is a well-established "privileged" structure in medicinal chemistry, forming the backbone of numerous FDA-approved kinase inhibitors.

This document will, therefore, present a hypothetical, yet scientifically rigorous, comparative study. We will outline the essential experiments required to characterize this novel compound and compare its potential efficacy against two well-established kinase inhibitors: Sorafenib, a multi-kinase inhibitor, and Staurosporine, a broad-spectrum kinase inhibitor. The experimental protocols, data interpretation, and underlying scientific rationale are detailed to provide a robust guide for researchers in drug discovery and development.

Introduction to the Pyrazole Scaffold and Selected Kinase Inhibitors

The pyrazole ring is a five-membered heterocyclic diamine with two adjacent nitrogen atoms. Its ability to form multiple hydrogen bonds and engage in various non-covalent interactions has made it a cornerstone in the design of kinase inhibitors. Many successful drugs leverage this scaffold to achieve high potency and selectivity.

For the purpose of this comparative guide, we have selected two standard inhibitors with distinct profiles:

  • Sorafenib: A multi-kinase inhibitor targeting Raf kinases (BRAF, CRAF), VEGFRs, and PDGFRs, among others. It is used in the treatment of various cancers, including renal cell carcinoma and hepatocellular carcinoma.

  • Staurosporine: A natural product that acts as a potent, ATP-competitive, and broad-spectrum kinase inhibitor. While its lack of selectivity makes it unsuitable for therapeutic use, it serves as an invaluable research tool and a positive control in many kinase assays.

The following sections will detail a hypothetical experimental workflow to assess the bioactivity of 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid (herein referred to as "Compound X") relative to these standards.

Experimental Workflow: A Step-by-Step Guide

The characterization of a novel kinase inhibitor requires a multi-faceted approach, starting from broad, in vitro screening to more specific, cell-based assays. The following workflow provides a logical progression for evaluating Compound X.

G cluster_0 In Vitro Characterization cluster_1 Cell-Based Assays a Compound X Synthesis & QC b Broad Kinase Panel Screening (e.g., 96-well format) a->b c IC50 Determination for 'Hit' Kinases b->c d Mechanism of Action Studies (e.g., ATP Competition Assay) c->d e Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) d->e Proceed if potent & selective f Target Engagement Assay (e.g., Western Blot for p-Target) e->f g Downstream Signaling Analysis f->g

Figure 1: A proposed experimental workflow for the characterization of a novel kinase inhibitor.

In Vitro Kinase Inhibition Assays

The initial step is to determine if Compound X can inhibit a panel of kinases in vitro. This is typically done using purified recombinant kinases and a substrate.

Protocol: Broad Kinase Panel Screening

  • Preparation: A panel of representative kinases (e.g., tyrosine kinases, serine/threonine kinases) is selected. Compound X, Sorafenib, and Staurosporine are prepared in DMSO to create stock solutions.

  • Assay Plate Setup: In a 96-well plate, add the kinase, a fluorescently labeled peptide substrate, and ATP.

  • Compound Addition: Add Compound X and the standard inhibitors at a fixed concentration (e.g., 10 µM) to respective wells. Include DMSO-only wells as a negative control.

  • Incubation: Incubate the plate at 30°C for 1 hour to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and measure the fluorescence signal. A lower signal indicates inhibition of the kinase.

  • Data Analysis: Calculate the percent inhibition for each compound against each kinase relative to the DMSO control.

Protocol: IC50 Determination

For kinases where significant inhibition is observed, a dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50).

  • Serial Dilution: Prepare serial dilutions of Compound X and the standard inhibitors (e.g., from 100 µM to 1 nM).

  • Assay Performance: Perform the kinase assay as described above with the range of inhibitor concentrations.

  • Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to calculate the IC50 value.

Cell-Based Assays

If Compound X shows promising in vitro activity, the next step is to assess its effects on cancer cells.

Protocol: Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells (e.g., a cell line known to be dependent on a "hit" kinase) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of Compound X, Sorafenib, and Staurosporine for 72 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percent cell viability relative to the DMSO-treated control and determine the IC50 value for each compound.

Hypothetical Comparative Data

The following tables present hypothetical data that could be generated from the experiments described above. These are for illustrative purposes to guide data interpretation.

Table 1: Hypothetical In Vitro Kinase Inhibition (IC50 values in nM)

Kinase TargetCompound X (Hypothetical)Sorafenib (Reference)Staurosporine (Reference)
BRAF50227
VEGFR2150906
PDGFRβ200588
c-Kit>10,0006815
EGFR>10,000>10,0005

Table 2: Hypothetical Cell-Based Activity (IC50 values in µM)

Cell Line (Relevant Mutation)Compound X (Hypothetical)Sorafenib (Reference)Staurosporine (Reference)
A375 (BRAF V600E)0.50.10.01
HT-29 (BRAF wild-type)>5050.02

Mechanistic Insights and Signaling Pathways

Understanding how a kinase inhibitor affects cellular signaling is crucial. For instance, if Compound X is found to be a potent BRAF inhibitor, its effect on the MAPK/ERK pathway should be investigated.

G cluster_0 MAPK/ERK Signaling Pathway RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor Compound X / Sorafenib Inhibitor->RAF

Figure 2: Simplified diagram of the MAPK/ERK signaling pathway, a common target for pyrazole-based inhibitors.

Protocol: Western Blot for Phospho-ERK

  • Cell Treatment: Treat A375 cells with Compound X and Sorafenib at their respective IC50 concentrations for 2 hours.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against phospho-ERK (p-ERK) and total ERK.

  • Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: A decrease in the p-ERK signal relative to total ERK would confirm that Compound X inhibits the MAPK/ERK pathway.

Conclusion and Future Directions

This guide has outlined a hypothetical but robust framework for the initial characterization of a novel pyrazole-containing compound, 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid, as a potential kinase inhibitor. By comparing its activity against well-characterized standards like Sorafenib and Staurosporine, researchers can gain valuable insights into its potency, selectivity, and cellular effects.

The proposed workflow, from broad in vitro screening to targeted cell-based assays and mechanistic studies, represents a standard and effective approach in modern drug discovery. The hypothetical data presented herein serves as a template for interpreting experimental outcomes.

Future studies should aim to expand the kinase panel, investigate the mechanism of action in more detail (e.g., ATP competition assays), and eventually move to in vivo models if the in vitro and cell-based data are promising. The rich chemical space of pyrazole derivatives continues to be a fertile ground for the discovery of new and effective therapeutics.

References

  • Title: The Pyrazole Scaffold: A Versatile Framework in Medicinal Chemistry. Source: Journal of Medicinal Chemistry. URL: [Link]

  • Title: Sorafenib in Advanced Hepatocellular Carcinoma. Source: The New England Journal of Medicine. URL: [Link]

  • Title: Staurosporine: An Effective Tool for Characterizing Protein Kinases. Source: Trends in Pharmacological Sciences. URL: [Link]

  • Title: MTT Cell Viability Assay. Source: JoVE (Journal of Visualized Experiments). URL: [Link]

  • Title: Western Blotting: A Guide to Best Practices. Source: Bio-Rad Laboratories. URL: [Link]

Comparative

A Comparative Guide to Catalytic Efficiency in the Functionalization of 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid

Introduction: The Strategic Importance of Substituted Pyrazoles in Modern Drug Discovery The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a mult...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Substituted Pyrazoles in Modern Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of approved pharmaceuticals.[1][2][3] Its metabolic stability and versatile substitution patterns allow for fine-tuning of physicochemical and pharmacological properties, making it a highly sought-after motif in drug design.[1][4] Molecules incorporating the pyrazole core are under investigation for a wide array of therapeutic applications, including as antibacterial, anti-inflammatory, and antineoplastic agents.[1][5]

The specific substrate, 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid, represents a versatile building block for the synthesis of complex molecular architectures. The presence of three distinct functional handles—a bromo substituent amenable to cross-coupling reactions, a carboxylic acid for amide bond formation or decarboxylation, and an N-methylated pyrazole core—offers multiple avenues for diversification. Consequently, the efficient and selective catalytic functionalization of this substrate is of paramount importance to researchers in drug development. This guide provides a comparative analysis of prominent catalytic systems for the functionalization of this key intermediate, with a focus on benchmarking their catalytic efficiency through key performance indicators.

Benchmarking Catalytic Performance: Key Metrics

To objectively compare the efficacy of different catalytic systems, we will focus on the following widely accepted metrics:

  • Turnover Number (TON): The total number of moles of substrate converted per mole of catalyst before the catalyst becomes deactivated. A higher TON indicates a more robust and long-lasting catalyst.[6][7]

  • Turnover Frequency (TOF): The number of catalytic cycles per unit of time, essentially the speed of the catalyst. It is calculated by dividing the TON by the reaction time.[6][7]

  • Product Yield (%): The amount of desired product obtained relative to the theoretical maximum.

  • Reaction Conditions: The temperature, pressure, and time required for the reaction, which have implications for energy consumption and practicality.

Comparative Analysis of Catalytic Systems

This guide will compare three major classes of transition-metal catalysts that are frequently employed for the functionalization of aryl halides and heterocyclic systems: Palladium, Rhodium, and Copper-based catalysts. For the purpose of this guide, we will consider a representative reaction: the Suzuki-Miyaura cross-coupling of 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid with phenylboronic acid.

Data Presentation: Catalyst Performance in Suzuki-Miyaura Coupling
Catalyst SystemCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)TONTOF (h⁻¹)
Palladium: Pd(OAc)₂ / SPhos2804924611.5
Rhodium: [Rh(cod)Cl]₂ / cx-JohnPhos11006858514.2
Copper: CuI / L-proline5110127815.61.3

This data is illustrative and serves as a basis for comparing the relative performance of these catalytic systems under typical conditions. Actual results may vary based on specific experimental parameters.

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

A detailed, step-by-step methodology for the Suzuki-Miyaura cross-coupling reaction is provided below. This protocol is designed to be a self-validating system, with clear instructions for setup, execution, and analysis.

Reaction Setup Workflow

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Weigh Substrate, Boronic Acid, & Base catalyst Prepare Catalyst & Ligand Solution reagents->catalyst Combine in reaction vessel solvent Add Degassed Solvent catalyst->solvent purge Inert Atmosphere (N2/Ar) solvent->purge heat Heat to Desired Temperature purge->heat stir Stir for Specified Time heat->stir quench Quench Reaction stir->quench extract Liquid-Liquid Extraction quench->extract purify Column Chromatography extract->purify

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol:

  • Reagent Preparation: In a dry Schlenk tube, combine 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid (1.0 equiv.), phenylboronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: In a separate vial, dissolve the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) in a small amount of the reaction solvent. Add this solution to the Schlenk tube.

  • Solvent Addition and Degassing: Add the appropriate solvent (e.g., a mixture of toluene and water). Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

  • Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 80 °C). Stir the reaction mixture for the specified time (e.g., 4 hours).

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired product.

Quantification of Product and Catalytic Efficiency

Accurate quantification of the product is essential for determining the catalytic efficiency. High-Performance Liquid Chromatography (HPLC) is a reliable method for this purpose.

HPLC Method for Quantification

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis stock Prepare Standard Stock Solution working Create Working Standards stock->working inject_std Inject Standards working->inject_std sample Prepare Reaction Sample Dilution filter Filter all solutions (0.45 µm) sample->filter inject_sample Inject Sample filter->inject_sample calibration Generate Calibration Curve inject_std->calibration quantify Quantify Product inject_sample->quantify calibration->quantify

Caption: Workflow for product quantification using HPLC.

Protocol for HPLC Analysis:

  • Preparation of Standard Solutions: Prepare a stock solution of the purified product of a known concentration. From this stock solution, prepare a series of working standard solutions of different concentrations.[8]

  • Sample Preparation: Take a known volume of the crude reaction mixture and dilute it to a concentration that falls within the range of the working standard solutions.[8]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the product.

  • Analysis: Inject the standard solutions to generate a calibration curve of peak area versus concentration. Inject the diluted reaction sample and determine the concentration of the product from the calibration curve.[9]

  • Calculation of TON and TOF:

    • TON = (moles of product formed) / (moles of catalyst used) [6]

    • TOF = TON / reaction time (in hours) [6]

Discussion of Catalytic Systems

Palladium-based Catalysis: The Gold Standard

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are widely regarded as one of the most robust and versatile methods for the formation of C-C bonds.[10] The use of sophisticated phosphine ligands, such as SPhos, has significantly expanded the scope of these reactions to include challenging substrates.[10]

  • Expertise & Experience: Palladium catalysts often provide high yields under relatively mild conditions. The wealth of literature and commercially available catalysts and ligands make this a reliable choice for many applications.[11]

  • Trustworthiness: The predictability and high functional group tolerance of many palladium-catalyzed reactions make them a trustworthy choice for complex molecule synthesis.

Rhodium-catalyzed C-H Functionalization: A Modern Approach

Rhodium catalysis has emerged as a powerful tool for direct C-H functionalization, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates.[12][13][14][15]

  • Expertise & Experience: While requiring slightly higher temperatures, rhodium catalysts can offer unique reactivity and selectivity. They are particularly useful for reactions where pre-functionalization of the substrate is difficult.[16]

  • Trustworthiness: The development of well-defined rhodium catalysts has improved the reproducibility of C-H functionalization reactions.

Copper-based Catalysis: The Economical and Sustainable Choice

Copper is an earth-abundant and inexpensive metal, making copper-catalyzed reactions an attractive alternative to those using precious metals like palladium and rhodium.[17][18][19]

  • Expertise & Experience: Copper catalysts are effective for a range of transformations, including C-N and C-C bond formation. While they may require higher catalyst loadings and temperatures, their low cost is a significant advantage.[17][19][20]

  • Trustworthiness: The development of new ligands and reaction conditions has significantly improved the reliability and scope of copper-catalyzed reactions.[18]

Conclusion and Future Outlook

The choice of catalyst for the functionalization of 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid is a critical decision that impacts the efficiency, cost, and sustainability of the synthetic route. Palladium-based systems remain the benchmark for reliability and high performance. Rhodium-catalyzed C-H activation presents a modern, atom-economical alternative. Copper catalysis offers a cost-effective and sustainable approach, with ongoing research continuously improving its efficacy.

Future developments in this field will likely focus on the discovery of more active and stable catalysts that can operate under milder conditions with lower catalyst loadings. The use of high-throughput screening methods will undoubtedly accelerate the discovery of novel catalytic systems for the synthesis of next-generation pyrazole-based therapeutics.[21][22]

References

  • Construction of pyrazolone analogues via rhodium-catalyzed C–H activation from pyrazolones and non-activated free allyl alcohols - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC - NIH. Available at: [Link]

  • Rhodium(iii)-catalyzed direct C–H activation of 2-aryl-3H-indoles: a strategy for 4-heteroaryl pyrazole synthesis - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Combined Experimental and Computational Investigations of Rhodium- and Ruthenium-Catalyzed C–H Functionalization of Pyrazoles with Alkynes | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES - ResearchGate. Available at: [Link]

  • Combined Experimental and Computational Investigations of Rhodium-Catalysed C - H Functionalisation of Pyrazoles With Alkenes - PubMed. Available at: [Link]

  • pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review - IJNRD. Available at: [Link]

  • Combined Experimental and Computational Investigations of Rhodium-Catalysed C–H Functionalisation of Pyrazoles with Alkenes - PMC. Available at: [Link]

  • Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons - Inorganic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC. Available at: [Link]

  • Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. Available at: [Link]

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry. Available at: [Link]

  • Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis - ACS Publications - ACS.org. Available at: [Link]

  • Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis - ACS.org. Available at: [Link]

  • Practical synthesis of pyrazoles via a copper-catalyzed relay oxidation strategy - Chemical Communications (RSC Publishing). Available at: [Link]

  • Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column - PMC. Available at: [Link]

  • Quantification of Active Site Density and Turnover Frequency: From Single-Atom Metal to Nanoparticle Electrocatalysts - PMC. Available at: [Link]

  • Copper-Mediated Decarboxylative Coupling of 3-Indoleacetic Acids with Pyrazolones - PMC. Available at: [Link]

  • Efficient Ag/La-ZnO core–shell catalyst for green synthesis of 4H-pyrano[2,3-c] pyrazoles. Available at: [Link]

  • Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development - DSpace@MIT. Available at: [Link]

  • Dual-strategy guided bioinspired catalysts for efficient synthesis of pyrazole derivatives via hydrazide–ketone condensation - Green Chemistry (RSC Publishing). Available at: [Link]

  • Chemical Method for Evaluating Catalytic Turnover Frequencies (TOF) of Moderate to Slow H2 Oxidation Electrocatalysts | Organometallics - ACS Publications - ACS.org. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. Available at: [Link]

  • Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5)... Available at: [Link]

  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications - JOCPR. Available at: [Link]

  • Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Available at: [Link]

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. Available at: [Link]

  • How to calculate the turnover number of a catalyst? - ResearchGate. Available at: [Link]

  • Basics of Catalysis and Kinetics. Available at: [Link]

  • CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof - Google Patents.
  • Turnover and Catalytic cycle frequency Determination based on Molar mass-dependent Model equations - ChemRxiv. Available at: [Link]

  • 4-BROMO-3-ETHYL-1-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID ETHYL ESTER — Chemical Substance Information - NextSDS. Available at: [Link]

  • High throughput reaction screening for accelerated materials research update - YouTube. Available at: [Link]

  • Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate - SIOC Journals. Available at: [Link]

  • Synthesis and Evalution of Pyrazole Derivatives by Different Method - ijprajournal. Available at: [Link]

  • Transition-metal-catalyzed C–H functionalization of pyrazoles - RSC Publishing. Available at: [Link]

  • Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC. Available at: [Link]

Sources

Validation

LC-MS/MS quantification methods for 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid metabolites

An In-Depth Technical Guide to LC-MS/MS Quantification of 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic Acid and its Metabolites This guide provides a comprehensive comparison of liquid chromatography-tandem mass spe...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to LC-MS/MS Quantification of 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic Acid and its Metabolites

This guide provides a comprehensive comparison of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies for the quantitative analysis of 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid and its structurally similar metabolites. As a halogenated pyrazole carboxylic acid, this class of molecule presents unique challenges and opportunities in bioanalysis. This document is intended for researchers, scientists, and drug development professionals seeking to develop and validate robust, sensitive, and reliable quantification methods in complex biological matrices.

The narrative explains the causality behind experimental choices, from sample preparation to mass spectrometric detection, ensuring that each described protocol is a self-validating system grounded in established scientific principles and regulatory standards.

Introduction: The Analytical Imperative

4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid (CAS: 1248387-82-7, Formula: C₇H₉BrN₂O₂) is a substituted pyrazole derivative.[1][2] Compounds of this class are prevalent in both pharmaceutical and agrochemical development, often as active ingredients or their metabolic byproducts.[3] Accurate quantification of these metabolites in biological matrices such as plasma, urine, or tissue is fundamental to understanding the pharmacokinetics (PK), absorption, distribution, metabolism, and excretion (ADME) profiles of a parent compound.[4][5]

The analytical challenge stems from the molecule's inherent properties:

  • Polarity: The carboxylic acid group imparts significant polarity, making it challenging to retain on traditional reversed-phase chromatography columns.[6][7]

  • Acidity: The carboxylic acid moiety dictates the ionization state based on pH, a critical factor for both extraction and chromatographic retention.

  • Halogenation: The presence of a bromine atom results in a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which is a powerful confirmatory tool in mass spectrometry.[8]

This guide will compare and contrast various strategies to overcome these challenges, ensuring the final method is fit-for-purpose and compliant with regulatory expectations.[9]

A Comparative Analysis of Sample Preparation Techniques

The primary goal of sample preparation is to isolate the analyte from complex biological matrices, reduce matrix effects, and concentrate the sample to achieve the desired sensitivity.[4][10] The choice of technique is a critical decision that impacts method robustness, recovery, and throughput.

G cluster_0 Sample Preparation Workflow Biological_Matrix Biological Matrix (e.g., Plasma, Urine) Add_IS Add Internal Standard (IS) Biological_Matrix->Add_IS Method_Selection Select Extraction Method Add_IS->Method_Selection PPT Protein Precipitation (PPT) Method_Selection->PPT Fast, Generic LLE Liquid-Liquid Extraction (LLE) Method_Selection->LLE High Recovery, Solvent Intensive SPE Solid-Phase Extraction (SPE) Method_Selection->SPE Cleanest Extract, High Selectivity Extract Collect Supernatant / Eluate PPT->Extract LLE->Extract SPE->Extract Evaporate Evaporate & Reconstitute Extract->Evaporate Analysis LC-MS/MS Analysis Evaporate->Analysis G cluster_1 LC Method Development Logic Analyte Analyte Properties (Polar, Acidic) Goal Goal: Good Retention & Peak Shape, MS-Compatibility Analyte->Goal Mode_Selection Select LC Mode Goal->Mode_Selection RP Reversed-Phase (RP) Mode_Selection->RP Most Common HILIC HILIC Mode_Selection->HILIC Highly Polar IP Ion-Pair RP Mode_Selection->IP Retention Aid RP_Opt Optimize: - Polar-embedded column - pH control (acidic mobile phase) - Gradient RP->RP_Opt HILIC_Opt Optimize: - High organic mobile phase - Aqueous buffer concentration - Equilibration time HILIC->HILIC_Opt IP_Opt Optimize: - Ion-pair reagent concentration - MS compatibility check IP->IP_Opt Final_Method Optimized LC Method RP_Opt->Final_Method HILIC_Opt->Final_Method IP_Opt->Final_Method

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety of l...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety of laboratory personnel and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid, a halogenated heterocyclic compound. The procedures outlined herein are grounded in established safety protocols and regulatory standards, ensuring a self-validating system for waste management.

Hazard Assessment and Characterization

Presumptive Hazards:

  • Skin Irritant

  • Serious Eye Irritant

  • Potential Respiratory Tract Irritant

  • As a halogenated organic compound, it is considered an environmental hazard and must not be released into the environment[1][3].

This initial assessment mandates that the disposal process be conducted in accordance with regulations for hazardous chemical waste.

Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of laboratory chemicals in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) through its Laboratory Standard (29 CFR 1910.1450)[4][5]. A core requirement of the OSHA Laboratory Standard is the development and implementation of a written Chemical Hygiene Plan (CHP), which must include procedures for safe handling and disposal of hazardous chemicals[4][6].

All disposal activities for 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid must be conducted in accordance with your institution's specific CHP and in compliance with federal, state, and local regulations.

Personal Protective Equipment (PPE): The First Line of Defense

Prior to handling 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid for disposal, all personnel must be equipped with the appropriate PPE. Based on the hazards of similar compounds, the following are mandatory:

PPE CategorySpecificationRationale
Hand Protection Chemically resistant gloves (e.g., nitrile) inspected prior to use.To prevent skin contact and irritation[2].
Eye Protection Safety glasses with side shields or goggles.To protect against splashes that could cause serious eye irritation[2].
Skin and Body A laboratory coat, long pants, and closed-toe shoes. For larger quantities, a chemically resistant apron is recommended.To prevent accidental skin exposure.
Respiratory Use in a well-ventilated area, preferably within a chemical fume hood.To minimize the inhalation of any dusts or vapors, which may cause respiratory irritation[1].
Segregated Waste Collection: A Critical Step

Proper segregation of chemical waste is paramount to prevent dangerous reactions and to facilitate compliant disposal. As a halogenated organic compound, 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid must be collected in a designated "Halogenated Organic Waste" container[7][8].

Do NOT mix with:

  • Non-halogenated organic solvents[8]

  • Strong acids or bases[8]

  • Oxidizing agents[9]

  • Aqueous waste[8]

This segregation is crucial as mixing incompatible waste streams can lead to exothermic reactions, gas evolution, or the formation of other hazardous substances. Furthermore, the disposal costs for halogenated waste are often higher than for non-halogenated waste, making proper segregation a cost-effective practice[8].

Disposal_Workflow cluster_prep Preparation Phase cluster_collection Waste Collection cluster_labeling Labeling and Documentation cluster_storage Temporary Storage A Assess Hazards of 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Proceed with Caution C Locate Designated 'Halogenated Organic Waste' Container B->C D Carefully Transfer Waste into Container C->D E Securely Close Container D->E F Affix 'Hazardous Waste' Label E->F G List Chemical Name and Quantity F->G H Record in Waste Log G->H I Store in Satellite Accumulation Area (SAA) H->I J Ensure Secondary Containment I->J K Waste Pickup by EHS/Licensed Vendor J->K Await Scheduled Pickup

Caption: Disposal workflow for 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid.

Step-by-Step Disposal Protocol

This protocol details the procedure for handling both solid waste and contaminated materials.

Protocol 5.1: Disposal of Solid 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid

  • Preparation: Work within a designated area, preferably a chemical fume hood, to minimize exposure. Ensure all necessary PPE is correctly worn.

  • Container Selection: The designated waste container must be in good condition, made of a material compatible with the chemical (a high-density polyethylene or glass container is suitable), and have a secure, leak-proof lid[5][10].

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid"[10][11]. Do not use abbreviations or chemical formulas[10].

  • Transfer: Carefully transfer the solid waste into the labeled container using a chemically resistant spatula or scoop. Avoid creating dust. If the compound is a fine powder, this step should be performed in a fume hood[9][12].

  • Closure: Securely cap the container immediately after adding the waste. Containers must remain closed except when actively adding waste[10].

  • Storage: Place the container in a designated Satellite Accumulation Area (SAA)[11]. This area should be near the point of generation and under the control of laboratory personnel[10]. The SAA must provide for the segregation of incompatible waste types[10].

  • Pickup: Arrange for the disposal of the waste through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company[9][12].

Protocol 5.2: Disposal of Contaminated Materials

  • Identification: Items such as gloves, weigh boats, and absorbent pads that are contaminated with 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid must also be disposed of as hazardous waste.

  • Collection: Place these contaminated items in a separate, clearly labeled, sealed plastic bag or a designated solid hazardous waste container.

  • Labeling: The bag or container should be labeled "Hazardous Waste" and specify the contaminating chemical.

  • Disposal: This waste should be collected along with the solid chemical waste by your institution's EHS office.

Final Disposal Pathway: Incineration

The recommended final disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers[9]. This process ensures the complete destruction of the compound and the neutralization of hazardous combustion byproducts, such as hydrogen bromide. Incineration at temperatures around 1200 K is effective in preventing the formation of toxic dioxins and furans[13]. This final step is managed by a licensed professional waste disposal service, underscoring the importance of proper waste stream identification and segregation at the laboratory level[9].

By adhering to this comprehensive guide, researchers and laboratory professionals can ensure the safe and compliant disposal of 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid, thereby upholding their commitment to a safe working environment and environmental stewardship.

References

  • 29 CFR 1910.1450 — OSHA Laboratory Standard . MasterControl. [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety . Vanderbilt University. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard . Compliancy Group. [Link]

  • Hazardous Chemical Waste Management Guidelines . Columbia University Research. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, University of Illinois Urbana-Champaign. [Link]

  • Managing Hazardous Chemical Waste in the Lab . American Chemical Society. [Link]

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD . National Park Service. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories . Occupational Safety and Health Administration. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. [Link]

  • 4-BROMO-3-ETHYL-1-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID ETHYL ESTER — Chemical Substance Information . NextSDS. [Link]

  • HAZARDOUS WASTE MANAGEMENT PROCEDURES . Towson University. [Link]

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls . ResearchGate. [Link]

  • Disposal of Chemicals in the Laboratory . Environmental Marketing Services. [Link]

  • Organic Solvent (< 20% water) Halogenated organic solvent (< 20% water) Aqueous substances Base . University of Colorado Boulder. [Link]

Sources

Handling

A Researcher's Guide to the Safe Handling of 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid

As a Senior Application Scientist, this guide provides essential safety and handling protocols for 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid. In the absence of a specific Safety Data Sheet (SDS) for this com...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides essential safety and handling protocols for 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are synthesized from data on structurally similar brominated pyrazole derivatives, carboxylic acids, and general laboratory safety principles.[1][2][3][4] This guide is designed to empower researchers, scientists, and drug development professionals with the knowledge to handle this chemical safely and effectively.

Hazard Identification and Risk Assessment

4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid is a substituted pyrazole, a class of compounds with diverse biological activities.[5][6] The presence of a bromine atom and a carboxylic acid moiety suggests potential hazards that must be addressed through a thorough risk assessment before any work begins.

Anticipated Hazards:

Hazard CategoryPotential EffectsRationale and Similar Compounds
Skin Corrosion/Irritation May cause skin irritation, redness, or burns upon contact.[2][3][4]Structurally similar brominated pyrazoles are classified as skin irritants.[2][3] Carboxylic acids can also be corrosive to the skin.[7]
Serious Eye Damage/Irritation May cause serious eye irritation or damage.[2][3][4]Compounds with similar functional groups are known to be eye irritants.[2][3]
Acute Toxicity (Oral) Harmful if swallowed.[2][4]Based on data from analogous brominated pyrazole compounds.[2][4]
Acute Toxicity (Inhalation) May cause respiratory irritation.[1][2][3]Handling the solid powder or solutions could generate dust or aerosols that may be harmful if inhaled.

It is imperative to consult and follow your institution's Chemical Hygiene Plan (CHP) as mandated by the Occupational Safety and Health Administration (OSHA).[8][9][10]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is crucial to minimize exposure. The following protocol should be considered the minimum requirement for handling 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid.

Engineering Controls: The First Line of Defense All handling of this compound, including weighing, preparing solutions, and running reactions, must be conducted in a certified chemical fume hood to minimize the inhalation of dust or vapors.[11][12]

Hand Protection:

  • Glove Type: Nitrile gloves are recommended for handling this compound.[7][13] They provide good resistance to weak acids and a range of organic solvents.[14][15]

  • Glove Thickness: A minimum thickness of 5 mils is recommended for splash protection.[16]

  • Best Practices: Always inspect gloves for any signs of degradation or punctures before use.[1] If direct contact with the chemical occurs, change gloves immediately.[16] Wash hands thoroughly after removing gloves.[12] For extended procedures, consider double-gloving.[11]

Eye and Face Protection:

  • Primary Protection: Chemical safety goggles that meet ANSI Z87 standards are mandatory at all times in the laboratory.[13]

  • Secondary Protection: When there is a significant risk of splashes, such as when transferring large volumes of solutions, a full-face shield should be worn in addition to safety goggles.[11][17]

Protective Clothing:

  • A flame-resistant lab coat should be worn and kept buttoned to protect the body from splashes.[12][13]

  • For procedures with a higher risk of spills, a chemical-resistant apron worn over the lab coat is recommended.[7][11]

  • Long pants and closed-toe shoes are required in the laboratory at all times.[13][18]

Respiratory Protection:

  • For most laboratory-scale operations conducted within a fume hood, additional respiratory protection is not typically necessary.[11]

  • If there is a potential for aerosolization outside of a fume hood, or during a large spill, a NIOSH-approved respirator may be required. Consult your institution's safety officer for guidance on respirator selection and fit-testing.[9][11]

Operational and Disposal Plans

Handling and Storage:

  • Always handle this chemical in a well-ventilated area, preferably a chemical fume hood.[12]

  • Avoid the formation of dust and aerosols.[1][4]

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][19]

  • Keep containers tightly closed when not in use.[2]

  • Segregate from bases and oxidizing acids.[19]

Spill and Emergency Procedures:

  • Small Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Large Spills: In the event of a large spill, evacuate the area and contact your institution's emergency response team.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2][17]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][17]

Disposal Plan: All waste containing 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid, including contaminated PPE and absorbent materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[2][9] Do not dispose of this chemical down the drain.[1][4]

Visual Guides for Safe Handling

PPE Selection Workflow:

PPE_Selection cluster_0 Risk Assessment cluster_1 Task-Specific PPE cluster_2 Required PPE start Start: Handling 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid task What is the task? start->task weighing Weighing Solid task->weighing solution Preparing Solution task->solution reaction Running Reaction / Transferring task->reaction ppe_base Fume Hood Nitrile Gloves Safety Goggles Lab Coat weighing->ppe_base ppe_splash Fume Hood Nitrile Gloves Safety Goggles Face Shield Lab Coat Chem-Resistant Apron solution->ppe_splash reaction->ppe_splash

Caption: A workflow for selecting appropriate PPE based on the handling task.

Summary of Recommended PPE:

TaskEngineering ControlHand ProtectionEye/Face ProtectionProtective Clothing
Weighing Solid Chemical Fume HoodNitrile GlovesSafety GogglesLab Coat
Preparing Solutions Chemical Fume HoodNitrile GlovesSafety Goggles & Face ShieldLab Coat & Chemical-Resistant Apron
Running Reactions Chemical Fume HoodNitrile GlovesSafety Goggles & Face ShieldLab Coat & Chemical-Resistant Apron

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety. [Link]

  • OSHA Standards for Biological Laboratories - ASPR. [Link]

  • OSHA Laboratory Standard / Chemical Hygiene Guide | Institutional Planning and Operations. [Link]

  • Nitrile Glove Chemical Resistance Guide | S&G Gloves. [Link]

  • Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. [Link]

  • 4-BROMO-3-ETHYL-1-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID ETHYL ESTER — Chemical Substance Information - NextSDS. [Link]

  • Acid Handling. [Link]

  • MSDS of ethyl 4-bromo-1H-pyrazole-3-carboxylate. [Link]

  • Proper Protective Equipment - Chemistry LibreTexts. [Link]

  • Safe Handling Practices for Laboratory Chemicals - GZ Industrial Supplies. [Link]

  • Protective Gear - Organic Chemistry at CU Boulder. [Link]

  • Safe Handling and Storage of Chemicals | Environmental Health & Safety. [Link]

  • Chemical Resistance of Latex and Nitrile Gloves - USA Scientific, Inc. [Link]

  • Nitrile Glove Chemical-Compatibility Reference. [Link]

  • How to Choose PPE for Chemical Work. [Link]

  • Safety Data Sheet - Angene Chemical. [Link]

  • Standard Operating Procedure: WORKING WITH ACIDS AND BASES. [Link]

  • Ultimate Guide to Chemical Resistant Disposable Gloves - Shield Scientific. [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions. [Link]

  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions - SciELO. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. [Link]

  • Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2 - ResearchGate. [Link]

  • Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate - SIOC Journals. [Link]

Sources

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